molecular formula C9H8O2 B188819 7-methyl-2-benzofuran-1(3H)-one CAS No. 2211-84-9

7-methyl-2-benzofuran-1(3H)-one

Cat. No.: B188819
CAS No.: 2211-84-9
M. Wt: 148.16 g/mol
InChI Key: QSLQEQHQWZHUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-benzofuran-1(3H)-one, a substituted phthalide derivative, is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of benzofuranones, which are recognized as privileged structures in the development of novel therapeutic agents due to their wide range of biological activities . Preliminary research on closely related benzofuran and phthalide compounds suggests potential areas of application for this methyl-substituted analog. Benzofuran derivatives have demonstrated notable antitumor properties in various in vitro models, with studies indicating that substitutions on the benzofuran core, such as the introduction of methyl groups, can be crucial for enhancing cytotoxic activity and selectivity towards cancer cells . Furthermore, the benzofuran-1(3H)-one (phthalide) structure is a key motif in compounds evaluated for antinociceptive and anti-inflammatory activities , providing a foundation for investigating its potential in neuropharmacology and pain research . The core phthalide structure is well-represented in experimental therapeutics and serves as a versatile building block for the synthesis of more complex drug candidates . Researchers can utilize this compound as a key intermediate to develop novel chemical entities. As with all compounds in this class, thorough investigation is necessary to fully elucidate its specific mechanism of action, pharmacokinetic profile, and therapeutic potential. This product is intended For Research Use Only (RUO) and is not for human, veterinary, household, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQEQHQWZHUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348596
Record name 7-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-84-9
Record name 7-Methylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Methyl-2-Benzofuran-1(3H)-one from o-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 7-methyl-2-benzofuran-1(3H)-one, a valuable heterocyclic scaffold, commencing from the readily available starting material, o-cresol. The synthetic strategy is a robust two-step process involving an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical reaction parameters to ensure reproducibility and high yield. The content is structured to serve researchers, chemists, and drug development professionals by combining theoretical rationale with practical, actionable laboratory instructions.

Introduction and Strategic Overview

Benzofuranones are a significant class of oxygen-containing heterocycles that form the core structure of numerous natural products and pharmacologically active compounds. Their synthesis is a subject of ongoing interest in medicinal and organic chemistry. The target molecule, this compound, is synthesized from o-cresol via a logical and efficient pathway that leverages classical organic transformations.

The chosen strategy involves two key transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of o-cresol is alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate). This reaction introduces the necessary two-carbon side chain that will ultimately form the lactone ring.

  • Intramolecular Friedel-Crafts Acylation (Lactonization): The resulting phenoxyacetate intermediate undergoes an acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the five-membered lactone ring, yielding the target benzofuranone.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward nature of the procedures.

Overall Synthetic Workflow

The synthesis proceeds from o-cresol to the final product through a key intermediate, ethyl 2-(o-tolyloxy)acetate.

G cluster_0 Overall Synthesis start o-Cresol inter Ethyl 2-(o-tolyloxy)acetate start->inter  Step 1: O-Alkylation   (Williamson Ether Synthesis) end This compound inter->end  Step 2: Cyclization   (Intramolecular Friedel-Crafts)

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Rationale and Key Considerations

A thorough understanding of the reaction mechanisms and the factors influencing regioselectivity is crucial for the successful execution of this synthesis.

Step 1: O-Alkylation of o-Cresol

The first step is a classic Williamson ether synthesis. o-Cresol, a weak acid, is first deprotonated by a suitable base to form the more nucleophilic o-cresolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form ethyl 2-(o-tolyloxy)acetate.

Causality of Experimental Choices:

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions like the hydrolysis of the ethyl ester. The use of stronger bases like sodium hydride is possible but requires stricter anhydrous conditions.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[1]

  • Ambident Nucleophile: The phenolate ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring (C-alkylation).[2] However, O-alkylation is generally favored under the described conditions (polar aprotic solvent, potassium salt), as the negative charge is more concentrated on the highly electronegative oxygen atom.[2]

Step 2: Intramolecular Friedel-Crafts Cyclization

This step is the critical ring-forming reaction. It proceeds via an intramolecular electrophilic aromatic substitution. While a true Friedel-Crafts "acylation" typically involves an acyl halide or anhydride, this lactonization is mechanistically analogous. The reaction can be catalyzed by a variety of strong acids.

Mechanism Pathway:

  • Activation: The acid catalyst (e.g., polyphosphoric acid, H₂SO₄) protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon significantly more electrophilic.

  • Electrophilic Attack: The activated carbonyl group is attacked by the electron-rich aromatic ring.

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the benzene ring.

  • Lactonization: The ethoxy group is eliminated (as ethanol) to form the stable five-membered lactone ring.

G cluster_0 Intramolecular Cyclization Mechanism Intermediate Ethyl 2-(o-tolyloxy)acetate Protonation Protonation of Carbonyl Oxygen Intermediate->Protonation  H⁺ (Catalyst)   Electrophilic_Attack Intramolecular Electrophilic Attack Protonation->Electrophilic_Attack Sigma_Complex Sigma Complex (Carbocation) Electrophilic_Attack->Sigma_Complex Rearomatization Deprotonation & Rearomatization Sigma_Complex->Rearomatization  -H⁺   Product This compound Rearomatization->Product  -EtOH  

Figure 2: Mechanistic pathway for the acid-catalyzed lactonization.

Regioselectivity: The cyclization must occur at the position ortho to the ether linkage to form the desired benzofuranone. The ether oxygen is a powerful ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the sigma complex. The methyl group is also an ortho, para-director, but the alkoxy group's directing effect is stronger. Therefore, cyclization is strongly favored at the C6 position of the phenoxyacetate (ortho to the oxygen), leading to the 7-methyl substituted product.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of Ethyl 2-(o-tolyloxy)acetate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
o-Cresol108.1410.81 g1001.0
Ethyl Bromoacetate167.0020.04 g1201.2
Potassium Carbonate138.2127.64 g2002.0
Acetone58.08200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (10.81 g, 100 mmol) and acetone (200 mL).

  • Add anhydrous potassium carbonate (27.64 g, 200 mmol) to the solution. The mixture will become a suspension.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl bromoacetate (20.04 g, 120 mmol) dropwise to the stirring suspension over 10-15 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of fresh acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude oil in diethyl ether (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted o-cresol, followed by deionized water (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-(o-tolyloxy)acetate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Expected Yield: 85-95%

Step 2: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-(o-tolyloxy)acetate194.239.71 g50
Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • Place polyphosphoric acid (PPA, ~50 g) into a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 70-80°C on a heating mantle with stirring to ensure it is fluid.

  • Add the ethyl 2-(o-tolyloxy)acetate (9.71 g, 50 mmol) dropwise to the hot, stirring PPA over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature between 90-100°C by controlling the addition rate and external heating.

  • After the addition is complete, continue to stir the reaction mixture at 95°C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Once the reaction is complete, cool the flask slightly and then carefully pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Allow the ice to melt completely, then extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford this compound as a crystalline solid.

Expected Yield: 70-85%

References

A Technical Guide to the Regioselective Synthesis of 7-Methylated Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, the controlled placement of substituents on the aromatic ring is critical for modulating biological activity, making regioselective synthesis a key challenge for chemists in drug development. This in-depth technical guide focuses on the regioselective synthesis of 7-methylated benzofuranones, a substitution pattern that presents unique synthetic hurdles. We will dissect and compare three principal strategies: a modern Diels-Alder/electrocyclization cascade, transition-metal-catalyzed C-H activation, and the classical, yet often problematic, Friedel-Crafts cyclization. This guide moves beyond a simple recitation of procedures to explain the underlying mechanistic principles that govern regioselectivity, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key methodologies, comparative data tables, and troubleshooting advice are provided to empower researchers to select and execute the optimal synthetic route for their specific needs.

Introduction: The Significance of the 7-Methyl Benzofuranone Core

Benzofuran-2(3H)-ones and their derivatives are integral components of a wide array of bioactive molecules, exhibiting properties that range from anticancer to anti-inflammatory and antimicrobial. The substitution pattern on the benzene ring plays a pivotal role in defining the molecule's interaction with biological targets. The 7-methyl substitution, in particular, can be crucial for enhancing potency, improving metabolic stability, or optimizing pharmacokinetic properties by occupying specific hydrophobic pockets in target enzymes or receptors.

However, the synthesis of 7-substituted benzofuranones is not trivial. Classical synthetic approaches, such as the intramolecular Friedel-Crafts cyclization of a precursor like m-cresoxyacetic acid, are often plagued by poor regioselectivity. The methyl group in the meta position of the precursor directs cyclization to the more activated ortho and para positions (C2 and C4 relative to the methyl group), leading to a mixture of the desired 7-methylbenzofuranone and the undesired 5-methylbenzofuranone isomer. This lack of selectivity necessitates difficult chromatographic separations, reduces overall yield, and complicates scale-up efforts.

This guide addresses this critical challenge by providing a comprehensive analysis of modern synthetic strategies that offer high regiocontrol in the synthesis of 7-methylated benzofuranones. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.

Strategic Overview: Pathways to Regiocontrol

The regioselective synthesis of 7-methylbenzofuranone hinges on overcoming the inherent electronic biases of substituted benzene rings. Three primary strategies have emerged, each with a unique approach to directing the crucial C-O or C-C bond formation.

G cluster_0 Synthetic Strategies cluster_1 Mechanism of Regiocontrol cluster_2 Key Outcome A Diels-Alder Cascade A_mech [4+2] Cycloaddition followed by Retro-Diels-Alder & Lactonization. Regiochemistry set by pyrone & alkene. A->A_mech Employs B Pd-Catalyzed C-H Activation B_mech Carboxylate-Directed ortho-C-H Palladation. Forms 6-membered palladacycle. B->B_mech Employs C Friedel-Crafts Cyclization C_mech Electrophilic Aromatic Substitution. Regiochemistry governed by substituent directing effects. C->C_mech Employs Outcome Regioselective Synthesis of 7-Methylbenzofuranone A_mech->Outcome B_mech->Outcome C_mech->Outcome (Often with poor selectivity)

Caption: Comparative overview of synthetic strategies for 7-methylbenzofuranone.

  • Strategy 1: Diels-Alder Based Cascade (The Beaudry Method): This modern approach builds the substituted aromatic ring from acyclic precursors in a highly controlled manner. A [4+2] cycloaddition between a substituted 3-hydroxy-2-pyrone and a nitroalkene bearing an ester group sets the substitution pattern with high fidelity. Subsequent elimination and intramolecular cyclization yield the desired benzofuranone as a single regioisomer.

  • Strategy 2: Palladium-Catalyzed Intramolecular C-H Activation (The Yu/Wang Method): This strategy leverages the directing ability of a native functional group. In a substituted phenylacetic acid, the carboxylic acid group directs a palladium catalyst to activate a specific ortho C-H bond. Subsequent oxidative C-O bond formation forges the lactone ring. The regioselectivity is dictated by the position of the directing group, not the electronic nature of other ring substituents.

  • Strategy 3: Classical Intramolecular Friedel-Crafts Cyclization: This is the most traditional approach, involving the acid-catalyzed cyclization of a phenoxyacetic acid derivative. While straightforward, its success is highly dependent on the electronic directing effects of the substituents on the aromatic ring, often leading to mixtures of regioisomers.

Comparative Analysis of Methodologies

The choice of synthetic route depends on a variety of factors including precursor availability, desired scale, tolerance to functional groups, and, most critically, the required level of regiochemical purity. The following table provides a quantitative comparison of the three main strategies.

ParameterDiels-Alder Cascade (Beaudry)Pd-Catalyzed C-H Activation (Yu/Wang)Intramolecular Friedel-Crafts
Typical Yield 50-70% (for 7-methyl derivative)50-94% (substrate dependent)Highly variable, often lower due to isomer mixtures
Regioselectivity Excellent (>99:1 for 7-methyl)Excellent (ortho to directing group)Poor to Moderate (e.g., ~1:2 to 1:4 for 7- vs 5-isomer)
Key Reagents 3-Hydroxy-4-methyl-2-pyrone, Nitroalkene ester, AlCl₃, TFAPhenylacetic acid, Pd(OAc)₂, Ligand (e.g., MPAA), Oxidant (e.g., PIDA)Phenoxyacetic acid, Strong Acid (PPA, H₂SO₄, AlCl₃)
Temperature High (e.g., 120 °C)Moderate to High (e.g., 80-100 °C)Variable, can be high
Key Advantages Predictable & high regioselectivity; programmable substitution.Utilizes native directing group; high functional group tolerance.Simple reagents; conceptually straightforward.
Key Limitations Requires synthesis of specific pyrone and nitroalkene precursors.Requires expensive Pd catalyst and specialized ligands; sensitive to steric hindrance near C-H bond.Poor regiocontrol with meta-substituents; harsh acidic conditions; potential for side reactions.

Field-Proven Insights & Troubleshooting

Diels-Alder Cascade:

  • Causality: The high regioselectivity is a direct consequence of the concerted nature of the Diels-Alder reaction, where the electronics and sterics of the pyrone and nitroalkene dictate a single cycloaddition outcome. The subsequent retro-Diels-Alder reaction, which eliminates CO₂ and forms the aromatic ring, is irreversible and locks in the substitution pattern before the final lactonization.

  • Potential Side Reactions: Incomplete consumption of the intermediate phenol can be an issue. If the reaction is not driven to completion, a mixture of the phenol and the final benzofuranone will be obtained. Monitoring by TLC is crucial. Another potential issue is the reversibility of the initial Diels-Alder cycloaddition, although the subsequent irreversible steps generally drive the reaction forward.

Pd-Catalyzed C-H Activation:

  • Causality: The regioselectivity is governed by the formation of a thermodynamically stable six-membered palladacycle intermediate, formed by the coordination of the carboxylic acid to the palladium center and subsequent C-H cleavage at the ortho position. This directed metallation overrides the intrinsic electronic preferences of the aromatic ring.

  • Troubleshooting: Catalyst and ligand selection are critical. Mono-N-protected amino acid (MPAA) ligands are often essential to accelerate the C-H cleavage step and prevent catalyst decomposition. The choice of oxidant is also key; it must facilitate the Pd(II)/Pd(IV) cycle and promote the C-O reductive elimination over competing pathways like C-H acetoxylation. Substrates with significant steric hindrance near the target C-H bond may react slowly or not at all.

Intramolecular Friedel-Crafts Cyclization:

  • Causality: The poor regioselectivity with a precursor like 3-methylphenoxyacetic acid is a classic example of electrophilic aromatic substitution rules. The ether oxygen is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Cyclization at the position ortho to the oxygen and para to the methyl group (leading to the 5-methyl isomer) is electronically favored over cyclization ortho to the oxygen and ortho to the methyl group (leading to the 7-methyl isomer).

  • Troubleshooting: Achieving high selectivity for the 7-methyl isomer via this route is exceptionally challenging. Strategies to overcome this often involve using blocking groups on the more reactive C5 position, which adds steps and complexity to the overall synthesis. Harsh acidic conditions can also lead to undesired side reactions, such as intermolecular condensation or decomposition.

Experimental Protocols

The following protocols are provided as detailed, self-validating workflows for researchers.

Protocol 1: Regioselective Synthesis of 7-Methylbenzofuran-2(3H)-one via Diels-Alder Cascade

This protocol is adapted from the procedure reported by the Beaudry Research Group.

G start Start reagents Combine: - 3-Hydroxy-4-methyl-2H-pyran-2-one - Methyl 3-nitrobut-3-enoate - BHT & AlCl₃ - DCB (solvent) start->reagents flush Flush with Argon (5 min) reagents->flush add_tfa Add TFA flush->add_tfa seal_heat Seal Vessel & Heat to 120 °C (10-16 h) add_tfa->seal_heat cool Cool to RT seal_heat->cool purify Direct Purification (Flash Column Chromatography) cool->purify end Product: 7-Methylbenzofuran-2(3H)-one purify->end

Caption: Workflow for the Diels-Alder cascade synthesis of 7-methylbenzofuranone.

Materials:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one (2 equiv)

  • Methyl 3-nitrobut-3-enoate (1 equiv)

  • Butylated hydroxytoluene (BHT) (0.1 equiv)

  • Aluminum chloride (AlCl₃) (0.1 equiv)

  • 1,2-Dichlorobenzene (DCB), anhydrous

  • Trifluoroacetic acid (TFA) (0.2 equiv)

  • Argon gas

  • Thick-walled reaction vessel with a screw cap

  • Standard glassware for purification

Procedure:

  • Reaction Setup: To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (e.g., 378 mg, 3.0 mmol, 2 equiv), methyl 3-nitrobut-3-enoate (e.g., 290 mg, 2.0 mmol, 1 equiv), BHT (e.g., 44 mg, 0.2 mmol, 0.1 equiv), and AlCl₃ (e.g., 27 mg, 0.2 mmol, 0.1 equiv).

  • Inerting: Flush the vessel with a gentle stream of argon gas for 5 minutes to ensure an inert atmosphere.

  • Solvent and Acid Addition: Add anhydrous DCB to achieve a 0.5 M concentration with respect to the nitroalkene (e.g., 4.0 mL). Add TFA (e.g., 30 µL, 0.4 mmol, 0.2 equiv).

  • Reaction: Quickly and tightly seal the reaction vessel. Place the vessel in a preheated oil bath at 120 °C and stir for 10-16 hours. Monitor the reaction progress by TLC if desired (quenching a small aliquot).

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The reaction mixture can be directly purified without an aqueous workup. Concentrate the mixture under reduced pressure to remove the DCB, and then purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient, such as 20:1) to yield 7-methylbenzofuran-2(3H)-one as a solid. A typical reported yield for a large-scale synthesis is 58%.

Protocol 2: Synthesis of Substituted Benzofuranones via Pd(II)-Catalyzed C-H Activation

This protocol is a representative procedure based on the work of Yu, Wang, and coworkers for the intramolecular lactonization of phenylacetic acids. This method is highly effective for substrates where the desired cyclization is ortho to the directing carboxyl group.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-Methyl-2-Benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 7-methyl-2-benzofuran-1(3H)-one. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules. By delving into the fundamental principles of mass spectral fragmentation and applying them to this specific molecule, this guide offers a predictive framework for interpreting the mass spectrum of this compound and related compounds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzofuranone class of compounds, which are prevalent in numerous natural products and serve as key scaffolds in medicinal chemistry. A thorough understanding of their structure and fragmentation behavior under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. Electron ionization mass spectrometry remains a cornerstone technique for the analysis of volatile and thermally stable small molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol , incorporates several key features that dictate its fragmentation pathway:

  • A Benzene Ring: This aromatic system provides stability to the molecular ion and influences fragmentation through charge delocalization.

  • A Lactone (cyclic ester) Ring: This five-membered ring is a primary site for initial ionization and subsequent fragmentation, often involving the loss of carbon monoxide (CO).

  • A Methyl Group: The methyl substituent on the aromatic ring can participate in fragmentation pathways, including benzylic cleavage.

The interplay of these functional groups under high-energy electron impact leads to a series of characteristic fragment ions.

Proposed Electron Ionization Fragmentation Pathway

Upon entering the ion source of a mass spectrometer, this compound undergoes electron ionization to form a molecular ion (M+•). The general principle of electron ionization is that the energy of the electrons (typically 70 eV) is sufficient to remove an electron from the molecule, with the site of ionization generally being a region of high electron density, such as a lone pair on an oxygen atom or the π-system of the aromatic ring.[1][2] The resulting molecular ion is a radical cation with an m/z of 148.

The energetically unstable molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The proposed major fragmentation pathways are detailed below.

Initial Fragmentation: Loss of Carbon Monoxide

A characteristic fragmentation pathway for lactones is the neutral loss of carbon monoxide (CO) from the molecular ion.[3] This is a thermodynamically favorable process that leads to the formation of a stable radical cation.

Pathway 1: Formation of the [M-CO]+• Ion

Caption: Loss of CO from the molecular ion.

This fragmentation results in a prominent peak at m/z 120 .

Fragmentation of the Aromatic Ring System

The subsequent fragmentation of the m/z 120 ion and other pathways can lead to the cleavage of the aromatic system and the loss of the methyl group.

Pathway 2: Loss of a Hydrogen Radical

The ion at m/z 120 can lose a hydrogen radical to form a stable cation.

Caption: Loss of a hydrogen radical.

This fragmentation would produce an ion at m/z 119 .

Pathway 3: Formation of a Tropylium-like Ion

Another common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a tropylium ion or a related stable aromatic cation. This can occur through the loss of a formyl radical (CHO•) from the molecular ion, or through a more complex rearrangement. A plausible pathway involves the loss of a methyl radical followed by the loss of two molecules of carbon monoxide. A more direct route from the molecular ion could be the loss of a CHO2 radical. However, a more likely scenario is the loss of a methyl radical from the m/z 120 ion.

A key fragmentation could be the loss of the methyl group followed by CO loss.

Pathway 4: Loss of Methyl Radical and Subsequent CO Loss

Caption: Sequential loss of a methyl radical and CO.

This pathway would result in fragment ions at m/z 133 and m/z 105 . The ion at m/z 105 is a benzoyl cation, which is a very stable and commonly observed fragment in the mass spectra of compounds containing this moiety.

Pathway 5: Retro-Diels-Alder (rDA) Reaction

While less common for this specific ring system, a retro-Diels-Alder reaction could be considered, leading to the fragmentation of the heterocyclic ring. This would involve the cleavage of two bonds in the lactone ring. However, the loss of CO is generally a more dominant pathway for lactones.

Summary of Predicted Fragmentation Pattern

The following table summarizes the proposed key fragment ions, their m/z values, and their predicted relative intensities in the electron ionization mass spectrum of this compound.

m/z Proposed Ion Structure Formation Pathway Predicted Relative Intensity
148[C9H8O2]+• (Molecular Ion)Electron IonizationModerate
133[M - CH3]+Loss of a methyl radicalLow to Moderate
120[M - CO]+•Loss of carbon monoxideHigh
119[M - CO - H]+Loss of H• from m/z 120Moderate
105[C7H5O]+Loss of CO from m/z 133High (likely base peak)
91[C7H7]+Tropylium ion, rearrangementModerate
77[C6H5]+Phenyl cationModerate

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the proposed fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Parameters:

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Speed: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the experimental fragmentation pattern with the proposed pattern in this guide.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in volatile solvent gcms1 Inject sample into GC prep1->gcms1 gcms2 Separation on GC column gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 gcms4 Electron Ionization (70 eV) gcms3->gcms4 gcms5 Mass Analysis gcms4->gcms5 data1 Obtain Mass Spectrum gcms5->data1 data2 Identify Molecular Ion data1->data2 data3 Analyze Fragmentation Pattern data2->data3 data4 Compare with Predicted Pattern data3->data4

Caption: GC-MS workflow for analyzing this compound.

Conclusion

This technical guide has presented a detailed, theoretically-grounded prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed pathways, dominated by the loss of carbon monoxide and subsequent fragmentations of the aromatic system, provide a robust framework for the interpretation of experimental data. The provided GC-MS protocol offers a clear methodology for obtaining a high-quality mass spectrum of this compound. By combining theoretical predictions with experimental verification, researchers can confidently identify and characterize this compound and its analogues in various scientific applications.

References

IUPAC name and CAS number for 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-2-Benzofuran-1(3H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a member of the benzofuranone family of heterocyclic compounds. While this specific isomer is not as extensively studied as other members of its class, this document will synthesize the available information and provide expert insights into its chemical characteristics and potential applications in research and drug development. We will begin by elucidating its core identity and a proven synthetic route, followed by a discussion of the known properties and biological activities of the broader benzofuranone class, offering a predictive framework for the scientific exploration of this compound.

Core Compound Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its unambiguous identity and key physical properties.

IUPAC Name and CAS Number
  • IUPAC Name: this compound

  • Synonyms: 7-Methylisobenzofuran-1(3H)-one, 7-Methyl Phthalide[1]

  • CAS Number: 2211-84-9[1][2][3]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource/Comment
Molecular FormulaC₉H₈O₂Calculated
Molecular Weight148.16 g/mol [3]
AppearanceExpected to be a solid at room temperature.Based on related benzofuranones.
Melting PointNot availableData for the related 3-methyl isomer is 47-52°C.[4]
Boiling PointNot availableData for the related 3-methyl isomer is 272-274°C.[4]
SolubilityExpected to be soluble in organic solvents like ethyl acetate, dichloromethane, and acetone.General solubility for this class of compounds.

Synthesis and Characterization

The regioselective synthesis of substituted benzofuranones is a key challenge in organic chemistry. A reliable method for the preparation of this compound has been reported.

Synthetic Workflow

The synthesis involves a reaction between a 3-hydroxy-2-pyrone and a nitroalkene, catalyzed by a Lewis acid. This approach allows for the regioselective construction of the benzofuranone core.

G reagents 3-Hydroxy-4-methyl-2H-pyran-2-one + Methyl 3-nitrobut-3-enoate reaction Reaction Mixture reagents->reaction Reactants catalysts AlCl₃ (Lewis Acid) + TFA (Brønsted Acid) catalysts->reaction Catalysis solvent_temp DCB (Solvent) 120 °C solvent_temp->reaction Conditions purification Flash Column Chromatography (Hexanes/EtOAc) reaction->purification Crude Product product This compound purification->product Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of the Beaudry Research Group at Oregon State University.

Materials:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one

  • Methyl 3-nitrobut-3-enoate

  • Butylated hydroxytoluene (BHT)

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA)

  • Argon gas

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel for flash column chromatography

Procedure:

  • To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (0.4 mmol, 2 equiv), methyl 3-nitrobut-3-enoate (0.2 mmol, 1 equiv), BHT (0.02 mmol, 0.1 equiv), and AlCl₃ (0.02 mmol, 0.1 equiv).

  • Flush the vessel with argon gas for 5 minutes to create an inert atmosphere.

  • Add DCB (0.4 mL, 0.5 M) and TFA (0.04 mmol, 0.2 equiv) to the reaction vessel and seal it quickly.

  • Heat the reaction mixture to 120 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the crude product by flash column chromatography on silica gel using a 20:1 mixture of hexanes/EtOAc as the eluent to yield this compound as a solid.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene protons of the furanone ring, and the methyl protons. The aromatic protons should appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons would likely be a singlet around δ 3.7 ppm, and the methyl protons a singlet around δ 2.3 ppm.

  • ¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon of the lactone at approximately δ 175 ppm. Aromatic carbons would appear in the δ 120-155 ppm region, the methylene carbon around δ 34 ppm, and the methyl carbon around δ 15 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band between 1750-1810 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the five-membered lactone ring. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 148. Common fragmentation patterns for benzofuranones include the loss of CO (28 Da) and the methyl group (15 Da).

Chemical Reactivity and Stability

The reactivity of the benzofuranone core is influenced by the lactone functionality and the aromatic ring.

  • Lactone Reactivity: The lactone can undergo nucleophilic acyl substitution, leading to ring-opening reactions. This is a key consideration in designing experimental conditions, particularly concerning pH and the presence of nucleophiles.

  • Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The position of the methyl group and the electronic effects of the fused lactone ring will direct incoming electrophiles.

  • Stability: Benzofuranones are generally stable compounds but can be sensitive to strong acids, bases, and nucleophiles, which can promote hydrolysis of the lactone.

Biological Activity and Potential in Drug Development

While there is a lack of specific biological data for this compound, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6][7][8]

Known Activities of the Benzofuran Class
  • Anticancer: Many benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerase.[5]

  • Antimicrobial: The benzofuran nucleus is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[9]

  • Anti-inflammatory: Certain benzofuran derivatives have shown promising anti-inflammatory effects, often linked to the inhibition of key inflammatory mediators.[8][10]

  • Antioxidant: The phenolic nature of some benzofuran precursors and the electronic properties of the ring system can confer antioxidant activity.[5]

Potential Signaling Pathways

The following diagram illustrates a generalized signaling pathway often targeted by anticancer agents, which could be relevant for future studies on this compound.

G cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuranone This compound (Hypothetical Target) Benzofuranone->PI3K Inhibits? Benzofuranone->Akt Inhibits? Benzofuranone->mTOR Inhibits?

Caption: A hypothetical mechanism of action for this compound in a cancer cell, targeting the PI3K/Akt/mTOR signaling pathway. Experimental validation is required.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety recommendations for related benzofurans include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.[11][12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a synthetically accessible yet understudied member of the medicinally important benzofuranone family. While specific data on its physicochemical properties and biological activity are currently limited, its structural relationship to a class of compounds with proven therapeutic potential makes it an intriguing target for further investigation. Future research should focus on a comprehensive characterization of this compound and an evaluation of its activity in various biological assays, particularly in the areas of oncology, infectious diseases, and inflammation. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

A Technical Guide to the Solubility and Stability of 7-Methyl-2-Benzofuran-1(3H)-one in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of a successful research campaign. Among these properties, solubility and stability in common solvents are of paramount importance, particularly for compounds intended for high-throughput screening (HTS) and other in vitro assays. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in these applications due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] This guide provides an in-depth technical overview of the methodologies used to assess the solubility and stability of a novel compound, using 7-methyl-2-benzofuran-1(3H)-one as a representative case study. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and experimental protocols is critical for ensuring data integrity and making informed decisions in the progression of potential therapeutic candidates.

While specific experimental data for this compound is not extensively available in public literature, this guide will equip the reader with the fundamental knowledge and practical steps to characterize this and other novel chemical entities.

Part 1: Solubility Assessment in DMSO

A compound's solubility in DMSO dictates the maximum achievable concentration in a stock solution, which is a critical parameter for designing and executing various biological assays.[3] An inaccurate estimation of solubility can lead to compound precipitation, resulting in erroneous assay results and a misinterpretation of a compound's biological activity. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound in DMSO.

Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4] This is distinct from kinetic solubility, which is often measured in high-throughput settings and can overestimate the true solubility.[3][4] For lead optimization and in-depth characterization, determining thermodynamic solubility is the gold standard.

Experimental Protocol for Thermodynamic Solubility

This protocol is adapted from established methods for determining the solubility of novel compounds in DMSO.[1]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution. If the compound dissolves completely, add small, pre-weighed increments of the compound until a solid precipitate remains.[1]

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.[1]

  • Separation of Undissolved Solid:

    • Centrifuge the supersaturated solution at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical instrument. A serial dilution may be necessary.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Presentation and Interpretation

The solubility is reported in units of mass/volume (e.g., mg/mL) or molarity (e.g., mol/L).

ParameterValue
Compound This compound
Solvent Anhydrous DMSO
Temperature 25 °C
Solubility (mg/mL) Hypothetical Value
Solubility (mM) Hypothetical Value

Caption: Table 1. Example of a data summary for the thermodynamic solubility of this compound in DMSO.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh Compound prep2 Add DMSO prep1->prep2 prep3 Vortex to Create Supersaturated Slurry prep2->prep3 equil1 Incubate with Agitation (24-48h at 25°C) prep3->equil1 sep1 Centrifuge to Pellet Undissolved Solid equil1->sep1 analysis1 Collect Supernatant sep1->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Quantify by HPLC/LC-MS analysis2->analysis3

Caption: Diagram of the thermodynamic solubility experimental workflow.

Part 2: Stability Assessment in DMSO

The chemical stability of a compound in a DMSO stock solution is a critical factor that can significantly impact the reliability and reproducibility of screening data. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new entities with potentially confounding biological activities. This section provides a comprehensive guide to assessing the stability of this compound in DMSO.

Potential Degradation Pathways of Benzofuranones

The benzofuranone scaffold, which contains a lactone (cyclic ester) moiety, is susceptible to certain degradation pathways. While specific data for this compound is limited, general chemical principles suggest potential instabilities:

  • Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by acidic or basic impurities.[5] This would lead to the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid.

  • Oxidation: The benzofuranone ring system may be susceptible to oxidation, particularly if exposed to air and light over extended periods.

  • DMSO-Mediated Reactions: While DMSO is generally considered a stable solvent, it can participate in or mediate certain chemical reactions under specific conditions, although this is less common for stable structures like benzofuranones.

Long-Term Stability Study Protocol

This protocol outlines a systematic approach to evaluating the stability of this compound in a DMSO stock solution over time at various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vials (amber glass or polypropylene)

  • Analytical instrument (HPLC-UV or LC-MS) with a validated stability-indicating method

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles for each time point.

  • Storage Conditions:

    • Store the aliquots under a matrix of conditions to assess the impact of temperature and light:

      • -80°C (long-term storage control)

      • -20°C (common laboratory storage)

      • 4°C (refrigerated storage)

      • Room Temperature (accelerated degradation)

      • Room Temperature with light exposure (photostability)

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method:

    • At each time point, analyze the samples using a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from any potential degradants.

    • The analysis should include:

      • Purity Assessment: Determine the peak area percentage of the parent compound.

      • Concentration Measurement: Quantify the concentration of the parent compound against a freshly prepared standard.

      • Degradant Profiling: Identify and, if possible, quantify any new peaks that appear over time.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5][6][7] These studies involve subjecting the compound to harsher conditions than those encountered during routine storage.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).[5]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 80-100 °C).[5]

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[5]

Data Presentation and Interpretation

The results of the stability study can be presented in a table summarizing the percentage of the parent compound remaining at each time point and under each storage condition.

Storage ConditionT=0T=1 monthT=3 monthsT=6 months
-80°C 100%100%99.8%99.7%
-20°C 100%99.5%99.1%98.5%
4°C 100%98.2%96.5%94.3%
Room Temp. 100%92.1%85.4%78.2%

Caption: Table 2. Hypothetical long-term stability data for this compound in DMSO (% parent compound remaining).

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Prepare DMSO Stock Solution (e.g., 10 mM) prep2 Aliquot into Vials prep1->prep2 storage1 -80°C prep2->storage1 storage2 -20°C prep2->storage2 storage3 4°C prep2->storage3 storage4 Room Temp. prep2->storage4 analysis1 T=0, 1, 3, 6 months storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Analyze by Stability-Indicating HPLC/LC-MS analysis1->analysis2 analysis3 Assess Purity and Identify Degradants analysis2->analysis3

Caption: Diagram of the long-term stability study experimental workflow.

Conclusion

The systematic evaluation of solubility and stability in DMSO is a non-negotiable step in the early stages of drug discovery. This guide has provided a comprehensive framework for the characterization of novel compounds, using this compound as a model. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that will inform the selection and progression of compounds with the greatest potential for therapeutic success. The principles and methodologies outlined herein are broadly applicable and should serve as a valuable resource for any chemical biology or drug discovery program.

References

A Strategic Approach to the Preliminary Biological Screening of 7-methyl-2-benzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Imperative for Screening 7-methyl-2-benzofuran-1(3H)-one

The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] The inherent structural versatility of the benzofuranone nucleus allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[4]

The subject of this guide, this compound, represents a novel, yet uncharacterized, member of this promising class of compounds. The strategic placement of a methyl group at the 7-position of the benzofuranone core may significantly influence its physicochemical properties and, consequently, its biological activity. This technical guide, therefore, outlines a comprehensive and logical workflow for the preliminary in vitro biological screening of this compound. The proposed screening cascade is designed to efficiently probe for a wide range of potential bioactivities, providing a foundational dataset to guide future drug discovery and development efforts.

I. Compound Acquisition and Preparation

Prior to initiating any biological evaluation, the procurement and proper preparation of this compound are paramount.

Synthesis

Should the compound not be commercially available, its synthesis can be approached through established methodologies for benzofuranone construction. A plausible synthetic route involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which allows for the regioselective preparation of benzofuranones.[6] Another common approach is the reaction of appropriately substituted o-hydroxyacetophenones with chloroacetone in the presence of a base like potassium carbonate.[7]

Purity and Characterization

The purity of the synthesized compound must be rigorously assessed to ensure that any observed biological activity is attributable to the target molecule and not to impurities. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and determine the purity of this compound. A purity of ≥95% is recommended for initial biological screening.

Stock Solution Preparation

For in vitro assays, a stock solution of the compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). The choice of solvent should be compatible with the subsequent biological assays, and the final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

II. A Tiered Approach to Preliminary Biological Screening

A hierarchical screening strategy is proposed to systematically evaluate the biological potential of this compound. This approach commences with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the nature of the observed effects.

Screening_Workflow cluster_tier1 Tier 1: Broad-Spectrum Bioactivity cluster_tier2 Tier 2: Elucidation of Specific Activities T1_Antimicrobial Antimicrobial Screening T2_MIC MIC & MBC Determination T1_Antimicrobial->T2_MIC If Active T1_Antioxidant Antioxidant Activity T1_Cytotoxicity General Cytotoxicity T2_Anti_inflammatory Anti-inflammatory Assays T1_Cytotoxicity->T2_Anti_inflammatory Inform Dosing T2_Anticancer Cancer Cell Line Screening T1_Cytotoxicity->T2_Anticancer If Selectively Active

Caption: A tiered workflow for the preliminary biological screening of this compound.

III. Tier 1: Broad-Spectrum Bioactivity Screening

The initial tier of screening aims to cast a wide net to detect any significant biological effects of the compound.

Antimicrobial Screening

Given that many benzofuran derivatives exhibit antimicrobial properties, an initial screen against a panel of clinically relevant microorganisms is warranted.[2][4]

The agar well diffusion method is a cost-effective and widely used technique for preliminary antimicrobial screening.[8][9]

  • Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), and Candida albicans (fungus)) in appropriate broth media.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.[10]

  • Plate Inoculation: Evenly spread 100 µL of the standardized inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the this compound stock solution (at a high concentration, e.g., 1 mg/mL) into a designated well.

  • Controls: Include a positive control (a standard antibiotic, e.g., tetracycline) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

Benzofuran derivatives are known to possess antioxidant properties.[1][2] The DPPH and ABTS radical scavenging assays are rapid and reliable methods for evaluating antioxidant capacity.[12][13][14]

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of this compound to 150 µL of the DPPH solution.[12]

  • Controls: Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = ((Abs_control - Abs_sample) / Abs_control) * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined. A lower IC50 value indicates higher antioxidant activity.[13]

General Cytotoxicity Screening

A preliminary assessment of cytotoxicity against a representative normal cell line is crucial to gauge the compound's general toxicity and to inform the concentration range for subsequent cell-based assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed a normal human cell line (e.g., human dermal fibroblasts or HEK-293 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.[15]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, is calculated.

IV. Tier 2: Elucidation of Specific Activities

Based on the results from Tier 1, more specific assays are conducted to further characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

If antimicrobial activity is observed in the agar well diffusion assay, the MIC and MBC/MFC values should be determined to quantify the compound's potency.[16]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well plate containing the appropriate broth medium.[10]

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.[10]

  • Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).[10]

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][16]

  • MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Microorganism Gram Stain MIC (µg/mL) MBC/MFC (µg/mL)
S. aureusPositive
B. subtilisPositive
E. coliNegative
K. pneumoniaeNegative
C. albicansN/A
Table 1: Template for Summarizing Antimicrobial Potency Data
Anti-inflammatory Assays

Benzofuran derivatives have been reported to possess anti-inflammatory properties.[1][4] In vitro assays can provide initial evidence of such activity.

This assay is a simple and rapid method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[17]

  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Denaturation Induction: Induce denaturation by heating the mixture at approximately 72°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Data Analysis: Measure the turbidity of the solution spectrophotometrically at 660 nm.[17] A standard anti-inflammatory drug like diclofenac can be used as a positive control. The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Anti_inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NF_kB NF-κB Activation Macrophage->NF_kB COX2 COX-2 Expression NF_kB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound This compound Compound->NF_kB Inhibition? Compound->COX2 Inhibition?

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Anticancer Screening

If this compound exhibits selective cytotoxicity towards cancer cells or if there is a rationale based on the activity of related compounds, a broader screening against a panel of human cancer cell lines is recommended.[3][18][19]

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[15][20] It is a reliable and reproducible method for cytotoxicity screening.[21]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

  • Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Data Analysis: Measure the absorbance at approximately 565 nm. The IC50 value for each cell line is determined from the dose-response curve.

Cell Line Tissue of Origin IC50 (µM)
MCF-7Breast Cancer
A549Lung Cancer
HepG2Liver Cancer
HCT116Colon Cancer
Normal FibroblastsNormal Connective Tissue
Table 2: Template for Summarizing Anticancer Activity Data

V. Data Interpretation and Next Steps

The preliminary biological screening will generate a wealth of data that will guide the subsequent stages of drug discovery.

  • Potency and Selectivity: The IC50 and MIC values will provide a measure of the compound's potency. Comparing the activity against different microbial strains, cancer cell lines, and normal cells will reveal its selectivity.

  • Structure-Activity Relationship (SAR): The data obtained for this compound will serve as a crucial data point for building a SAR for this class of compounds.

  • Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the mechanism of action will be warranted. This could involve more specific enzymatic assays, gene expression analysis, or target identification studies.

VI. Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of this compound. By systematically evaluating its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, researchers can efficiently uncover its therapeutic potential and make informed decisions regarding its future development as a potential drug lead. The successful execution of this screening cascade will undoubtedly contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

The Emergence of Methyl-Substituted Benzofuranones: A Technical Guide to Discovery, Synthesis, and Initial Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone core is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant biological activities.[1] The strategic introduction of a methyl group onto this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the discovery and initial studies of methyl-substituted benzofuranones, designed for researchers, scientists, and drug development professionals. We will explore the causal relationships behind synthetic strategies, detail key experimental protocols, and present a logical narrative of their early biological evaluations, underscoring the potential of these molecules as promising therapeutic agents.

Introduction: The Significance of Methyl Substitution on the Benzofuranone Scaffold

Benzofuran and its derivatives are fundamental heterocyclic compounds with a wide range of documented biological activities, including anticancer, antiviral, antioxidant, and antifungal properties.[2] The benzofuranone moiety, a keto-containing benzofuran derivative, is a key pharmacophore in numerous clinically relevant molecules.[3] Methyl substitution, a common tactic in medicinal chemistry, offers several advantages. The introduction of a methyl group can:

  • Enhance Binding Affinity: By occupying specific hydrophobic pockets within a biological target.

  • Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation.

  • Modulate Lipophilicity: Influencing cell permeability and overall pharmacokinetic properties.

  • Induce Conformational Constraints: Locking the molecule into a more bioactive conformation.

This guide will focus on the discovery and initial characterization of various methyl-substituted benzofuranone isomers, providing a foundational understanding for their further development.

Synthetic Strategies: Rationale and Methodologies

The synthesis of methyl-substituted benzofuranones can be achieved through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the benzene and the furanone rings.

Synthesis of 3-Methylbenzofuran-2(3H)-one Derivatives

A common approach to synthesizing 3-methylbenzofuran-2-one derivatives involves the reaction of a substituted phenol with an appropriate three-carbon building block. For instance, the reaction of a phenol with α-bromopropionyl bromide can yield the corresponding ester, which can then undergo intramolecular Friedel-Crafts cyclization to afford the desired benzofuranone.

A notable synthetic route to 3-methylbenzofuran-2-carbohydrazide involves the nucleophilic substitution of ethyl 3-methylbenzofuran-2-carboxylate with hydrazine hydrate.[4] This carbohydrazide serves as a versatile intermediate for the synthesis of a variety of derivatives.[4]

Experimental Protocol: Synthesis of 3-Methylbenzofuran-2-carbohydrazide [4]

  • Reaction Setup: To a solution of ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as isopropyl alcohol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the desired 3-methylbenzofuran-2-carbohydrazide. Further purification can be achieved by recrystallization if necessary.

Synthesis of 7-Methylbenzofuran-2(3H)-one

A regioselective synthesis of 7-methylbenzofuran-2(3H)-one has been reported through the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate.[5] This method allows for the programmable substitution at various positions of the benzofuranone core.[5]

Experimental Protocol: Large-Scale Synthesis of 7-Methylbenzofuran-2(3H)-one [5]

  • Reactants: Combine 3-hydroxy-4-methyl-2H-pyran-2-one (1.5 eq) and methyl 3-nitrobut-3-enoate (1.0 eq) in a sealed tube.

  • Reaction Conditions: Flush the vessel with an inert gas (e.g., Argon) for 5 minutes. Add a suitable solvent like 1,2-dichlorobenzene (DCB) and a catalytic amount of trifluoroacetic acid (TFA) (0.2 eq). Seal the tube and heat the reaction mixture to 120 °C for 10 hours.[5]

  • Purification: After cooling the reaction mixture to room temperature, directly purify the mixture by flash column chromatography (FCC) on silica gel using a hexanes/EtOAc solvent system (e.g., 20:1) to yield 7-methylbenzofuran-2(3H)-one as a solid.[5]

General Synthetic Workflow Diagram

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Core Synthesis cluster_purification Purification & Characterization cluster_final Final Product Substituted Phenol Substituted Phenol Reaction Chemical Transformation (e.g., Esterification, Cyclization, Annulation) Substituted Phenol->Reaction Reagent Appropriate Reagent (e.g., α-bromopropionyl bromide, 3-hydroxy-4-methyl-2H-pyran-2-one) Reagent->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Product Methyl-Substituted Benzofuranone Characterization->Product

Caption: General workflow for the synthesis of methyl-substituted benzofuranones.

Initial Biological Studies and Structure-Activity Relationships

The initial exploration of the biological activities of methyl-substituted benzofuranones has revealed a diverse range of pharmacological effects, with the position of the methyl group playing a crucial role in determining the specific activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of methyl-substituted benzofuranone derivatives. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][7][8]

A study on 3-methylbenzofuran derivatives showed that the introduction of a methyl group at the C-3 position of the benzofuran ring significantly increased antiproliferative activity against several cell lines.[9] Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 exhibited 2-4 times greater potency than the unsubstituted analog.[9]

Table 1: Anticancer Activity of Selected Methyl-Substituted Benzofuran Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[8]
Compound 8 Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-oneK562 (Leukemia)Not specified, but active[8]
Compound 10h Methyl at C-3, Methoxy at C-6, Amino at C-5FM3A/0 (Murine mammary carcinoma)0.024[9]
Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives 6-methyl, halogenatedA549 (Lung), HepG2 (Liver)12.5 - 18.2[10]

Experimental Protocol: MTT Cytotoxicity Assay [6][10]

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, PC3, SW620) in 96-well plates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.[10]

Antimicrobial Activity

Methyl-substituted benzofuranones have also demonstrated promising antimicrobial properties. For instance, (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives have been evaluated for their activity against various bacterial and fungal strains.[10]

Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [10]

Compound IDR-groupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2a 4-Br255050
2b 4-Cl255050
2d 4-NO212.52525

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

The benzofuranone scaffold is also associated with anti-inflammatory and antioxidant activities.[11][12] The introduction of a methyl group can modulate these properties. For example, 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol has been shown to have protective effects against glutamate-induced oxidative injury.[11]

The antioxidant potential of these compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12]

Mechanistic Insights: A Glimpse into the Mode of Action

Preliminary studies have begun to unravel the mechanisms by which methyl-substituted benzofuranones exert their biological effects. For some anticancer derivatives, the induction of apoptosis has been identified as a key mechanism.[7][8] For example, certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives have been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS).[6][7]

Apoptosis_Pathway Methyl_Benzofuranone Methyl-Substituted Benzofuranone ROS Increased ROS Production Methyl_Benzofuranone->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified proposed mechanism of apoptosis induction by some methyl-substituted benzofuranones.

Conclusion and Future Directions

The discovery and initial studies of methyl-substituted benzofuranones have unveiled a class of compounds with significant and diverse biological potential. The strategic placement of a methyl group on the benzofuranone scaffold has been shown to be a viable strategy for modulating their pharmacological activity, leading to potent anticancer, antimicrobial, and antioxidant agents.

The detailed synthetic protocols and initial biological data presented in this guide provide a solid foundation for further research in this area. Future efforts should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of methyl-substituted isomers and derivatives to conduct comprehensive structure-activity relationship (SAR) studies.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates to assess their drug-like potential.

  • In Vivo Efficacy Studies: Validating the therapeutic potential of lead compounds in relevant animal models of disease.

The continued exploration of methyl-substituted benzofuranones holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 7-Methyl-2-Benzofuran-1(3H)-one Lactone Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties and reactivity of the 7-methyl-2-benzofuran-1(3H)-one lactone ring, a scaffold of increasing interest in medicinal chemistry and materials science. By synthesizing established principles of lactone chemistry with specific insights into the influence of the 7-methyl substituent, this document aims to equip researchers with the foundational knowledge necessary for the strategic design of novel molecules and reaction pathways.

Introduction: The this compound Scaffold

This compound, also known as 7-methylphthalide, belongs to the benzofuranone class of bicyclic lactones. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] The lactone ring, a cyclic ester, is the key functional group governing the molecule's reactivity, primarily through its susceptibility to nucleophilic attack at the carbonyl carbon. The presence of the methyl group at the 7-position on the aromatic ring introduces electronic and steric effects that modulate this reactivity, offering a handle for fine-tuning the molecule's properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol [2]
Exact Mass148.052429494 Da[2]
Monoisotopic Mass148.052429494 Da[2]
Refractive Index1.574[2]

Synthesis of the this compound Core

The synthesis of substituted benzofuranones can be achieved through various strategies. A common approach involves the cyclization of appropriately substituted precursors. For instance, a regioselective one-pot synthesis of 7-hydroxy-6-methylphthalide has been reported, starting from 3-hydroxy-4-methylbenzylalcohol and formaldehyde in the presence of a Lewis acid catalyst.[1][3] This method highlights the feasibility of constructing the core phthalide structure with substitution on the benzene ring.

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general and adaptable procedure for the synthesis of a constitutional isomer, 7-methylbenzofuran-2(3H)-one, provides a valuable starting point. This procedure involves the reaction of a substituted 3-hydroxy-2-pyrone with a nitroalkene.[3]

Conceptual Synthetic Workflow:

A plausible synthetic route to this compound could involve the reduction of 2-carboxy-3-methylbenzoic acid or a related derivative, followed by lactonization.

G 2-Carboxy-3-methylbenzoic acid 2-Carboxy-3-methylbenzoic acid Intermediate Intermediate 2-Carboxy-3-methylbenzoic acid->Intermediate Reduction This compound This compound Intermediate->this compound Lactonization

Caption: Conceptual synthetic pathway to this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl group (C=O) is expected in the region of 1760-1800 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching of the methyl group, would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the methyl protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.8 ppm. The methylene protons (at C3) would be a singlet around 5.0-5.5 ppm, and the methyl protons (at C7) would be a singlet around 2.3-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of 165-175 ppm. Aromatic carbons will resonate between 120-150 ppm, the methylene carbon around 70 ppm, and the methyl carbon around 15-20 ppm.[4]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 148. Key fragmentation patterns would likely involve the loss of CO and other small neutral molecules, characteristic of phthalide-type structures.[5] A mass spectrum for 3-cyanomethyl-7-methylphthalide shows a molecular ion peak corresponding to its molecular weight, indicating the stability of the phthalide core under electron ionization.[5]

Chemical Reactivity of the Lactone Ring

The reactivity of the this compound lactone ring is dominated by the electrophilic nature of the carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions. The 7-methyl group, being an electron-donating group, is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted phthalide, potentially leading to slower reaction rates.

Hydrolysis

Lactones can undergo hydrolysis under both acidic and basic conditions to yield the corresponding hydroxy-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the ring, forming a carboxylate and a primary alcohol. Subsequent acidification protonates the carboxylate.

G cluster_0 Base-Catalyzed Hydrolysis Lactone Lactone Tetrahedral Intermediate Tetrahedral Intermediate Lactone->Tetrahedral Intermediate OH⁻ attack Ring-Opened Carboxylate Ring-Opened Carboxylate Tetrahedral Intermediate->Ring-Opened Carboxylate Ring Opening Hydroxy-Carboxylic Acid Hydroxy-Carboxylic Acid Ring-Opened Carboxylate->Hydroxy-Carboxylic Acid H₃O⁺ G cluster_1 Reaction with Grignard Reagent Lactone Lactone Ketone Intermediate Ketone Intermediate Lactone->Ketone Intermediate 1. R-MgX Tertiary Alcohol Tertiary Alcohol Ketone Intermediate->Tertiary Alcohol 2. R-MgX 3. H₃O⁺

References

Methodological & Application

derivatization of 7-methyl-2-benzofuran-1(3H)-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Biological Profiling of 7-Methyl-2-Benzofuran-1(3H)-one Derivatives

Introduction: The Benzofuranone Scaffold in Drug Discovery

The benzofuranone core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] These scaffolds are recognized for their diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The this compound (I) is a simple yet versatile starting scaffold, offering multiple sites for chemical modification. Derivatization of such core structures is a cornerstone of medicinal chemistry, aiming to enhance potency, refine selectivity, and improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds.[7][8]

This guide provides a comprehensive framework for the strategic derivatization of this compound and outlines a systematic workflow for the biological evaluation of the resulting compound library. The protocols herein are designed for researchers in drug discovery and chemical biology, offering both the "how" and the "why" behind critical experimental steps.

Part 1: Synthetic Derivatization Strategies

The structure of this compound offers three primary regions for chemical modification: the active methylene group at the C-3 position, the aromatic ring, and the lactone functional group itself. Below are three validated strategies to generate a structurally diverse library of novel compounds.

G Figure 1: Derivatization Pathways for this compound start This compound (I) nodeA_base Base (e.g., LDA) Electrophile (R-X) start->nodeA_base Strategy A (C-3 Position) nodeB_reagent Reagent (e.g., NBS, HNO3) Further Modification start->nodeB_reagent Strategy B (Aromatic Ring) nodeC_reagent Base (e.g., NaOH) Amine (R-NH2), Coupling Agent start->nodeC_reagent Strategy C (Lactone Ring) prodA A: C-3 Alkylation/Acylation (II) nodeA_base->prodA prodB B: Aromatic Substitution (III) nodeB_reagent->prodB prodC C: Ring Opening & Amidation (IV) nodeC_reagent->prodC

Derivatization pathways for the core molecule.
Strategy A: Functionalization at the C-3 Position

The methylene bridge adjacent to the carbonyl group (C-3) is acidic and susceptible to deprotonation, allowing for the introduction of various substituents. This strategy is valuable for exploring how steric bulk and electronic properties at this position influence biological activity.

Protocol A: Synthesis of C-3 Alkylated Derivatives (II)

  • Anhydrous Conditions : Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent : Add anhydrous tetrahydrofuran (THF) (0.2 M relative to the starting material) to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature is critical to control the reactivity of the strong base and prevent side reactions.

  • Base Addition : Slowly add Lithium Diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

    • Rationale: LDA is a strong, non-nucleophilic base ideal for forming the enolate without attacking the lactone's carbonyl group.

  • Enolate Formation : Dissolve this compound (I) (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Electrophile Addition : Add the desired electrophile (e.g., benzyl bromide, methyl iodide) (1.2 equivalents) dropwise. Let the reaction slowly warm to room temperature and stir overnight.

  • Quenching : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.

Strategy B: Aromatic Ring Substitution

Electrophilic aromatic substitution can be used to introduce functional groups onto the benzene ring. The existing methyl and ether functionalities will direct incoming electrophiles, typically to the C-4 and C-6 positions.

Protocol B: Synthesis of Aromatic Brominated Derivatives (III)

  • Dissolution : Dissolve this compound (I) (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

    • Rationale: NBS is a mild and selective brominating agent for activated aromatic rings. Portion-wise addition at low temperature helps control the reaction exotherm and prevents di-substitution.

  • Reaction : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography or recrystallization.

    • Further Derivatization: The resulting aryl bromide can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.[7]

Strategy C: Lactone Ring Opening and Amidation

Opening the lactone ring yields a carboxylic acid, which can then be coupled with a diverse library of amines to create amides. This dramatically alters the scaffold's properties, introducing hydrogen bond donors and acceptors.

Protocol C: Synthesis of Amide Derivatives (IV)

  • Hydrolysis : To a solution of this compound (I) in a mixture of THF and water (3:1), add Lithium Hydroxide (LiOH) (2.0 equivalents). Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidification : Cool the mixture to 0 °C and acidify with 1 M HCl to pH ~2-3 to protonate the carboxylate.

  • Extraction : Extract the resulting carboxylic acid intermediate with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the crude acid, which is often used directly in the next step.

  • Amide Coupling : Dissolve the crude acid (1.0 equivalent) and a selected amine (1.2 equivalents) in DCM. Add a coupling agent like HATU (1.3 equivalents) and a base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Rationale: HATU is an efficient peptide coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to activate the reaction.

  • Reaction : Stir the mixture at room temperature overnight.

  • Work-up and Purification : Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Part 2: A Tiered Workflow for Biological Evaluation

A systematic, tiered approach is essential for efficiently screening a new compound library to identify promising leads.[9] This workflow prioritizes high-throughput primary screening to identify "hits," followed by more complex secondary assays to validate and characterize their mode of action.

G Figure 2: Tiered Biological Evaluation Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary / Confirmatory Assays library Synthesized Derivative Library (Compounds II, III, IV) p_cancer Anticancer: MTT Cell Viability Assay (e.g., MCF-7, A549) library->p_cancer p_inflam Anti-inflammatory: Griess Assay (NO release) (LPS-stimulated RAW 264.7) library->p_inflam p_micro Antimicrobial: Broth Microdilution (MIC) (e.g., S. aureus, E. coli) library->p_micro hits Identify 'Hits' (Compounds exceeding activity threshold) p_cancer->hits p_inflam->hits p_micro->hits s_cancer Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis hits->s_cancer s_inflam Cytokine Quantification (ELISA) (e.g., TNF-α, IL-6) hits->s_inflam s_micro Time-Kill Kinetics Biofilm Disruption Assay hits->s_micro toxicity Selectivity & Cytotoxicity Profiling (e.g., vs. Normal Cell Lines like HEK293) s_cancer->toxicity s_inflam->toxicity s_micro->toxicity sar Structure-Activity Relationship (SAR) Lead Optimization toxicity->sar

A systematic workflow for screening novel derivatives.
Primary Screening Protocols

Protocol 1: Anticancer - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add the diluted compounds to the wells and incubate for 48-72 hours.

    • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[10]

Protocol 2: Anti-inflammatory - Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[12][13]

  • Cell Seeding : Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment : Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.

  • Stimulation : Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

    • Controls: Include untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME) plus LPS.

  • Griess Reaction : Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition : Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.

Protocol 3: Antimicrobial - Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15]

  • Compound Preparation : Prepare a 2-fold serial dilution of each test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Incubation : Incubate the plates at 37 °C for 18-24 hours.

    • Controls: Include wells with broth only (sterility control), bacteria in broth without any compound (growth control), and a known antibiotic like Ciprofloxacin (positive control).

  • MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

  • (Optional) Resazurin Assay : To aid visualization, add resazurin solution to each well and incubate for 2-4 hours. A color change from blue to pink indicates viable, metabolically active bacteria. The MIC is the lowest concentration where the blue color is retained.[15]

Part 3: Data Interpretation and SAR Analysis

Systematic analysis of the biological data is crucial for identifying trends and guiding the next cycle of drug design.

Quantitative Data Summary

Organize the data from primary screens into a clear, comparative table. This allows for rapid identification of potent and selective compounds.

Compound IDModification TypeR-GroupAnticancer IC₅₀ (µM) [MCF-7]Anti-inflammatory IC₅₀ (µM) [NO Inhibition]Antimicrobial MIC (µg/mL) [S. aureus]
I Parent Scaffold->100>100>128
II-a C-3 Alkylation-CH₃85.292.1>128
II-b C-3 Alkylation-CH₂Ph12.545.364
III-a Aromatic Sub.4-Br55.733.832
IV-a Amide-NH-CH₂CH₃>10025.1>128
IV-b Amide-NH-Cyclopropyl>10015.8128
Note: Data presented are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis

SAR analysis links the chemical structure of a compound to its biological effect, providing critical insights for optimization.[16][17]

G Figure 3: Logic Flow for SAR Analysis group Group Derivatives by Modification Strategy (e.g., C-3 vs. Amides) compare Compare Activity within Groups (e.g., small vs. bulky R-group) identify Identify Key Structural Features (e.g., 'Bulky hydrophobic group at C-3 increases anticancer activity') hypothesis Formulate SAR Hypothesis (e.g., 'A hydrophobic pocket exists at the target binding site') design Design Next Generation of Compounds to Test Hypothesis

References

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Modulators of the NF-κB Pathway Among 7-Methyl-2-Benzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methyl-2-benzofuran-1(3H)-one scaffold is a promising starting point for the development of novel therapeutics due to the diverse biological activities exhibited by benzofuran derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] High-throughput screening (HTS) is a critical tool in drug discovery for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate a specific biological target.[4] This application note provides a comprehensive, field-proven protocol for a cell-based high-throughput screen to identify derivatives of this compound that inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. We detail the entire workflow, from assay development and optimization to primary screening, data analysis, and hit validation, ensuring a robust and reliable screening cascade.

Introduction and Scientific Rationale

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[2][3] The this compound substructure, in particular, offers a unique chemical space for library synthesis and exploration. Given the established anti-inflammatory potential of related compounds, we have designed a screening campaign to identify potent and selective inhibitors of the NF-κB signaling pathway.[5]

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers. Consequently, inhibitors of this pathway are highly sought after as potential therapeutic agents. This protocol employs a robust and sensitive cell-based reporter gene assay, a common format for HTS, to measure the inhibition of NF-κB activation by a library of this compound derivatives.[6]

Assay Principle

The screening assay utilizes a human embryonic kidney cell line (HEK293) stably transfected with a reporter construct containing multiple copies of an NF-κB response element (RE) upstream of the firefly luciferase gene.

  • In the resting state , the NF-κB transcription factor is sequestered in the cytoplasm.

  • Upon stimulation with Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.

  • This frees NF-κB to translocate to the nucleus, where it binds to the NF-κB RE in the reporter construct, driving the expression of luciferase.

  • The amount of luciferase produced is quantified by adding a luciferin-containing reagent, which generates a luminescent signal directly proportional to the level of NF-κB activation.[6]

  • Screening compounds are evaluated for their ability to decrease this TNF-α-induced luminescent signal, indicating potential inhibition of the NF-κB pathway.

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableSupplierCatalog #
HEK293/NF-κB-luc Reporter Cell Line(Example) InvivoGenikb-hkluc
DMEM, High Glucose, GlutaMAX™(Example) Thermo Fisher10566016
Fetal Bovine Serum (FBS), Qualified(Example) Thermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)(Example) Thermo Fisher15140122
Opti-MEM™ I Reduced Serum Medium(Example) Thermo Fisher31985062
Recombinant Human TNF-α(Example) R&D Systems210-TA
ONE-Glo™ Luciferase Assay System(Example) PromegaE6110
DMSO, Biotechnology Grade(Example) Sigma-AldrichD2650
384-Well Solid White Polystyrene Plates(Example) Corning3570
This compound LibraryIn-house or CRON/A
Staurosporine (Positive Control)(Example) Cayman Chemical81590
Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Automated Liquid Handler (e.g., Beckman Coulter Echo, Hamilton STAR)

  • Multimode Microplate Reader with Luminescence Detection (e.g., BMG LABTECH PHERAstar FSX)[4]

  • Centrifuge for microplates

Assay Development and Optimization

Prior to initiating the full screen, the assay must be miniaturized to a 384-well format and rigorously validated to ensure its robustness and suitability for HTS.

Key Optimization Parameters
ParameterGoalMethodTypical Result
Cell Seeding Density Determine the optimal cell number for a robust signal and healthy monolayer.Seed cells in a 384-well plate at various densities (e.g., 2,500 to 10,000 cells/well). Stimulate with TNF-α and measure luminescence.5,000 cells/well
TNF-α Concentration Identify the EC₈₀ concentration to ensure a strong signal window for inhibitor detection.Perform a dose-response curve of TNF-α (e.g., 0.01 to 100 ng/mL).10 ng/mL
DMSO Tolerance Ensure the final DMSO concentration from compound addition does not affect cell viability or assay performance.Expose cells to a range of DMSO concentrations (0.1% to 2%). Assess cell viability and signal.≤ 0.5%
Signal Stability Confirm that the luminescent signal is stable over the measurement period.After adding the luciferase reagent, read the plate at multiple time points (e.g., 5, 10, 20, 30 min).Stable for at least 20 min
Assay Quality Control: Z'-Factor Determination

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[7][8] It assesses the separation between the positive and negative control signals relative to the signal variability. An assay is considered excellent for HTS if the Z'-factor is consistently > 0.5.[9]

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., TNF-α stimulation, 0.5% DMSO).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., no TNF-α, or a known inhibitor like Staurosporine).

A "dry run" using only control plates should be performed to ensure the Z'-factor is consistently above 0.5 before proceeding with the library screen.

High-Throughput Screening Workflow

The following protocol is designed for a final assay volume of 40 µL in a 384-well plate. All liquid handling steps should be performed by calibrated automated systems to ensure precision and minimize variability.[10][11]

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), transfer 200 nL of the this compound derivatives from the library source plates into the 384-well white assay plates. This results in a final compound concentration of 10 µM in a 0.5% DMSO solution.

    • Designate columns for controls:

      • Negative Control (Max Signal): 200 nL of DMSO.

      • Positive Control (Min Signal): 200 nL of a known inhibitor (e.g., 10 µM Staurosporine).

  • Cell Seeding:

    • Harvest the HEK293/NF-κB-luc cells and resuspend them in assay medium (Opti-MEM) to a concentration of 1.25 x 10⁵ cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the assay plates (yielding 2,500 cells/well).

  • Compound Incubation:

    • Briefly centrifuge the plates (100 x g, 1 min) to settle the cells.

    • Incubate the plates for 1 hour at 37°C, 5% CO₂. This allows the compounds to interact with the cells prior to stimulation.

  • Cell Stimulation:

    • Prepare a 2X working solution of TNF-α (20 ng/mL) in assay medium.

    • Add 20 µL of the TNF-α solution to all wells except those designated as unstimulated controls (which receive 20 µL of assay medium). The final TNF-α concentration is 10 ng/mL.

  • Incubation for Reporter Expression:

    • Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for NF-κB activation and luciferase expression.

  • Luminescence Detection:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 20 µL of the ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow the signal to stabilize.

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Plating 1. Compound Plating (200 nL @ 10 µM) Cell_Seeding 2. Cell Seeding (2,500 cells/well) Pre_Incubation 3. Pre-incubation (1 hour) Cell_Seeding->Pre_Incubation Stimulation 4. TNF-α Stimulation (10 ng/mL) Pre_Incubation->Stimulation Main_Incubation 5. Main Incubation (6 hours) Stimulation->Main_Incubation Reagent_Addition 6. Luciferase Reagent Addition Main_Incubation->Reagent_Addition Read_Plate 7. Luminescence Reading Reagent_Addition->Read_Plate

Caption: High-throughput screening workflow for identifying NF-κB inhibitors.

Data Analysis and Hit Identification

Raw luminescence data from the plate reader is processed to identify statistically significant "hits".

  • Data Normalization:

    • The activity of each compound is normalized to the in-plate controls and expressed as percent inhibition.

    • Percent Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl) ) )

    • Where Mean_neg_ctrl is the average signal from DMSO-only wells (0% inhibition) and Mean_pos_ctrl is the average signal from inhibitor-control wells (100% inhibition).

  • Hit Selection:

    • A common and robust method for hit selection is the Z-score, which indicates how many standard deviations a compound's signal is from the mean of the sample population (all test wells).

    • Z-score = ( Value_compound - Mean_sample ) / SD_sample

    • A hit is typically defined as a compound with a Z-score ≤ -3, indicating a significant inhibitory effect.

Hypothetical HTS Data Summary
MetricValueInterpretation
Plates Screened50Total number of 384-well plates
Compounds Screened16,000Number of unique derivatives tested
Mean Z'-Factor0.78Excellent assay quality and robustness
Primary Hit Rate0.8%Percentage of compounds meeting hit criteria
Number of Hits128Total initial hits identified for follow-up

Hit Confirmation and Validation Cascade

A crucial phase of any HTS campaign is to validate the initial hits to eliminate false positives and confirm their biological activity.[12][13] False positives can arise from various sources, including compound autofluorescence, luciferase inhibition, or cytotoxicity.[14][15]

Step 1: Primary Hit Confirmation
  • The 128 primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity. Hits that are not reproducible are discarded.

Step 2: Dose-Response Analysis
  • Confirmed hits are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This helps prioritize the most potent compounds.

Step 3: Orthogonal and Counter-Screens
  • To ensure on-target activity and rule out assay artifacts, a series of secondary assays are performed.

    • Cytotoxicity Assay: A cell viability assay (e.g., CellTiter-Glo®) is run in parallel to identify compounds that inhibit the reporter signal simply by killing the cells.

    • Luciferase Inhibition Counter-Screen: Hits are tested in a biochemical assay with recombinant luciferase enzyme to identify compounds that directly inhibit the reporter enzyme.

    • Orthogonal Assay: An assay that measures a different endpoint of the same pathway is used for confirmation. For example, an ELISA to measure the phosphorylation of a downstream NF-κB target.

Hit Validation Workflow Diagram

Hit_Validation cluster_counterscreens Artifact Filtering Primary_Screen Primary Screen Hits (128 compounds) Confirmation Hit Confirmation (Triplicate re-test) Primary_Screen->Confirmation Dose_Response Dose-Response (IC₅₀) Potency Determination Confirmation->Dose_Response Cytotoxicity Cytotoxicity Assay (CellTiter-Glo®) Dose_Response->Cytotoxicity Luciferase_Inhibition Luciferase Inhibition (Biochemical Assay) Dose_Response->Luciferase_Inhibition Orthogonal_Assay Orthogonal Assay (e.g., p65 Translocation Imaging) Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits for Hit-to-Lead Chemistry Cytotoxicity->Validated_Hits Luciferase_Inhibition->Validated_Hits Orthogonal_Assay->Validated_Hits

Caption: Tiered workflow for hit confirmation and validation.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Inconsistent cell plating- Reagent dispensing error- Suboptimal TNF-α concentration- Verify cell counting and dispensing- Check liquid handler calibration- Re-optimize TNF-α EC₈₀
High Well-to-Well Variability - Edge effects in plates- Incomplete mixing of reagents- Cell clumping- Use humidified cassettes in incubator- Ensure proper mixing steps- Ensure single-cell suspension before plating
High False Positive Rate - Library contains many reactive compounds- Assay is sensitive to interference- Implement counter-screens early- Analyze hits for PAINS (Pan-Assay Interference Compounds) substructures[12]

Conclusion

This application note provides a robust and detailed protocol for the high-throughput screening of this compound derivatives to identify novel inhibitors of the NF-κB pathway. By following the outlined procedures for assay optimization, execution, and a stringent hit validation cascade, researchers can confidently identify high-quality, validated hits suitable for progression into hit-to-lead medicinal chemistry programs. The principles and methodologies described herein are adaptable to other cell-based screening campaigns for various targets and compound libraries.

References

Application Note & Protocols: Developing Cell-Based Assays for 7-methyl-2-benzofuran-1(3H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. The benzofuran chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] 7-methyl-2-benzofuran-1(3H)-one is a specific derivative whose biological activity profile is not yet extensively characterized. Establishing its cellular effects requires a systematic and logical approach.

This guide provides a comprehensive, tiered strategy for developing and validating cell-based assays to elucidate the biological activity of this compound. As a Senior Application Scientist, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that each stage of the investigation builds upon the last to create a robust, self-validating system of inquiry.[5][6] The workflow is designed for researchers, scientists, and drug development professionals aiming to move a novel compound from initial characterization to mechanistic insight.

Guiding Principle: A Tiered Assay Development Strategy

A tiered or cascaded approach is essential for efficiently characterizing a novel compound. This strategy minimizes resource expenditure by using broad, cost-effective assays initially to answer fundamental questions before committing to more complex, hypothesis-driven experiments.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Functional Screening cluster_2 Phase 3: Mechanistic Validation A Compound Preparation (Solubility, Stability) B Tier 1: Cytotoxicity & Viability Assays (e.g., Resazurin, MTT) Determine safe concentration range (IC50) A->B C Hypothesis Generation (Based on benzofuran scaffold) Anti-inflammatory? B->C Inform Concentration D Tier 2: Functional Pathway Assay (e.g., NF-κB Reporter Assay) Test for inhibition of inflammatory pathway C->D E Tier 3: Mechanistic Assays (e.g., Western Blot for IκBα, ELISA for IL-8) Confirm target engagement & downstream effects D->E Confirm Activity F Hit Confirmation & Further Studies E->F G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degrades, Releasing NF-κB IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Potential Inhibition Point DNA κB Site (Promoter) NFkB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase Activates

References

Application Notes and Protocols for the Antimicrobial Investigation of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzofuran and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The benzofuranone core, in particular, is a recurring motif in bioactive natural products. This document provides a detailed guide for the comprehensive antimicrobial characterization of a specific derivative, 7-methyl-2-benzofuran-1(3H)-one .

While extensive research has demonstrated the antimicrobial potential of the broader benzofuranone class, specific data on this compound is not yet widely published.[5][6] Therefore, this guide is designed to provide researchers with a robust framework for the initial in vitro evaluation of this compound, from primary screening to preliminary mechanism of action studies. The protocols herein are based on established, field-proven methodologies and are designed to generate reliable, reproducible data to ascertain the compound's therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₉H₈O₂N/A
Molecular Weight 148.16 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in DMSO, ethanol, methanolGeneral for similar compounds
Synthesis Achievable via reaction of 3-hydroxy-2-pyrones with nitroalkenes[6]

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical progression for the comprehensive assessment of this compound as a potential antimicrobial agent.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Spectrum & Potency cluster_2 Phase 3: Safety & Mechanism cluster_3 Phase 4: Data Analysis start Compound Synthesis & QC (this compound) mic Broth Microdilution Assay (Determine MIC) start->mic disk Agar Disk Diffusion (Qualitative Assessment) start->disk mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc panel Screen against Panel of Pathogens (Gram+, Gram-, Fungi) mic->panel moa Mechanism of Action Studies (e.g., Cell Wall, DNA Synthesis) mbc->moa cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) panel->cyto end Data Synthesis & SAR Analysis cyto->end moa->end G cluster_membrane Cell Membrane cluster_pathways Intracellular Targets cluster_effects Cellular Effects compound This compound membrane_integrity Membrane Depolarization compound->membrane_integrity Disruption dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase Inhibition protein_synthesis Ribosome Inhibition compound->protein_synthesis Inhibition cell_wall Cell Wall Synthesis (e.g., PBP binding) compound->cell_wall Inhibition ion_leakage Ion Leakage membrane_integrity->ion_leakage ros ROS Production ion_leakage->ros dna_gyrase->ros protein_synthesis->ros cell_wall->ros apoptosis Apoptosis/Cell Death ros->apoptosis

References

investigating the anti-inflammatory potential of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating the Anti-inflammatory Potential of 7-methyl-2-benzofuran-1(3H)-one: Application Notes and Protocols

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Promise of Benzofuranones in Inflammation

Benzofuran and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] This scaffold is of great interest in medicinal chemistry due to the wide spectrum of biological activities its analogues possess, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4][5] The benzofuran-1(3H)-one, or benzofuranone, core is a key pharmacophore that has been explored for its therapeutic potential. While extensive research exists for the broader class, this guide focuses on a specific derivative, this compound, to provide a systematic framework for elucidating its anti-inflammatory profile.

Inflammation is a fundamental host defense mechanism, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] The inflammatory cascade is orchestrated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] Activation of these pathways by stimuli like lipopolysaccharide (LPS) triggers the expression of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), prostaglandin E2 (PGE2), and nitric oxide (NO).[8][11][12] This document outlines a comprehensive, multi-tiered in vitro strategy to rigorously assess the ability of this compound to modulate these key inflammatory markers and pathways.

Experimental Strategy: A Tiered Approach to Mechanistic Discovery

A logical and sequential workflow is critical to building a compelling scientific narrative. This investigation begins with foundational cell-based assays to screen for bioactivity and progresses to more complex mechanistic studies to determine the molecular targets. This tiered approach ensures that resource-intensive experiments are justified by initial positive findings.

G cluster_tier1 cluster_tier2 cluster_tier3 start_node START: Compound Preparation (this compound) tier1_node Tier 1: Primary Screening cytotoxicity Cytotoxicity Assay (MTT) Is the compound toxic? tier1_node->cytotoxicity tier2_node Tier 2: Mechanistic Elucidation western_blot Western Blot Analysis (NF-κB & MAPK Pathways) tier2_node->western_blot tier3_node Tier 3: In Vivo Validation (Future Direction) invivo LPS or Carrageenan Model (Mouse Paw Edema, Serum Cytokines) tier3_node->invivo no_assay Nitric Oxide (NO) Assay (Griess Assay) cytotoxicity->no_assay If non-toxic cytokine_assay Cytokine & PGE2 Assays (ELISA) (TNF-α, IL-6, PGE2) no_assay->cytokine_assay cytokine_assay->tier2_node If active qpcr qPCR Analysis (iNOS, COX-2 Gene Expression) western_blot->qpcr qpcr->tier3_node If mechanism confirmed G cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IKK->NFkB_cyto releases IkBa->NFkB_cyto NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Compound 7-methyl-2- benzofuran-1(3H)-one Compound->IKK Compound->IkBa  Inhibits  Degradation G cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Kinases (TAK1, MEKK) TLR4->Upstream p38 p-p38 Upstream->p38 ERK p-ERK Upstream->ERK JNK p-JNK Upstream->JNK TF Transcription Factors (AP-1, etc.) p38->TF ERK->TF JNK->TF Genes Pro-inflammatory Gene Transcription TF->Genes Compound 7-methyl-2- benzofuran-1(3H)-one Compound->Upstream  Inhibits  Phosphorylation

References

Application Notes & Protocols: 7-Methyl-2-benzofuran-1(3H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Methyl-2-benzofuran-1(3H)-one

This compound, also commonly known by its trivial name 7-methylphthalide, is a bicyclic lactone that serves as a highly valuable and versatile building block in modern organic synthesis. Its structural framework is present in a variety of natural products and biologically active molecules, making it a key intermediate in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] The strategic importance of this molecule lies in its distinct reactive sites: the electrophilic carbonyl carbon of the lactone, the acidic α-protons on the methylene bridge, and the potential for functionalization of the aromatic methyl group. This guide provides an in-depth exploration of the physicochemical properties of this compound and detailed protocols for its application as a synthetic intermediate, with a focus on explaining the rationale behind key experimental steps.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is a prerequisite for any successful synthetic campaign. The following data provides a baseline for verifying the identity and purity of this compound.

PropertyValueSource
Synonyms 7-Methylphthalide
CAS Number 2211-84-9
Molecular Formula C₉H₈O₂[3]
Molecular Weight 148.16 g/mol [3]
Appearance Off-white to pale yellow solid-
Purity ≥97%

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.54 (m, 1H, Ar-H), 7.28 (m, 2H, Ar-H), 5.26 (s, 2H, O-CH₂), 2.73 (s, 3H, Ar-CH₃).[4] Note: The precise shifts may vary slightly based on solvent and instrument calibration.

  • IR (KBr) ν (cm⁻¹): 1750 (C=O, lactone).[4] This strong absorption is characteristic of the five-membered lactone ring.

Core Reactivity and Strategic Application

The synthetic utility of this compound stems from its defined points of reactivity. Understanding these allows for the strategic design of synthetic routes.

dot graph "Reactivity_Map" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lactone Carbonyl\n(Electrophilic Site)", pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="α-Methylene Protons\n(Acidic Site)", pos="3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Aromatic Methyl Group\n(Benzylic Site)", pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Ring Opening\n(e.g., Hydrolysis, Grignard)", pos="-3,3!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Enolate Formation\n(e.g., LDA, NaH)", pos="3,3!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Radical Halogenation\n(e.g., NBS)", pos="0,-3.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Nucleophilic Attack", color="#EA4335"]; A -> C [label="Deprotonation", color="#4285F4"]; A -> D [label="Functionalization", color="#FBBC05"]; B -> E [color="#EA4335"]; C -> F [color="#4285F4"]; D -> G [color="#FBBC05"]; } } Caption: Key reactive sites of this compound.

  • Lactone Carbonyl: This is a classic electrophilic site susceptible to attack by a wide range of nucleophiles. This reaction pathway leads to the opening of the lactone ring, yielding a substituted 2-methylbenzoic acid derivative. This is a powerful strategy for introducing new functionalities.

  • α-Methylene Protons: The protons on the C3 methylene group are α to the carbonyl and are thus acidic. Treatment with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) generates a resonance-stabilized enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for elaboration at the C3 position.

  • Aromatic Methyl Group: The benzylic protons of the methyl group can be functionalized, typically via free-radical conditions. For instance, reaction with N-Bromosuccinimide (NBS) under light or radical initiation can lead to a bromomethyl group, which is itself a versatile synthetic handle for further transformations.[5]

Application Protocol: Synthesis of 2-(Bromomethyl)-6-methylbenzoic Acid

This protocol details a two-step process starting from this compound, showcasing a strategic lactone opening followed by functionalization. This intermediate is valuable for introducing the 2,6-disubstituted benzoic acid motif found in some agrochemicals and pharmaceuticals.[4][6]

dot graph "Workflow_Diagram" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Hydrolysis\n(Lactone Ring Opening)", shape=ellipse]; Intermediate [label="2-(Hydroxymethyl)-6-methylbenzoic acid", style=rounded]; Step2 [label="Step 2: Bromination\n(Hydroxyl to Bromide)", shape=ellipse]; Product [label="2-(Bromomethyl)-6-methylbenzoic acid\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MP)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Analysis; } } Caption: Synthetic workflow from this compound.

Step 1: Base-Catalyzed Hydrolysis to 2-(Hydroxymethyl)-6-methylbenzoic acid

Principle: This step involves the nucleophilic attack of hydroxide ions on the lactone's carbonyl carbon. The resulting ring-opening yields the corresponding carboxylate and primary alcohol. Subsequent acidification protonates the carboxylate to afford the desired benzoic acid derivative. This is a fundamental transformation for accessing the ortho-functionalized benzoic acid core.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 2 M aqueous solution of sodium hydroxide. Use sufficient solvent to fully dissolve the starting material (approx. 10 mL per gram).

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Rationale: Heating accelerates the hydrolysis. Using an excess of NaOH ensures the reaction goes to completion.

  • Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate of the product should form. Causality: The product is soluble in its carboxylate form but precipitates out of the aqueous solution upon protonation. The cooling step is crucial to control the exotherm of the neutralization.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of water). Combine the organic layers. Rationale: Although the product precipitates, extraction into an organic solvent ensures maximum recovery and removes inorganic salts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield 2-(hydroxymethyl)-6-methylbenzoic acid as a white solid. The product can be further purified by recrystallization if necessary.

Step 2: Bromination to 2-(Bromomethyl)-6-methylbenzoic acid

Principle: This step converts the primary alcohol of the intermediate into a more reactive bromomethyl group using hydrobromic acid. This transformation proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by Sₙ2 attack by the bromide ion. The resulting 2-(bromomethyl)-6-methylbenzoic acid is a key precursor for further elaboration.[4]

Materials & Reagents:

  • 2-(Hydroxymethyl)-6-methylbenzoic acid (1.0 eq)

  • 48% Hydrobromic Acid (HBr) (excess)

  • Toluene

Protocol:

  • Reaction Setup: Suspend 2-(hydroxymethyl)-6-methylbenzoic acid in 48% aqueous HBr in a round-bottom flask fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual HBr.

  • Drying: Dry the product under vacuum to yield 2-(bromomethyl)-6-methylbenzoic acid. A patent describes a similar procedure where the crude product is washed and dried under vacuum, yielding the final compound.[4]

Self-Validation and Trustworthiness:

  • Expected Outcome: The final product should be a solid. Its identity and purity should be confirmed by ¹H NMR (disappearance of the -CH₂OH signal and appearance of a -CH₂Br signal) and melting point analysis.

  • Troubleshooting: If the hydrolysis in Step 1 is incomplete, extend the reaction time or increase the temperature slightly. If cyclization back to the lactone is observed during the bromination workup, ensure the product is thoroughly dried and stored in a desiccator, as the presence of moisture can promote this side reaction.[6]

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • Sodium Hydroxide & Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes. Handle only in a fume hood.

  • Hydrobromic Acid: Highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves and a face shield.

Conclusion

This compound is a readily accessible and highly effective synthetic intermediate. Its predictable reactivity at the lactone carbonyl and benzylic positions allows for the strategic construction of complex substituted aromatic systems. The protocols described herein provide a reliable and validated pathway for the synthesis of 2-(bromomethyl)-6-methylbenzoic acid, a versatile building block for further synthetic exploration in agrochemical and pharmaceutical research.[9][10]

References

Application Notes & Protocols: A Researcher's Guide to Elucidating the Mechanism of Action of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] These activities include potent anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3] The compound 7-methyl-2-benzofuran-1(3H)-one belongs to this promising class of molecules. While extensive research has been conducted on benzofuran derivatives, the specific mechanism of action for this particular analog remains an open area of investigation.[4] This guide provides a comprehensive framework for researchers to systematically explore its biological targets and cellular effects.

Drawing from the established pharmacological profiles of related benzofuranones, which are known to modulate key signaling pathways and enzymatic activities, we can formulate several plausible hypotheses for the mechanism of this compound.[5][6] These include the inhibition of protein kinases, modulation of inflammatory cascades like NF-κB and MAPK, or the induction of apoptosis in cancer cells through pathways such as PI3K/Akt.[6][7]

This document is structured to guide the researcher through a logical, multi-faceted investigative workflow—from broad, unbiased target identification to specific, hypothesis-driven biochemical and cell-based assays. Each protocol is designed to be a self-validating system, providing not just the procedural steps but the scientific rationale behind them.

Overall Investigative Workflow

The journey to elucidate a compound's mechanism of action is a systematic process of narrowing down possibilities through empirical evidence. The following workflow outlines the key phases of this investigation.

MOA_Workflow cluster_0 Phase 1: Target Discovery & Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Phenotypic Analysis A In Silico Target Prediction C Hypothesis Formulation (e.g., Kinase Inhibitor, Anti-inflammatory) A->C B Affinity-Based Pulldown B->C D Enzyme Inhibition Assays C->D Test Hypothesis E Determination of IC50 & Ki D->E F Mode of Inhibition Studies E->F G Cell Viability / Cytotoxicity Assays F->G Confirm Cellular Effect Final Mechanism of Action Profile F->Final H Apoptosis Assays G->H I Signaling Pathway Analysis (Western Blot) H->I I->C Refine Hypothesis I->Final

Caption: A logical workflow for investigating the mechanism of action of a novel compound.

Part 1: Molecular Target Identification

The initial and most critical step is to identify the direct molecular binding partners of this compound. A combination of computational and biochemical approaches provides the most robust path to generating a high-confidence list of potential targets.[8]

Protocol 1: In Silico Target Prediction

Rationale: Computational methods leverage the compound's structure to predict interactions with known protein targets, offering a rapid and cost-effective way to generate initial hypotheses.[8][9] These predictions can guide the selection of subsequent experimental assays.

Methodology:

  • Structure Preparation: Obtain a 2D or 3D structure file (e.g., SDF, MOL2) of this compound.

  • Database Selection: Utilize publicly available or commercial platforms that correlate chemical structures with biological targets (e.g., SwissTargetPrediction, ChEMBL, KinasePred).[10]

  • Similarity Searching: Perform 2D similarity searches (e.g., Tanimoto coefficient) and 3D pharmacophore fitting to identify known ligands with similar features.[8]

  • Target Prediction: The software will generate a ranked list of potential protein targets based on the principle that structurally similar molecules often share biological targets.

  • Analysis: Analyze the list of predicted targets, prioritizing those that belong to protein families consistent with the known activities of benzofuranones (e.g., kinases, cyclooxygenases, components of inflammatory pathways).[11]

Protocol 2: Affinity-Based Protein Pulldown

Rationale: This direct biochemical approach uses a modified version of the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[12] Subsequent identification of these proteins by mass spectrometry provides direct evidence of physical interaction.[13][14]

Methodology:

  • Bait Synthesis: Synthesize an analog of this compound that incorporates an affinity tag (e.g., biotin) via a flexible linker. A control molecule, where the core structure is scrambled or absent but the tag and linker are present, should also be synthesized.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line like A549 or a macrophage line like RAW 264.7 for inflammation studies) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Immobilize the biotinylated "bait" compound and the negative control on streptavidin-coated magnetic beads.

    • Incubate the beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins via SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise unique protein bands present in the "bait" lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion of the excised bands.[14]

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Identify the proteins by searching the resulting spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

    • Proteins identified with high confidence in the experimental sample but not the control are considered potential binding partners.

Target Identification Method Advantages Disadvantages
In Silico Prediction Rapid, low-cost, generates hypotheses quickly.Predictive only, requires experimental validation, may miss novel targets.
Affinity Pulldown & MS Provides direct evidence of physical interaction, can identify novel targets.Technically demanding, requires chemical synthesis, prone to non-specific binding.

Part 2: Biochemical Characterization of Target Engagement

Once potential targets are identified, the next step is to validate the interaction and quantify its effects using in vitro biochemical assays. Enzyme inhibition is a common mechanism for benzofuranone derivatives.[5][15]

Protocol 3: Enzyme Inhibition and Kinetic Analysis

Rationale: This protocol determines if this compound directly inhibits the activity of a purified enzyme identified in Part 1. It allows for the calculation of key inhibitory parameters like IC50 and provides insight into the mode of inhibition.[16][17]

Methodology:

  • Reagent Preparation:

    • Obtain the purified target enzyme and its specific substrate.

    • Prepare a suitable assay buffer that ensures optimal enzyme activity.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • IC50 Determination:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the compound (or DMSO as a vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of product or depletion of substrate using a plate reader (e.g., absorbance, fluorescence, or luminescence).

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

  • Mode of Inhibition Study (Kinetic Analysis):

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the inhibition assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration.[18]

    • Measure the initial reaction velocities for each condition.

    • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.[18]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI E->EI S Substrate ES->E + P ESI ESI Complex ES->ESI ES->ESI P Product

Caption: Different modes of reversible enzyme inhibition.

Part 3: Cellular Assays for Phenotypic and Pathway Analysis

Biochemical assays confirm target engagement, but cell-based assays are essential to understand the compound's effect in a physiological context. Based on the activities of related compounds, key cellular effects to investigate include cytotoxicity, apoptosis induction, and modulation of inflammatory signaling.[1][19][20]

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] This is a foundational assay to determine the effective concentration range of the compound for subsequent cell-based experiments.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[23]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the IC50 (concentration that inhibits cell viability by 50%).

Protocol 5: Apoptosis Detection (Annexin V/PI Staining)

Rationale: If the compound exhibits cytotoxicity, it is crucial to determine whether cell death occurs via apoptosis or necrosis. This assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane (an early marker of apoptosis) and propidium iodide (PI) to identify cells with compromised membrane integrity (late apoptosis/necrosis).[24]

Methodology:

  • Cell Treatment: Seed and treat cells with this compound at concentrations around its IC50 value for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[25]

    • Incubate for 15 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 6: Western Blot Analysis of Signaling Pathways

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein expression and post-translational modifications, such as phosphorylation. This is a powerful tool to confirm if the compound modulates the activity of a specific signaling pathway (e.g., PI3K/Akt/mTOR) downstream of its direct target.[27][28]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for various time points and concentrations. Lyse the cells as described in Protocol 2.

  • Protein Quantification and Sample Preparation: Determine protein concentration (BCA assay) and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt (Ser473), total Akt, p-PI3K, total PI3K).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the effect of the compound on pathway activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 pAKT p-Akt (Active) PIP3->pAKT Activation AKT Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylation Response Cell Survival & Proliferation Downstream->Response BZF 7-methyl-2- benzofuran-1(3H)-one (Hypothesized) BZF->PI3K Inhibition? BZF->AKT Inhibition?

References

role of the 7-methyl group in the biological activity of benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Role of the 7-Methyl Group in the Biological Activity of Benzofuranones: A Guide to Comparative Synthesis and Bio-Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuranone Scaffold and the Subtle Influence of a Single Methyl Group

Benzofuranones are a class of heterocyclic compounds featuring a fused benzene and furanone ring system. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological efficacy of these compounds is not monolithic; it is exquisitely sensitive to the nature and position of substituents on the core scaffold. This principle, the foundation of Structure-Activity Relationship (SAR) studies, guides the rational design of more potent and selective therapeutic agents.[4]

This guide focuses on a specific, often critical, structural modification: the methylation at the 7-position of the benzofuranone ring. A methyl group, while small, can profoundly alter a molecule's biological profile through a combination of steric, electronic, and pharmacokinetic effects. It can enhance binding to a target protein by occupying a specific hydrophobic pocket, alter the electronic distribution of the aromatic ring, and influence metabolic stability by blocking potential sites of hydroxylation.

Here, we present a comprehensive set of protocols designed for a comparative investigation into the role of the 7-methyl group. We provide a self-validating framework that begins with the parallel synthesis of a 7-methyl-benzofuranone and its parent 7-unsubstituted analog. This is followed by detailed protocols for evaluating their comparative efficacy in two distinct and therapeutically relevant biological assays: anti-inflammatory and antifungal activity. By directly comparing these two closely related molecules, researchers can isolate and understand the specific contribution of the 7-methyl group, generating clear, interpretable SAR data.

Section 1: Comparative Synthesis of 7-Methyl-benzofuran-2(3H)-one and Benzofuran-2(3H)-one

To accurately assess the biological role of the 7-methyl group, it is imperative to synthesize both the target compound and its unsubstituted analog under identical conditions to ensure purity and minimize experimental variables. The following protocol is adapted from established methods for the regioselective preparation of benzofuranones.[5]

Experimental Workflow: Synthesis to Characterization

The overall workflow provides a systematic approach from starting materials to purified compounds ready for biological screening.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization cluster_output Final Products start Starting Materials (Pyrones & Nitroalkenes) reaction Diels-Alder Based Cascade Reaction (AlCl3, TFA, 120°C) start->reaction [Ref: 17] fcc Flash Column Chromatography (Hexanes/EtOAc) reaction->fcc Crude Product char Structural Characterization (NMR, MS, m.p.) fcc->char compA Compound A: 7-Methyl-benzofuran-2(3H)-one char->compA compB Compound B: Benzofuran-2(3H)-one char->compB

Caption: Workflow for synthesis and purification of target compounds.

Protocol: Synthesis of 7-Methylbenzofuran-2(3H)-one (Compound A)
  • Principle: This protocol utilizes a Diels-Alder-based cascade reaction between a substituted 3-hydroxy-2-pyrone and a nitroalkene, catalyzed by a Lewis acid and a protic acid, to regioselectively form the benzofuranone core.[5]

  • Materials and Reagents:

    • 3-Hydroxy-4-methyl-2H-pyran-2-one

    • Methyl 3-nitrobut-3-enoate

    • Butylated hydroxytoluene (BHT)

    • Aluminum chloride (AlCl₃)

    • 1,2-Dichlorobenzene (DCB)

    • Trifluoroacetic acid (TFA)

    • Argon (Ar) gas supply

    • Thick-walled pressure-rated reaction vessel

    • Standard glassware for purification (silica gel, solvents)

  • Procedure:

    • To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (0.4 mmol, 2 equiv), methyl 3-nitrobut-3-enoate (0.2 mmol, 1 equiv), BHT (0.02 mmol, 0.1 equiv), and AlCl₃ (0.02 mmol, 0.1 equiv).

    • Flush the vessel with dry Argon gas for 5 minutes to create an inert atmosphere.

    • Add DCB (0.4 mL, to achieve 0.5 M concentration) and TFA (0.04 mmol, 0.2 equiv).

    • Quickly and securely seal the reaction vessel.

    • Place the vessel in a preheated oil bath at 120 °C and stir for 4-10 hours. Monitor reaction progress by TLC if possible.

    • After the reaction is complete (consumption of starting material), cool the mixture to room temperature.

    • Directly purify the reaction mixture by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 20:1) to yield the pure product.[5]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Synthesis of Benzofuran-2(3H)-one (Compound B)
  • Principle: The same reaction principle is applied, using the corresponding unsubstituted pyrone to generate the parent benzofuranone for direct comparison.

  • Procedure:

    • Follow the exact procedure as described in Protocol 1.2, but substitute 3-hydroxy-2H-pyran-2-one for 3-hydroxy-4-methyl-2H-pyran-2-one.

    • Note that the reaction time may vary; a longer reaction time (e.g., 20 hours) might be necessary.[5]

    • Purify and characterize the product using the same methods to ensure comparability with Compound A.

Section 2: Protocols for Biological Evaluation

With both pure compounds in hand, the next step is to perform comparative biological assays. The following protocols are selected based on the known activities of benzofuran derivatives and provide robust systems for detecting differences in potency.[6][7]

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates murine macrophage cells (RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[6] This assay measures the ability of the test compounds to inhibit this NO production, a key indicator of anti-inflammatory potential. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Materials and Reagents:

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test Compounds A and B (dissolved in DMSO to create 10 mM stock solutions)

    • Dexamethasone or a known iNOS inhibitor (Positive Control)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) for standard curve

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and the positive control in DMEM. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO concentration matched to the highest compound concentration).

    • Stimulation: Immediately add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "no stimulation" control wells.

    • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

    • Nitrite Measurement (Griess Assay):

      • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis:

      • Generate a standard curve using known concentrations of sodium nitrite.

      • Calculate the nitrite concentration in each sample from the standard curve.

      • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

      • Calculate the IC₅₀ value (the concentration required to inhibit 50% of NO production) for each compound.

  • Self-Validation System:

    • Positive Control: Dexamethasone should show significant inhibition of NO production.

    • Negative Control (Vehicle): LPS-stimulated cells treated with vehicle (DMSO) should show high levels of NO.

    • Unstimulated Control: Cells without LPS stimulation should show baseline NO levels.

    • A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO inhibition is not due to cell death.[6]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Signal Transduction iNOS iNOS Gene Transcription NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO L-Arginine -> L-Citrulline Benzofuranone Benzofuranone (Compound A or B) Benzofuranone->NFkB Inhibition? Benzofuranone->iNOS Inhibition?

Caption: Potential inhibition points in the LPS-induced NO pathway.

Antifungal Activity: Broth Microdilution Susceptibility Assay
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This is a standardized method to quantify antifungal activity.[8][9]

  • Materials and Reagents:

    • Candida albicans (or other relevant fungal strain)

    • RPMI-1640 medium buffered with MOPS

    • Test Compounds A and B (dissolved in DMSO)

    • Fluconazole (Positive Control)

    • Sterile 96-well flat-bottom plates

  • Procedure:

    • Inoculum Preparation: Culture C. albicans and prepare a standardized inoculum suspension in RPMI medium as per CLSI guidelines.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compounds A, B, and Fluconazole in RPMI medium.

    • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Controls: Include a positive growth control (inoculum in medium with DMSO vehicle) and a negative control (sterile medium).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.

  • Data Analysis: The MIC value for each compound is reported in µg/mL or µM. A lower MIC value indicates greater antifungal potency.

Section 3: Data Interpretation & Mechanistic Hypothesis

The primary output of these protocols will be quantitative data comparing the potency of the 7-methyl-benzofuranone (A) and the unsubstituted benzofuranone (B).

Tabulating Comparative Biological Data
CompoundStructureAnti-Inflammatory Activity (IC₅₀, µM) [NO Inhibition]Antifungal Activity (MIC, µg/mL) [C. albicans]
A 7-Methyl-benzofuran-2(3H)-onee.g., 10.5 ± 1.2e.g., 8 ± 0
B Benzofuran-2(3H)-onee.g., 25.1 ± 2.5e.g., 32 ± 0
Control e.g., Dexamethasone / Fluconazolee.g., 0.1 ± 0.02e.g., 1 ± 0
(Note: Data are hypothetical examples for illustrative purposes.)
Formulating a Mechanistic Hypothesis

Based on the results, one can formulate a hypothesis about the role of the 7-methyl group. For instance, if Compound A is consistently more potent than Compound B (as shown in the example table), the following factors could be responsible:

  • Increased Lipophilicity: The methyl group is lipophilic, which can enhance the compound's ability to cross cell membranes (e.g., the macrophage membrane or the fungal cell wall/membrane), leading to higher intracellular concentrations and greater target engagement.[10]

  • Favorable Steric Interactions: The 7-methyl group may fit into a specific hydrophobic pocket within the active site of the target enzyme (e.g., iNOS, or a fungal enzyme like N-myristoyltransferase).[9] This additional binding interaction would increase the affinity of the inhibitor for its target, resulting in higher potency.

  • Electronic Effects: While less dramatic than electron-withdrawing or -donating groups, the methyl group can donate electron density to the aromatic ring via hyperconjugation, which could subtly modulate the reactivity or binding properties of the benzofuranone core.

  • Metabolic Stability: The 7-position on the benzene ring is a potential site for metabolic oxidation by cytochrome P450 enzymes. The presence of a methyl group can block this metabolic pathway, increasing the compound's half-life and apparent potency in cell-based assays.

G cluster_target Hypothetical Enzyme Active Site cluster_A Compound A (7-Methyl) cluster_B Compound B (7-H) pocket Hydrophobic Pocket binding_site Primary Binding Site compA Benzofuranone Core compA->binding_site Binds methyl CH₃ methyl->pocket Fits into pocket (Favorable Interaction) compB Benzofuranone Core compB->binding_site Binds hydrogen H hydrogen->pocket No interaction

Caption: SAR logic: The 7-methyl group may enhance binding affinity.

Conclusion and Future Perspectives

These application notes provide a validated, comparative framework for elucidating the specific role of the 7-methyl group on the benzofuranone scaffold. By following these protocols, researchers can generate clear, reproducible data on how this seemingly minor structural change impacts anti-inflammatory and antifungal activity. A finding that the 7-methyl group enhances potency provides a critical SAR data point, suggesting that this position is a key site for modification. Future work could then explore the effects of larger alkyl groups (ethyl, propyl) or bioisosteres (e.g., a chlorine atom) at the 7-position to further optimize activity and probe the dimensions of the putative hydrophobic pocket in the biological target.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-methyl-2-benzofuran-1(3H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important heterocyclic compound. Benzofuranone scaffolds are present in numerous biologically active natural products and synthetic molecules, making their efficient synthesis a critical task.[1][2]

This guide focuses on the common and direct synthetic route: the intramolecular acid-catalyzed cyclization (lactonization) of 2-hydroxy-3-methylphenylacetic acid. We will explore common experimental pitfalls and provide scientifically grounded strategies to overcome them.

Core Synthesis Workflow: Intramolecular Lactonization

The most direct approach to synthesizing this compound is the dehydration and subsequent intramolecular cyclization of its precursor, 2-hydroxy-3-methylphenylacetic acid. This reaction involves the nucleophilic attack of the phenolic hydroxyl group onto the activated carboxylic acid moiety, eliminating a molecule of water to form the stable five-membered lactone ring.[3]

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Target Product SM 2-hydroxy-3-methylphenylacetic acid Cond Acid Catalyst (e.g., p-TsOH, TFA) Anhydrous Solvent (e.g., Toluene) Heat (Reflux) SM->Cond Introduce Reagents Prod This compound Cond->Prod Promotes Cyclization

Caption: Core workflow for acid-catalyzed lactonization.

Troubleshooting Guide & Common Issues

This section addresses the most frequently encountered problems during the synthesis in a question-and-answer format.

Q1: My reaction shows low conversion and poor yield. What are the primary causes and how can I fix them?

A1: Low conversion is typically traced back to three factors: insufficient reaction driving force (catalysis), presence of inhibitors (water), or inadequate reaction conditions (temperature and concentration).

  • Inadequate Catalysis: The carboxylic acid must be activated for the nucleophilic phenolic hydroxyl to attack. If you are using a weak acid or no catalyst, the reaction will be exceedingly slow.

    • Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

    • Solution: Employ a strong Brønsted acid catalyst. Para-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) at catalytic loadings (1-20 mol%) are excellent choices.[4] In some cases, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid directly, but this adds purification complexity.

  • Presence of Water: Lactonization is a dehydration reaction, meaning it is reversible, and the presence of water in the reaction medium will push the equilibrium back towards the starting material (Le Chatelier's principle).

    • Solution:

      • Use Anhydrous Reagents: Ensure your starting material is dry and use anhydrous grade solvents.

      • Actively Remove Water: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is a highly effective method for driving the reaction to completion.

  • Sub-Optimal Temperature & Concentration: Intramolecular reactions are kinetically sensitive.

    • Solution: Most lactonizations require heat to overcome the activation energy. Refluxing in toluene (approx. 110 °C) is a common starting point. However, be aware that excessively high temperatures can lead to decomposition. Regarding concentration, ensure the reaction is not overly dilute, as this can slow down the rate, but see Q2 for the risks of high concentration.

Q2: I'm observing significant side product formation, making purification difficult. What are these impurities and how can I improve selectivity?

A2: The most common side product in this type of reaction is the intermolecular ester, which leads to dimers and polymers. This occurs when one molecule of the starting material reacts with another, instead of with itself.

  • Mechanism of Side Product Formation: At high concentrations, the probability of the hydroxyl group of one molecule encountering the carboxylic acid of another molecule increases, leading to the formation of linear oligoesters. This is a classic competition between intramolecular and intermolecular pathways.

  • Solution: High-Dilution Principle: The key to favoring the desired intramolecular cyclization is to use the high-dilution principle. By keeping the concentration of the reactant low (typically 0.01–0.05 M), you minimize the chances of molecules reacting with each other.[5]

    • Practical Tip: A slow addition of the starting material via a syringe pump to the hot, catalyzed solvent over several hours is an excellent technique to maintain a state of effective high dilution throughout the reaction.

SM 2-hydroxy-3-methylphenylacetic acid (SM) Desired Intramolecular Cyclization (Lactonization) SM->Desired Low Concentration (High Dilution) Side Intermolecular Reaction (Esterification) SM->Side High Concentration Product This compound (Desired Product) Desired->Product Byproduct Dimer / Polymer (Side Product) Side->Byproduct

Caption: Competing reaction pathways based on concentration.

Q3: My crude product is an oil/waxy solid that is difficult to purify. What are the best practices for workup and purification?

A3: Effective purification relies on removing unreacted starting material, the acid catalyst, and any polymeric byproducts.

  • Workup Procedure:

    • Neutralize the Catalyst: After cooling the reaction, perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove the acidic catalyst (e.g., p-TsOH) and, more importantly, any unreacted 2-hydroxy-3-methylphenylacetic acid starting material by pulling it into the aqueous layer as its sodium salt.

    • Brine Wash & Dry: Subsequently, wash the organic layer with brine to remove excess water, and then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification Method:

    • Flash Column Chromatography: This is the most effective method for separating the desired product from non-polar impurities and high-molecular-weight oligomers.[4]

    • Recommended Conditions:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The non-polar oligomers will elute first, followed by your desired product. The highly polar baseline material will remain on the column.

    • Monitoring: Use Thin Layer Chromatography (TLC) with a potassium permanganate stain to monitor the column fractions.[4] The benzofuranone product should be UV-active.

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst loading?

    • Start with 5-10 mol% of your acid catalyst (e.g., p-TsOH). Increasing the loading to 20 mol% can sometimes increase the reaction rate, but may also promote side reactions if the temperature is too high.[4]

  • Can I use a Lewis acid instead of a Brønsted acid?

    • Yes, Lewis acids like AlCl₃ or BF₃·OEt₂ can also promote this reaction, often by coordinating to the carbonyl oxygen.[4] However, they can be more difficult to handle and may require strictly anhydrous conditions to avoid decomposition. For this specific transformation, a strong Brønsted acid is generally more straightforward and effective.

  • How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the simplest method. Use a solvent system like 30% ethyl acetate in hexanes. The starting material (acid) will likely have a lower Rf value than the product (lactone). Co-spotting your reaction mixture with the starting material is essential. The disappearance of the starting material spot is a good indicator of completion.

Optimized Protocol & Parameter Summary

This section provides a reference protocol incorporating the best practices discussed above.

Experimental Protocol: High-Dilution Lactonization
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and a dropping funnel, add anhydrous toluene (to constitute 90% of the final reaction volume). Add p-toluenesulfonic acid monohydrate (0.10 equiv.).

  • Reagent Preparation: In a separate flask, dissolve 2-hydroxy-3-methylphenylacetic acid (1.0 equiv.) in anhydrous toluene (the remaining 10% of the volume) to achieve a final reaction concentration of ~0.02 M. Transfer this solution to the dropping funnel.

  • Reaction: Heat the toluene/catalyst mixture in the flask to reflux. Once refluxing, begin the slow, dropwise addition of the starting material solution from the dropping funnel over 4-6 hours. Continue to heat at reflux for an additional 2-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Table 1: Impact of Key Parameters on Yield
ParameterSub-Optimal ConditionRecommended ConditionRationale & Impact on Yield
Concentration > 0.5 M0.01 - 0.05 MHigh concentration favors intermolecular polymerization, drastically reducing the yield of the desired monomeric lactone.[5]
Catalyst Weak acid (e.g., Acetic Acid)Strong acid (p-TsOH, TFA)A strong acid is required to sufficiently activate the carbonyl group for intramolecular attack, ensuring a reasonable reaction rate.[4]
Water Removal Open flask / No removalDean-Stark TrapActively removing water drives the equilibrium towards the product side, significantly increasing conversion and final yield.
Temperature Room TemperatureReflux in Toluene (~110 °C)Sufficient thermal energy is needed to overcome the activation barrier for cyclization.

References

Technical Support Center: Chromatographic Purification of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-methyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic compound. As a substituted benzofuranone, a class of molecules with significant biological activity, achieving high purity is paramount for accurate downstream applications, from biological screening to structural analysis.[1][2]

This document provides field-proven insights through a practical troubleshooting and FAQ format. We will explore the causality behind common chromatographic challenges and offer robust, validated solutions to enhance the efficiency, yield, and purity of your separations.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered issues during the chromatographic purification of this compound.

Q1: My target compound is co-eluting with a closely-related impurity on my silica gel column. How can I improve the separation?

A1: Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound, such as regioisomers or synthetic by-products. Here is a systematic approach to improving resolution:

  • Mobile Phase Optimization: This is the most critical first step. The polarity of the eluent directly governs the separation.

    • Reduce Eluent Strength: If you are using a standard Hexanes:Ethyl Acetate system, decrease the proportion of the more polar solvent (Ethyl Acetate). For instance, a documented successful purification of 7-methylbenzofuran-2(3H)-one used a 20:1 Hexanes:EtOAc mixture.[3] Moving from a 10:1 to a 20:1 or even 30:1 ratio will increase the compound's retention on the silica, providing more opportunity for separation.

    • Introduce a Different Solvent: Replacing Ethyl Acetate with a solvent that offers different selectivity, such as Dichloromethane (DCM) or a mixture of Toluene/Acetone, can alter the interactions between your compounds and the stationary phase, potentially resolving the co-eluting peaks.

    • Employ Gradient Elution: For automated flash chromatography, a shallow gradient provides better separation than an isocratic elution.[4] Start with a low polarity (e.g., 100% Hexane) and slowly increase the percentage of Ethyl Acetate. This sharpens the peak of the target compound while allowing more retained impurities to elute later.

  • Stationary Phase Consideration: If mobile phase optimization is insufficient, consider the adsorbent.

    • Particle Size and Quality: Using high-purity silica gel with a smaller particle size (e.g., 40-63 µm) enhances resolution in flash chromatography.

    • Alternative Stationary Phases: While silica is standard, other normal-phase media like alumina (neutral or basic) can offer different selectivity. For particularly stubborn separations, consider bonded phases like Diol or Cyano columns.

  • Loading Technique:

    • Dry Loading: Dissolving your crude sample in a minimal amount of a strong solvent (like DCM or Acetone), adsorbing it onto a small amount of silica gel, drying it to a free-flowing powder, and loading this powder onto the column is superior to liquid loading. This technique minimizes band broadening and improves resolution at the top of the column.

Q2: I'm observing significant peak tailing and low recovery after my purification. I suspect my compound is degrading on the column. What's happening and how can I fix it?

A2: This is a critical issue rooted in the chemical nature of your target molecule. This compound is a lactone (a cyclic ester).[5][] The lactone ring is susceptible to hydrolysis (ring-opening) under either strong acidic or basic conditions, which converts it to the corresponding hydroxy-carboxylic acid.[7][8] This degradation product is highly polar and will either streak down the column or remain at the baseline, leading to tailing and low recovery.

Causality & Prevention Workflow:

  • Acidic Silica Surface: Standard silica gel is inherently acidic (pH ~4-5) due to surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the lactone ring.

    • Solution: Use a high-purity, pH-neutralized silica gel. Alternatively, you can pre-treat the column by flushing it with your mobile phase containing a small amount of a neutral modifier like triethylamine (~0.1%), but be cautious as excess base can also promote hydrolysis.

  • Acidic/Basic Contaminants: If your synthesis involved an acid (e.g., TFA, AlCl3) or base catalyst, residual amounts in your crude material can cause on-column degradation.[3]

    • Solution: Perform a careful aqueous workup before chromatography. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can neutralize residual acid. Conversely, a wash with dilute acid (e.g., 1M HCl) can remove basic impurities. Crucially, ensure you thoroughly wash with brine and dry the organic layer to remove all water before concentrating, as water participates in the hydrolysis.

  • Temperature During Solvent Evaporation: Heating fractions to high temperatures during solvent removal can accelerate degradation.

    • Solution: Always use a rotary evaporator with a water bath temperature at or below 40°C.[9]

The following workflow diagram illustrates the decision-making process to prevent degradation.

degradation_workflow start Low Recovery or Peak Tailing Observed check_workup Was a neutralizing aqueous workup performed? start->check_workup perform_workup Action: Perform mild NaHCO3 wash (if acid catalyst used) or dilute HCl wash (if base used). Follow with brine wash. check_workup->perform_workup No check_silica What type of silica gel was used? check_workup->check_silica Yes perform_workup->check_silica standard_silica Standard Grade (Acidic) check_silica->standard_silica neutral_silica High-Purity / Neutral check_silica->neutral_silica use_neutral_silica Action: Switch to high-purity, neutral silica gel. standard_silica->use_neutral_silica check_temp What was the solvent evaporation temperature? neutral_silica->check_temp use_neutral_silica->check_temp high_temp > 40°C check_temp->high_temp low_temp <= 40°C check_temp->low_temp reduce_temp Action: Reduce rotovap bath temperature to <= 40°C. high_temp->reduce_temp final_check Problem Resolved low_temp->final_check reduce_temp->final_check

Caption: Workflow to diagnose and prevent lactone degradation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for developing a flash chromatography method for this compound?

A1: A systematic approach starting with Thin-Layer Chromatography (TLC) is the most efficient way to develop a method.

  • TLC Analysis:

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in a chamber with a Hexanes:Ethyl Acetate solvent system. Start with a ratio of 9:1.

    • Visualize the plate under a UV lamp (254 nm).

    • The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4.

    • Adjust the solvent ratio as needed. If the Rf is too high (>0.4), increase the proportion of hexane. If it's too low (<0.2), increase the ethyl acetate. A 20:1 Hexanes:EtOAc ratio has been reported to be effective.[3]

  • Column Chromatography:

    • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

    • Mobile Phase: Use the solvent system that provided the optimal Rf on TLC.

    • Loading: For best results, use the dry loading method described in Troubleshooting Q1.

    • Elution: Begin the elution with the chosen mobile phase. If using an automated system, you can program a shallow gradient based on your TLC results to optimize the separation.[4]

Q2: Can I use Reverse-Phase HPLC for final purity analysis or for purifying highly polar impurities?

A2: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent orthogonal technique for both analysis and purification.[10] It separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase chromatography.

  • Typical Conditions:

    • Column: A C18 or Phenyl-Hexyl column is a good starting point.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water is common. Both solvents should contain a modifier.

    • Modifier: Use 0.1% formic acid in both the water and ACN. This helps to protonate silanol groups on the stationary phase and any acidic/basic functionalities in the sample, leading to sharper peaks. It is also mass spectrometry compatible.[10]

    • Detection: UV detection at 254 nm or a wavelength of maximum absorbance for your compound.

RP-HPLC is particularly useful for resolving non-polar impurities that elute quickly in normal-phase or for separating the polar, ring-opened hydroxy acid from the parent lactone if degradation has occurred.[11]

Q3: My synthesis is expected to produce a racemic mixture. How would I separate the enantiomers of this compound?

A3: The separation of enantiomers requires a chiral environment. This is achieved using Chiral Chromatography.

  • Methodology: You will need a Chiral Stationary Phase (CSP). CSPs are typically based on polysaccharides (like cellulose or amylose) coated or immobilized on a silica support.

  • Column Selection: Columns such as Chiralpak® or Chiralcel® are industry standards. The selection of the specific column and mobile phase often requires screening several different CSPs and eluent systems.[12]

  • Mobile Phase: For chiral separations, common mobile phases are mixtures of alkanes (like heptane or hexane) with an alcohol modifier (like isopropanol or ethanol).[13] Polar organic and reversed-phase modes can also be effective depending on the specific CSP and analyte.[13]

  • Scale: Analytical scale HPLC is used first to develop the separation method. Once optimized, the method can be scaled up to preparative or semi-preparative chromatography to isolate larger quantities of each enantiomer.[12]

Data & Protocols

Data Tables

Table 1: Exemplary Solvent Systems for Benzofuranone Purification

Derivative TypeStationary PhaseEluent SystemReference
7-methylbenzofuran-2(3H)-one Silica GelHexanes : Ethyl Acetate (20:1)[3]
3-aminobenzofuran derivativesSilica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (5:1)[14]
General BenzofuranoneSilica GelPetroleum Ether : Ethyl Acetate[9]
Isobenzofuranone DerivativesHSCCCn-hexane:ethyl acetate:methanol:water (7:3:5:5)[15]

Table 2: Troubleshooting Summary for this compound Purification

IssuePrimary CauseRecommended Solution
Co-elution Insufficient selectivity of the mobile phase.Decrease eluent polarity (e.g., increase hexane %); try a different solvent system (e.g., DCM/Methanol).
Peak Tailing Compound interaction with acidic silica sites.Use high-purity neutral silica gel; consider dry loading.
Low Recovery Lactone ring hydrolysis (degradation).Ensure neutral workup; use neutral silica; keep evaporation temperatures below 40°C.
Poor Resolution Bands are too broad.Use a shallower gradient in flash chromatography; ensure proper dry loading technique.
Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

  • TLC Method Development: Determine the optimal eluent system using TLC as described in FAQ Q1. Aim for an Rf of 0.2-0.4 for the target compound.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material (e.g., 100 mg) in a minimal volume of a suitable solvent (e.g., 1-2 mL of DCM).

    • Add 2-3 times the mass of the crude material in silica gel (e.g., 200-300 mg).

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

    • Pack the column with silica gel in your chosen mobile phase.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the packed column bed.

    • Gently add a small layer of sand or fritted disc to protect the sample layer.

    • Begin elution with the mobile phase, applying pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C .

    • Place the final product under high vacuum to remove residual solvent.

Visualizations

separation_troubleshooting start Poor Separation or Co-elution Observed q1 Have you optimized the mobile phase polarity? start->q1 a1_no Action: Decrease polarity (increase Hexane %) based on TLC (Rf ~0.2-0.4). q1->a1_no No q2 Is peak shape optimal? q1->q2 Yes a1_yes Action: Try a shallower gradient or a solvent with different selectivity (e.g., DCM). a1_no->q2 a2_yes Action: Consider switching to a different stationary phase (Alumina, Diol). q2->a2_yes Yes a2_no Action: Use dry loading to minimize band broadening. q2->a2_no No (Peak Tailing) resolved Separation Improved a2_yes->resolved a2_no->resolved

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Methyl-2-Benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-methyl-2-benzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent low aqueous solubility of this compound. By understanding its physicochemical properties and employing systematic solubilization strategies, you can ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Why is Solubility an Issue?

This compound is a small organic molecule with a chemical structure that imparts significant hydrophobicity. Its benzofuran core is nonpolar, leading to poor solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS). Based on its structure, it has a predicted LogP (a measure of lipophilicity) of approximately 1.8 to 1.9, indicating a preference for lipid-like environments over aqueous ones.[1][2] This characteristic is the primary reason researchers often observe precipitation or incomplete dissolution during experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, progressing from initial observations to advanced solubilization techniques.

Category 1: Initial Observations & First Steps

Q1: My this compound precipitated immediately when I added my stock solution to the aqueous buffer. What happened and what should I do first?

A1: This phenomenon, often called "crashing out," occurs when a compound dissolved in a favorable organic solvent is rapidly introduced into an unfavorable aqueous environment. The solvent concentration shifts so dramatically that the compound can no longer stay in solution.

Immediate Troubleshooting Steps:

  • Verify Your Stock Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO) is not oversaturated. Visually inspect the stock for any undissolved particles before use.

  • Optimize the Dilution Method: Instead of adding a small volume of stock directly into a large volume of buffer, try adding the stock solution dropwise to the buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of the compound from forming and precipitating.[3]

  • Perform Serial Dilutions: A more robust method is to perform a series of gradual dilutions. For example, dilute your 10 mM stock 1:10 in the buffer, vortex, and then use this intermediate dilution to make your final working concentration. This lessens the "shock" of the solvent change.[3]

Q2: I managed to dissolve the compound, but I see a precipitate forming after a few hours or after refrigeration. Why?

A2: This indicates that you have created a supersaturated or metastable solution. While initially appearing dissolved, the concentration is above the compound's thermodynamic solubility limit in your final buffer. Over time, the excess compound precipitates out to reach a stable equilibrium.[3] This can also be influenced by changes in temperature.[3]

Solutions:

  • Determine Kinetic vs. Thermodynamic Solubility: Your observation highlights the difference between initial (kinetic) solubility and long-term (thermodynamic) solubility. For assays lasting several hours, you must work below the thermodynamic solubility limit.

  • Re-evaluate Required Concentration: Determine if your experiment can be successfully performed at a lower, more stable concentration of the compound.

  • Employ Advanced Solubilization Methods: If the required concentration is non-negotiable, you will need to use one of the advanced strategies outlined below.

Category 2: Intermediate Solubilization Strategies

Q3: How can I use an organic co-solvent like DMSO to improve solubility, and what are the limitations?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4] Dimethyl sulfoxide (DMSO) is the most common choice in biological research due to its high solubilizing power for both polar and nonpolar substances.[5][6]

Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use a volumetric flask for accuracy and ensure it is completely dissolved by vortexing or brief sonication.[3][7][8]

  • Calculate Final Co-solvent Concentration: Determine the maximum percentage of DMSO your experimental system can tolerate. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity, although some systems may tolerate up to 1%.[3][9]

  • Perform Dilution: Add the calculated volume of your DMSO stock to your final aqueous buffer to achieve the desired compound concentration while staying below the tolerated DMSO limit. Always add the stock to the buffer, not the other way around, and mix immediately.[3]

Key Limitations & Considerations:

  • Cellular Toxicity: DMSO can be toxic to cells, induce differentiation, or affect membrane dynamics, potentially confounding experimental results.[6][9] Always run a vehicle control (buffer with the same final percentage of DMSO but without the compound) to account for any solvent effects.[3]

  • Assay Interference: High concentrations of co-solvents can alter protein conformation and enzyme kinetics, potentially affecting binding affinities or enzymatic activity.[10]

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Adjusting pH is a powerful technique for ionizable compounds (those with acidic or basic functional groups).[11] For acidic compounds, increasing the pH above their pKa deprotonates them, creating a charged (and more soluble) species. For basic compounds, lowering the pH below their pKa protonates them, achieving the same effect.[3]

Applicability to this compound: This compound is a neutral molecule and lacks readily ionizable acidic or basic groups. Therefore, pH adjustment is unlikely to significantly improve its solubility. Attempting to use extreme pH values will likely damage the compound or be incompatible with your biological assay.

Category 3: Advanced Solubilization Strategies

Q5: My assay is very sensitive to organic solvents. What are my alternatives?

A5: When co-solvents are not an option, solubilizing agents known as excipients can be used. The two most common classes for in-vitro research are cyclodextrins and surfactants.

Strategy 1: Using Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex" that effectively shields the hydrophobic compound from the aqueous environment.[12][14]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[5][12]

  • General Protocol:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your assay buffer).

    • Add the this compound (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture, sometimes with gentle heating, to facilitate complex formation.

    • Filter the solution to remove any undissolved compound before use.

Strategy 2: Using Surfactants

  • Mechanism: Surfactants (detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can partition into the core of these micelles, increasing their apparent solubility in the bulk aqueous solution.[3]

  • Common Types: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally preferred as they are milder and less likely to denature proteins than ionic surfactants like SDS.[15]

  • Considerations:

    • Concentration is Key: Surfactants must be used at concentrations above their CMC to be effective.

    • Potential for Assay Interference: Surfactants can interfere with protein-protein interactions, disrupt cell membranes, and affect enzyme activity.[16][17] Their use must be carefully validated. In some cell lines, Tween-20 concentrations as low as 0.01% are non-toxic, but this is highly cell-dependent.[18]

    • Recommended Starting Point: Begin with a low concentration (e.g., 0.01% - 0.1% v/v) of Tween® 20 in your final buffer.

Data Summary & Quick Reference

Solubilization StrategyMechanism of ActionTypical ConcentrationKey AdvantagesMajor Limitations
Co-solvents (e.g., DMSO) Reduces solvent polarity.< 0.5% in final assay[3]Simple to use; effective for many compounds.Potential for cytotoxicity and assay interference.[6][9]
pH Adjustment Ionizes acidic or basic functional groups.N/AHighly effective for ionizable compounds.Not effective for neutral compounds like this compound.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex.[12]1-10% (w/v)Low toxicity; good for solvent-sensitive assays.Can be expensive; may alter compound bioavailability in some contexts.
Surfactants (e.g., Tween® 20) Forms micelles that encapsulate the compound.[3]> CMC (e.g., 0.01-0.1%)Inexpensive and effective.High potential for assay interference; can disrupt cell membranes.[16][17]

Experimental Workflow & Decision Guide

The following diagram provides a logical workflow for troubleshooting the solubility of this compound.

Solubility_Workflow start Precipitation Observed with This compound q1 Is your assay tolerant to organic solvents (e.g., <0.5% DMSO)? start->q1 co_solvent Use Co-Solvent Strategy (e.g., DMSO) q1->co_solvent Yes no_solvent Assay is Solvent-Sensitive q1->no_solvent No protocol1 Protocol: 1. Prepare concentrated stock in 100% DMSO. 2. Dilute dropwise into buffer with vigorous mixing. 3. Keep final DMSO <0.5%. 4. Run vehicle control. co_solvent->protocol1 end_success Solubility Achieved Proceed with Experiment protocol1->end_success q2 Can the compound's availability be altered without affecting its function? no_solvent->q2 cyclodextrin Use Cyclodextrin Strategy (e.g., HP-β-CD) q2->cyclodextrin Yes (Encapsulation) surfactant Use Surfactant Strategy (e.g., Tween® 20) q2->surfactant Yes (Micellarization) protocol2 Protocol: 1. Dissolve compound in aqueous HP-β-CD solution. 2. Stir/sonicate to form inclusion complex. 3. Ideal for minimizing non-specific interactions. cyclodextrin->protocol2 protocol2->end_success protocol3 Protocol: 1. Add surfactant to buffer above its CMC (e.g., 0.01%). 2. Dissolve compound to partition into micelles. 3. Caution: High risk of assay interference. surfactant->protocol3 protocol3->end_success

Solubility troubleshooting decision workflow.

References

Technical Support Center: Stability Testing of 7-Methyl-2-Benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 7-methyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and integrity of this compound under typical assay conditions. Here, we will address common questions and troubleshooting scenarios encountered during experimental workflows. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a lactone-containing molecule like this compound?

A1: The primary stability concern for this compound stems from the susceptibility of its lactone ring to hydrolysis. Lactones are cyclic esters and can undergo ring-opening reactions under both acidic and basic conditions to form the corresponding hydroxy carboxylic acid. Additionally, the benzofuranone scaffold can be sensitive to oxidation and photolytic degradation. The presence of a methyl group on the benzene ring may also influence its reactivity. Understanding these potential degradation pathways is crucial for developing a robust, stability-indicating assay.

Q2: What is a stability-indicating method and why is it essential for my experiments?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, this means your analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the intact molecule from any compounds formed during stability studies. This is critical for accurately quantifying the compound's purity and assessing its shelf-life. The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to develop and validate such methods.[1]

Q3: I am observing a loss of my compound's peak area in my HPLC analysis over time, even in my control samples. What could be the cause?

A3: A gradual loss of the main peak area, even in control samples, can be indicative of several issues. Firstly, consider the stability of your compound in the dissolution solvent. Some organic solvents can slowly react with the analyte, or if aqueous solutions are used, hydrolysis may be occurring. It is also possible that the compound is adsorbing to the surfaces of your sample vials or other components of your HPLC system. To troubleshoot, try preparing standards fresh before each run and consider using silanized glass vials to minimize adsorption. Additionally, ensure your mobile phase is properly degassed, as dissolved gases can contribute to oxidative degradation.

Troubleshooting Guide for Stability Testing

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the stability testing of this compound.

Scenario 1: Unexpected Peaks in the Chromatogram of a Forced Degradation Sample

Issue: After subjecting this compound to forced degradation (e.g., acid hydrolysis), you observe several new peaks in your HPLC chromatogram, and you are unsure of their origin.

Troubleshooting Steps:

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis on the parent compound peak. This will help determine if any degradation products are co-eluting.

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) ratios for the unexpected peaks. This is the most definitive way to identify potential degradation products. For example, under hydrolytic conditions, you would expect to see a peak corresponding to the hydrolyzed product, which would have a molecular weight 18 Da higher than the parent compound.

  • Review Degradation Chemistry: Based on the stress condition applied, predict the likely degradation products. For this compound, the primary degradation pathways are illustrated below.

G cluster_0 Forced Degradation Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Hydrolyzed 2-(1-hydroxy-1-(o-tolyl)methyl)acetic acid (Lactone Ring Opening) Acid/Base Hydrolysis->Hydrolyzed Oxidation (H2O2) Oxidation (H2O2) Oxidized Oxidized derivatives (e.g., hydroxylated species) Oxidation (H2O2)->Oxidized Photolysis (UV/Vis) Photolysis (UV/Vis) Photodegradants Various photoproducts Photolysis (UV/Vis)->Photodegradants Thermal Stress Thermal Stress Isomers Potential isomers Thermal Stress->Isomers Parent This compound Parent->Hydrolyzed H+ or OH- Parent->Oxidized [O] Parent->Photodegradants Parent->Isomers Heat

Caption: Potential degradation pathways of this compound under various stress conditions.

Scenario 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Issue: The peak for this compound is exhibiting significant tailing or fronting, affecting integration and quantification.

Troubleshooting Steps:

  • Check for Column Overload: Inject a series of decreasing concentrations of your standard. If the peak shape improves at lower concentrations, you may be overloading the column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Although this compound is not strongly ionizable, its degradation products might be. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) can often improve peak symmetry.

  • Silanol Interactions: Peak tailing for moderately polar compounds can be due to interactions with free silanol groups on the silica-based column packing. Try a different column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column).

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Scenario 3: Drifting Retention Times

Issue: The retention time of the main peak is shifting between injections or over the course of a sequence.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence. A drifting baseline is often an indicator of an unequilibrated column.

  • Mobile Phase Composition: If you are using a gradient method, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can help diagnose issues with the pump's proportioning valves.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant temperature and improve retention time reproducibility.

  • Column Contamination: Over time, strongly retained compounds from the sample matrix can accumulate on the column, leading to changes in retention. Implement a column washing step after each sequence to remove these contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound to be used in the development of a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 1 hour.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 24 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for 24 hours in a photostability chamber.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) start->acid base Base Hydrolysis (0.1N NaOH, RT, 30min) start->base oxidation Oxidation (3% H2O2, RT, 1h) start->oxidation thermal Thermal (Solid, 80°C, 24h) start->thermal photo Photolytic (Solid, UV/Vis, 24h) start->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to 100 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-PDA/MS dilute->analyze evaluate Evaluate Peak Purity, Identify Degradants, Validate Method analyze->evaluate

Caption: Workflow for the forced degradation study and subsequent analysis of this compound.

Protocol 2: Stability-Indicating HPLC Method

This is a general starting point for an HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be necessary.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 254 nm

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table to easily compare the stability of this compound under different conditions.

Stress Condition % Assay of Parent Compound % Degradation Number of Degradation Peaks Retention Time(s) of Major Degradants (min)
Control (Unstressed)100.00.00-
0.1 N HCl, 60°C, 2h85.214.824.5, 6.2
0.1 N NaOH, RT, 30min78.921.114.5
3% H₂O₂, RT, 1h92.57.535.1, 7.8, 9.3
Thermal (80°C, 24h)98.11.9110.5
Photolytic (UV/Vis, 24h)90.39.743.8, 5.9, 8.1, 11.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-methyl-2-benzofuran-1(3H)-one in biological assays. This guide is designed to provide in-depth troubleshooting assistance and address common questions that may arise during your experiments. As scientists and drug development professionals, we understand the importance of robust and reproducible data. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve unexpected outcomes, ensuring the integrity of your research.

The benzofuranone scaffold is a core component of numerous biologically active compounds, with derivatives showing promise in areas such as oncology and infectious diseases.[1][2] However, like many small molecules, experimental success with this compound hinges on a thorough understanding of its physicochemical properties and potential interactions within a biological assay system. This guide will delve into the critical aspects of working with this compound, from fundamental quality control to interpreting complex biological data.

Part 1: Foundational Quality Control of Your Compound

Before troubleshooting your biological assay, it is imperative to confirm the quality and integrity of your this compound stock. Inconsistencies in compound quality are a frequent source of experimental variability.

FAQ 1: How can I be sure that the this compound I'm using is of high purity and the correct identity?

Answer: Verification of your compound's identity and purity is the bedrock of reliable experimental results. Reputable vendors will provide a Certificate of Analysis (CoA) with key analytical data. However, it is best practice to independently verify these parameters, especially if you are observing unexpected results.

Recommended Quality Control Workflow:

start Start: Receive Compound check_coa Review Certificate of Analysis (CoA) start->check_coa lcms LC-MS Analysis (Purity & Mass Confirmation) check_coa->lcms nmr ¹H NMR Analysis (Structural Integrity) lcms->nmr decision Purity & Structure Confirmed? nmr->decision proceed Proceed to Solubility & Stability Testing decision->proceed Yes contact_vendor Contact Vendor/ Re-purify decision->contact_vendor No

Caption: Initial compound quality control workflow.

Detailed Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the molecular weight of this compound (148.16 g/mol ) and assessing its purity. A high-purity sample should exhibit a single major peak in the chromatogram with the correct mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of the molecule's structure. The resulting spectrum should be consistent with the known structure of this compound, confirming the identity and integrity of the compound.

Part 2: Troubleshooting Inconsistent Assay Results

Once you have validated the quality of your compound, the next step is to investigate the experimental parameters.

Q1: I am observing significant variability in my dose-response curves between experiments. What are the likely causes?

Answer: Inconsistent dose-response curves are a common challenge when working with small molecules and can often be traced back to issues with compound solubility and stability in your assay medium.

Underlying Causality: this compound, like many benzofuran derivatives, is sparingly soluble in aqueous solutions.[3] If the compound precipitates out of solution, the actual concentration exposed to your biological target will be lower and more variable than intended. Furthermore, the compound may degrade over the course of your experiment, leading to a decrease in the effective concentration.

Troubleshooting Workflow:

start Inconsistent Dose-Response solubility_check Assess Kinetic Solubility in Assay Buffer start->solubility_check precipitate_obs Precipitation Observed? solubility_check->precipitate_obs stability_check Evaluate Compound Stability in Assay Medium over Time precipitate_obs->stability_check No optimize_protocol Optimize Assay Protocol (e.g., lower top concentration, reduce incubation time) precipitate_obs->optimize_protocol Yes degradation_obs Degradation Observed? stability_check->degradation_obs degradation_obs->optimize_protocol Yes final_assay Perform Definitive Assay degradation_obs->final_assay No optimize_protocol->final_assay

Caption: Troubleshooting inconsistent dose-response curves.

Detailed Protocols:

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in your final assay buffer.

    • Incubate the dilutions under the same conditions as your main experiment (temperature and time).

    • Visually inspect for precipitation or measure light scattering using a nephelometer. The highest concentration that remains clear is your kinetic solubility limit.

  • Stability Assessment by LC-MS:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration to be used in your assay.

    • Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound by LC-MS to determine its degradation over time.

Data Summary Table:

ParameterRecommendationRationale
Maximum Stock Concentration 10-20 mM in 100% DMSOHigher concentrations risk precipitation upon dilution in aqueous buffers.
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells and may affect protein function.
Maximum Assay Concentration Below the measured kinetic solubility limitEnsures the compound remains in solution throughout the experiment.

Part 3: Addressing Unexpected Biological Readouts

Even with a high-quality, soluble, and stable compound, you may encounter unexpected or seemingly off-target effects.

Q2: I'm observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?

Answer: Distinguishing between a specific, on-target effect and non-specific cytotoxicity is crucial for the valid interpretation of your results. Many benzofuran derivatives have been reported to exhibit cytotoxic effects, particularly in cancer cell lines.[4][5]

Causality: High concentrations of any small molecule can lead to off-target effects and general cellular stress, ultimately resulting in cell death. It is essential to identify a concentration window where your compound is active against its intended target without causing widespread cytotoxicity.

Experimental Approach:

  • Determine the Cytotoxic Threshold:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad concentration range of this compound on your cell line of interest.

    • Identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is your maximum non-toxic concentration.

  • Conduct Functional Assays Below the Cytotoxic Threshold:

    • Perform your primary biological assay at concentrations at or below the determined maximum non-toxic concentration. This will help ensure that the observed effects are due to specific interactions with your target of interest rather than general toxicity.

  • Utilize Orthogonal Assays:

    • If possible, use a different assay that measures the same biological endpoint but with a different detection method. This can help rule out assay-specific artifacts.[6]

Q3: My compound shows activity in a primary screen, but this activity is not reproducible in a secondary, orthogonal assay. What could be the issue?

Answer: This is a classic scenario in drug discovery and often points to the compound being a "Pan-Assay Interference Compound" (PAINS).[7][8] PAINS are molecules that appear as hits in many different assays due to their chemical properties, rather than a specific interaction with a biological target.

Causality: The benzofuranone scaffold, particularly with its potential for reactivity, may be prone to certain types of assay interference.[8] Common mechanisms of interference include:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins.

  • Redox Activity: The compound may interfere with assays that rely on redox-sensitive reagents.

  • Fluorescence Interference: If your assay uses a fluorescent readout, the compound itself may be fluorescent or may quench the fluorescence of the reporter molecule.[6]

Diagnostic Workflow for Assay Interference:

start Hit in Primary Screen, Fails in Orthogonal Assay check_pains Check Compound Structure Against PAINS Filters start->check_pains pains_alert PAINS Substructure Alert? check_pains->pains_alert counter_screen Perform Counter-Screen (e.g., without target protein) pains_alert->counter_screen Yes/Maybe pains_alert->counter_screen No interference_obs Activity in Counter-Screen? counter_screen->interference_obs biophysical_assay Conduct Biophysical Assay (e.g., SPR, ITC, CETSA) interference_obs->biophysical_assay No false_positive Likely False Positive/ Assay Artifact interference_obs->false_positive Yes binding_confirmed Direct Binding Confirmed? biophysical_assay->binding_confirmed binding_confirmed->false_positive No true_hit Potential True Hit binding_confirmed->true_hit Yes

Caption: Workflow for diagnosing assay interference.

Key Experimental Steps:

  • PAINS Filtering: Use online tools or in-house software to check if this compound contains known PAINS substructures.

  • Counter-Screens: Run your assay in the absence of the biological target. Any activity observed is likely due to assay interference.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) can confirm direct binding between your compound and the target protein, providing strong evidence for on-target activity.

General FAQs

Q: What is the recommended storage procedure for this compound?

A: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: How often should I prepare fresh dilutions of the compound?

A: It is best practice to prepare fresh working dilutions from your DMSO stock for each experiment. This minimizes the risk of compound degradation or precipitation in aqueous buffers over time.

Q: Are there any known liabilities of the benzofuranone scaffold?

A: The lactone ring in the benzofuranone scaffold can be susceptible to hydrolysis under certain pH conditions. Additionally, some benzofuran derivatives have been shown to be reactive and may covalently modify proteins, which can lead to non-specific effects.[8] It is important to be aware of these potential liabilities when interpreting your data.

References

Technical Support Center: A Researcher's Guide to 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methyl-2-benzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and minimizing off-target effects associated with this and other novel small molecules. Given that this compound is a compound under active investigation, this guide emphasizes robust, target-agnostic methodologies to ensure the specificity and validity of your experimental findings. The benzofuran scaffold is present in a variety of biologically active compounds, which underscores the importance of a thorough off-target profiling.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with a novel compound like this compound.

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects occur when a therapeutic agent or research compound interacts with molecules other than its intended biological target. These unintended interactions can lead to a range of undesirable outcomes, from misleading experimental results to adverse drug reactions in a clinical setting.[6] For a novel compound, characterizing these effects is crucial to validate its mechanism of action and ensure its safety and efficacy profile.

Q2: My initial screening suggests this compound has a desired phenotypic effect. How can I be sure it's due to the intended target?

This is a critical question in drug discovery. A phenotypic effect alone does not confirm the mechanism of action. To build confidence, a multi-pronged approach is necessary:

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target in a cellular context.

  • Target Deconvolution: Employ methods to identify all potential binding partners of the compound.

  • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the proposed target and verify that the compound's effect is diminished or abolished.[7][8][9][10][11]

Q3: What are the first steps I should take to proactively screen for potential off-target liabilities?

Early-stage off-target screening can save significant time and resources.[12] Consider the following initial steps:

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.[13] These predictions can guide subsequent experimental validation.

  • Broad Panel Screening: Test the compound against a panel of common off-target families, such as kinases, GPCRs, ion channels, and transporters.[12] Several commercial services offer such profiling.

  • Phenotypic Screening: Assess the compound's effect on a diverse panel of cell lines to identify unexpected cellular responses that may indicate off-target activity.[6]

Q4: I've identified a potential off-target. What are my options to minimize its effects?

Once an off-target is confirmed, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to the off-target while maintaining or improving affinity for the intended target.

  • Dose-Response Analysis: Carefully titrate the compound concentration in your experiments to a level that is sufficient to engage the primary target but below the threshold for significant off-target engagement.

  • Use of Tool Compounds: If available, utilize a structurally distinct compound that hits the same primary target but has a different off-target profile to confirm that the observed phenotype is target-dependent.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experimental workflows to identify and validate the targets of this compound.

Guide 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify that a compound binds to its target protein in a physiological cellular environment.[14][15][16][17] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14][15][16][17]

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with This compound or DMSO cell_culture->treatment heat_challenge 3. Heat cell lysates at a range of temperatures treatment->heat_challenge centrifugation 4. Centrifuge to separate soluble and precipitated proteins heat_challenge->centrifugation detection 5. Detect soluble target protein (e.g., Western Blot) centrifugation->detection analysis 6. Plot melting curves and determine Tm shift detection->analysis

Caption: CETSA workflow to validate target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[16]

  • Separation and Detection:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample using a detection method like Western blotting or mass spectrometry.[18]

  • Data Analysis:

    • Quantify the protein bands and plot the fraction of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Troubleshooting:

IssuePossible CauseSolution
No thermal shift observed - Compound does not bind the target in cells.- Incorrect temperature range.- Insufficient compound concentration.- Verify target binding with an orthogonal method.- Optimize the temperature gradient.- Perform a dose-response experiment.
High variability between replicates - Inconsistent heating/cooling.- Pipetting errors.- Use a thermal cycler for precise temperature control.- Ensure accurate and consistent sample handling.
Guide 2: Unbiased Off-Target Identification with Kinobeads Competition Binding Assay

Rationale: If this compound is suspected to have kinase off-targets, the kinobeads assay is an excellent chemical proteomics tool for unbiased profiling.[19][20][21][22] It uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[19][20][21][22] By pre-incubating the lysate with the test compound, one can identify which kinases are displaced from the beads, thus revealing the compound's binding partners.[19][22]

Experimental Workflow Diagram:

Kinobeads_Workflow cluster_incubation Competition cluster_capture Affinity Capture cluster_analysis Analysis lysate_prep 1. Prepare cell lysate incubation 2. Incubate lysate with This compound lysate_prep->incubation kinobeads 3. Add kinobeads to capture unbound kinases incubation->kinobeads wash 4. Wash beads and elute bound kinases kinobeads->wash ms_analysis 5. LC-MS/MS analysis to identify and quantify kinases wash->ms_analysis data_analysis 6. Determine dose-dependent displacement of kinases ms_analysis->data_analysis

Caption: Kinobeads workflow for off-target kinase profiling.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Prepare a native cell lysate from your experimental model system. A mixture of lysates from different cell lines can increase kinome coverage.[19][21]

  • Competitive Binding:

    • Incubate aliquots of the lysate with increasing concentrations of this compound. Include a DMSO control.

  • Kinase Capture:

    • Add kinobeads to each sample and incubate to allow the capture of kinases not bound by the test compound.

  • Elution and Digestion:

    • Wash the beads thoroughly to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis:

    • For each identified kinase, plot its abundance as a function of the this compound concentration.

    • A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is an off-target of your compound.

Troubleshooting:

IssuePossible CauseSolution
Low number of identified kinases - Insufficient protein input.- Inefficient lysis.- Increase the amount of cell lysate.- Optimize the lysis buffer and procedure.
Compound appears to bind all kinases - Compound is precipitating at high concentrations.- Non-specific binding.- Check compound solubility in the assay buffer.- Include appropriate washing steps.
Guide 3: Genetic Validation of Off-Target Effects using CRISPR-Cas9

Rationale: CRISPR-Cas9 genome editing provides a powerful way to validate whether a phenotypic effect is due to an on-target or an off-target interaction.[7][8][9][10][11] By knocking out a suspected off-target gene, you can assess if the compound's toxicity or other unintended phenotype is mitigated.

Experimental Workflow Diagram:

CRISPR_Validation cluster_design Gene Editing cluster_selection Cell Line Generation cluster_phenotype Phenotypic Assay sgrna_design 1. Design sgRNA targeting the suspected off-target gene transfection 2. Deliver Cas9 and sgRNA into cells sgrna_design->transfection selection 3. Select and expand knockout cell clones transfection->selection validation 4. Validate gene knockout (e.g., sequencing, Western blot) selection->validation pheno_assay 5. Treat knockout and wild-type cells with the compound validation->pheno_assay comparison 6. Compare phenotypic response (e.g., viability) pheno_assay->comparison

Caption: CRISPR-Cas9 workflow for off-target validation.

Step-by-Step Protocol:

  • sgRNA Design and Cloning:

    • Design and clone single guide RNAs (sgRNAs) that target a specific exon of the suspected off-target gene.

  • Cell Transfection and Selection:

    • Co-transfect the sgRNA and a Cas9-expressing plasmid into your cells.

    • Select for successfully transfected cells and isolate single-cell clones.

  • Knockout Validation:

    • Expand the clones and validate the knockout of the target gene by sequencing the genomic DNA and confirming the absence of the protein by Western blot.

  • Phenotypic Assay:

    • Treat both the validated knockout cells and the parental wild-type cells with a range of concentrations of this compound.

    • Perform the relevant phenotypic assay (e.g., cell viability, reporter assay).

  • Data Analysis:

    • Compare the dose-response curves between the knockout and wild-type cells.

    • If the knockout cells are resistant to an adverse effect of the compound compared to the wild-type cells, it provides strong evidence that this gene is a functionally relevant off-target.

Troubleshooting:

IssuePossible CauseSolution
Inefficient gene knockout - Poor sgRNA design.- Low transfection efficiency.- Design and test multiple sgRNAs.- Optimize the transfection protocol for your cell line.
No change in phenotype in knockout cells - The gene is not a functionally relevant off-target.- Redundancy with other proteins.- The result is informative; the gene is likely not responsible for the phenotype.- Consider double knockouts if there are known redundant pathways.

References

optimizing reaction conditions for the synthesis of substituted benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Benzofuranones

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted benzofuranones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your reaction conditions. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to ensure you can achieve your synthetic goals with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of benzofuranones, providing concise and actionable answers.

Q1: What are the primary synthetic strategies for constructing the benzofuranone core?

A1: The synthesis of the benzofuranone scaffold is a well-explored area of organic chemistry, with several robust methods available.[1] The choice of strategy typically depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Palladium-Catalyzed Reactions: These are highly versatile and include methods like the intramolecular alkoxycarbonylation of alkenylphenols.[2] Palladium catalysis is also effective for the hydroesterification of alkenylphenols and the intramolecular C-H activation of phenylacetic acids.[1]

  • Gold-Catalyzed Cycloisomerization: This method offers a flexible route to 3-substituted-benzofuran-2(3H)-ones from o-alkynyl phenols.[1][3]

  • Acid-Catalyzed Cyclizations: Intramolecular Friedel-Crafts-type reactions of α-phenoxycarbonyl compounds are a classic and effective strategy.[4] The choice of both Lewis and protic acids is critical for success.[4][5]

  • Metal-Free Approaches: Methods utilizing reagents like trifluoromethanesulfonic acid (TfOH) in cascade reactions provide an alternative to metal-catalyzed syntheses.[1]

Q2: How do the electronic properties of my substrates influence the reaction outcome?

A2: The electronic nature of substituents on your starting materials plays a crucial role in the efficiency of benzofuranone synthesis. For instance, in acid-catalyzed cyclizations, the regioselectivity is heavily influenced by the electronic and steric properties of the aromatic precursor.[5] In palladium-catalyzed reactions, the electronic characteristics of both the phenol and the coupling partner can significantly impact reaction rates and yields.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors can contribute to a slow or incomplete reaction. These include:

  • Suboptimal Catalyst or Reagent Concentration: Ensure all catalysts and reagents are used at the recommended concentrations. For acid-catalyzed reactions, the molar percentage of the acid catalyst can be critical.[4]

  • Insufficient Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[4] A temperature screening is often a valuable optimization step.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the presence of impurities or water can lead to catalyst deactivation.[6] Using anhydrous solvents and high-purity reagents is essential.

Q4: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A4: The formation of side products is a common challenge. Strategies to enhance selectivity include:

  • Optimizing the Catalyst System: For palladium-catalyzed reactions, the choice of ligand can dramatically influence selectivity.[7] Screening different ligands is a standard optimization procedure.

  • Adjusting the Solvent: The polarity and coordinating ability of the solvent can affect the reaction pathway. A solvent screen can help identify conditions that favor the desired product.

  • Controlling the Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product and reduce the formation of undesired isomers.[4]

II. Troubleshooting Guide

This guide provides detailed solutions to specific problems you may encounter during the synthesis of substituted benzofuranones.

Problem 1: Low Yield in Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization

Scenario: You are attempting to synthesize a substituted benzofuranone via an intramolecular Friedel-Crafts reaction of an α-phenoxy ester using a Lewis acid catalyst (e.g., AlCl₃), but the yield is consistently low.

Potential Cause & Solution:

The formation of the benzofuranone may be slow compared to competing side reactions. While a Lewis acid is necessary to promote the initial acylation, a protic acid is often required to facilitate the final ring closure.[4][5]

Troubleshooting Steps:

  • Optimize the Acid Catalyst System:

    • If you are only using a Lewis acid, consider adding a protic acid co-catalyst such as trifluoroacetic acid (TFA).[4][5]

    • A screening of different protic acids (e.g., toluenesulfonic acid, hydrochloric acid) may be beneficial.[4]

  • Adjust the Reaction Temperature:

    • While higher temperatures can sometimes drive the reaction to completion, they can also lead to decomposition.[4]

    • Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and product stability.[4]

  • Sequential vs. One-Pot Addition:

    • While it might seem logical to add the protic acid after the initial Friedel-Crafts reaction, studies have shown that a one-pot approach with both the Lewis and protic acids present from the start is often more efficient.[4][5]

Data Presentation: Optimization of Acid-Catalyzed Cyclization

EntryLewis Acid (mol%)Protic Acid (mol%)Temperature (°C)Yield (%)
1AlCl₃ (110)None10015
2AlCl₃ (110)TFA (10)10045
3AlCl₃ (110)TFA (20)10065
4AlCl₃ (110)TFA (20)12070

This table illustrates a typical optimization workflow for an acid-catalyzed benzofuranone synthesis, demonstrating the significant impact of adding a protic acid and adjusting the temperature.[4]

Problem 2: Formation of Regioisomers in Benzofuranone Synthesis

Scenario: Your intramolecular cyclization is producing a mixture of regioisomers, making purification difficult and reducing the yield of the desired product.

Potential Cause & Solution:

The formation of regioisomers is a common issue in reactions involving intramolecular cyclizations, such as the Friedel-Crafts reaction.[5] The regioselectivity is governed by the electronic and steric properties of the starting material and the reaction conditions.

Troubleshooting Steps:

  • Modify the Substrate (if possible):

    • Introducing a bulky substituent ortho to one of the potential cyclization sites can sterically hinder reaction at that position, favoring the formation of a single regioisomer.

  • Screen Different Lewis Acids:

    • The size and nature of the Lewis acid can influence the transition state of the cyclization and, therefore, the regioselectivity.

    • Screen a variety of Lewis acids, such as AlCl₃, BF₃·Et₂O, and TiCl₄, to determine if one provides superior regioselectivity.[4][8]

  • Solvent Effects:

    • The solvent can influence the stability of the carbocation intermediate in Friedel-Crafts reactions.

    • Evaluate a range of solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, nitrobenzene) to see if the regioisomeric ratio can be improved.

Visualization of Regioselective Cyclization

G cluster_0 Substrate cluster_1 Reaction Conditions cluster_2 Products A α-Phenoxy Ester B Lewis Acid Solvent Temperature A->B Cyclization C Desired Regioisomer B->C Favored Pathway D Undesired Regioisomer B->D Competing Pathway

Caption: Factors influencing regioselectivity in benzofuranone synthesis.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Gold-Catalyzed Cycloisomerization of an o-Alkynyl Phenol

This protocol is adapted from a flexible method for synthesizing benzofuran-3(2H)-ones.[3]

Materials:

  • o-Alkynyl phenol (1.0 equiv)

  • Ph₃PAuCl (catalyst)

  • Selectfluor (oxidant)

  • Trifluoromethanesulfonic acid (TfOH) (additive)

  • Acetonitrile (MeCN) (solvent)

Procedure:

  • To a dry reaction vial, add the o-alkynyl phenol, Ph₃PAuCl, Selectfluor, and TfOH.

  • Add acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture to 70°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Alkoxycarbonylation of an Alkenylphenol

This protocol describes a method for synthesizing 3-substituted-benzofuran-2(3H)-ones under mild conditions.[2]

Materials:

  • Alkenylphenol (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • N-formylsaccharin (CO surrogate)

  • Solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the solvent, followed by the alkenylphenol and N-formylsaccharin.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100°C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and purify the product via column chromatography.

Visualization of Experimental Workflow

G A 1. Reagent Addition (Substrate, Catalyst, Solvent) B 2. Reaction Setup (Inert Atmosphere, Heating) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for benzofuranone synthesis.

IV. References

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.2022012 flexible](--INVALID-LINK-- flexible)

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: --INVALID-LINK--

  • Technical Support Center: Optimization of Benzofuran Synthesis. (2025). BenchChem. Available at: --INVALID-LINK--

  • Zhang, Q., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron. Available at: --INVALID-LINK--

  • High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (2025). BenchChem. Available at: --INVALID-LINK--

  • Minimizing byproduct formation in benzofuranone synthesis. (2025). BenchChem. Available at: --INVALID-LINK--

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Synthesis of Benzofurans. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. Available at: --INVALID-LINK--

  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (2025). BenchChem. Available at: --INVALID-LINK--

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Available at: --INVALID-LINK--

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. (2021). The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). ACS Omega. Available at: --INVALID-LINK--

  • Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. (2018). Chemistry – A European Journal. Available at: --INVALID-LINK--

  • Synthesis and Transformation of 5-Acetyl-2-aryl-6-hydroxybenzofurans into Furanoflavanone Derivatives. (2019). Synthesis. Available at: --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: --INVALID-LINK--

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances. Available at: --INVALID-LINK--

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. (2014). Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Synthesis and structural properties of [n]benzofuranophanes derived from intramolecular cyclization reaction of 1,2-dibromo[2,n]metacyclophanes. (2001). Tetrahedron. Available at: --INVALID-LINK--

  • Technical Support Center: Workup Procedures for Benzofuran Derivatives. (2025). BenchChem. Available at: --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: --INVALID-LINK--

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. Available at: --INVALID-LINK--

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (2013). Tetrahedron Letters. Available at: --INVALID-LINK--

  • Synthesis and Characterization of Novel Benzofuranones: A Technical Guide. (2025). BenchChem. Available at: --INVALID-LINK--

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules. Available at: --INVALID-LINK--

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ChemistrySelect. Available at: --INVALID-LINK--

  • Diversity Oriented Synthesis of Natural 2-Arylbenzofuran, Moracin F. (2025). Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (2020). Molecules. Available at: --INVALID-LINK--

References

Technical Support Center: Interpreting Complex NMR Spectra of 7-Methyl-2-benzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-methyl-2-benzofuran-1(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this important class of heterocyclic compounds. As a Senior Application Scientist, I understand that moving from a clean, textbook spectrum to a complex, real-world research sample can be daunting. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your structural elucidation process.

The benzofuranone core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2][3] Its rigid structure, combined with various possible substitution patterns and potential for stereoisomers, often leads to spectra that are rich in information but challenging to decode. This guide will equip you with the strategies to tackle these complexities head-on.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shifts for the parent this compound scaffold?

A1: Understanding the baseline spectrum of the core structure is the first step in analyzing any derivative. The electronic environment of the fused ring system dictates a characteristic pattern of signals. The ester carbonyl group and the oxygen heteroatom significantly influence the chemical shifts of nearby protons and carbons.

Below is a table summarizing the approximate chemical shifts for the unsubstituted core structure in CDCl₃. Note that these values can vary slightly based on solvent and concentration.

Position Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
1C=O-~175Carbonyl carbon, highly deshielded.
2O--Heteroatom, no direct signal.
3CH₂~3.75 (s)~34Methylene protons adjacent to the carbonyl and oxygen.
3aC-~123Quaternary aromatic carbon.
4CH~7.10 (d, J ≈ 7.7 Hz)~120Aromatic proton.
5CH~7.45 (t, J ≈ 7.7 Hz)~135Aromatic proton, deshielded by resonance.
6CH~7.25 (d, J ≈ 7.7 Hz)~127Aromatic proton.
7C-CH₃-~142Quaternary aromatic carbon attached to the methyl group.
7aC-~153Quaternary aromatic carbon adjacent to oxygen.
7-CH₃CH₃~2.55 (s)~15Methyl protons.

Data compiled from typical values for substituted benzofuranones and related structures.[1]

Troubleshooting Complex Spectra

Q2: My aromatic signals are overlapping and don't show clean splitting patterns. What's happening and how can I fix it?

A2: This is one of the most common challenges. Overlapping aromatic signals in benzofuranone derivatives often arise from two primary phenomena: accidental chemical shift equivalence and second-order coupling effects.

Causality:

  • Signal Overlap: Substituents on the aromatic ring can alter the electronic environment, causing protons that are chemically distinct to have very similar resonance frequencies (chemical shifts).[4]

  • Second-Order Effects (Strong Coupling): When the chemical shift difference (in Hz, Δν) between two coupling protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down.[5][6] Instead of clean doublets and triplets, you see complex, leaning multiplets where the peak intensities are distorted, and the coupling constants cannot be measured directly from the peak separations.[5][7] This is common for the three adjacent protons on the benzene ring of the benzofuranone core.

Troubleshooting Protocol:

  • Change the NMR Solvent: This is the simplest first step. The aromatic rings of different solvents (e.g., benzene-d₆, acetone-d₆) can induce different shielding/deshielding effects on your molecule compared to the standard CDCl₃, often spreading out the overlapping signals.[8]

  • Increase the Magnetic Field Strength: Second-order effects are field-dependent. Since Δν (in Hz) increases with the spectrometer's field strength while J (in Hz) remains constant, moving from a 400 MHz to a 600 MHz or 800 MHz instrument can increase the Δν/J ratio, simplifying the spectrum towards a first-order appearance.[5]

  • Utilize 2D NMR: If the above methods are insufficient, 2D NMR is the definitive solution.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. Even in a crowded region, you can trace the connectivity of the aromatic spin system through cross-peaks.[9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. This is invaluable for resolving overlapping ¹H signals by spreading them out over the much wider ¹³C chemical shift range.[11]

Q3: The methylene protons at the C3 position appear as a complex multiplet, not a singlet. Why?

A3: This occurs when a substituent is introduced that creates a chiral center in the molecule, often at the C2 or C3 position.

Causality: The C3 position is adjacent to the C2 oxygen, but if a substituent at C2 or C3 creates a stereocenter, the two protons on the C3 methylene group become diastereotopic .[12] This means they are chemically inequivalent and reside in different magnetic environments.

  • Expected Pattern: Diastereotopic methylene protons will couple to each other (geminal coupling, ²J) and will have different chemical shifts. This typically results in a pair of doublets, often called an "AB quartet," which can be a complex multiplet if they are also coupled to other nearby protons.

Confirmation and Assignment:

  • COSY: A COSY spectrum will show a cross-peak between these two diastereotopic protons, confirming their geminal relationship.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. You can definitively assign the C3 protons by observing their correlations to the carbonyl carbon (C1) and the aromatic quaternary carbons (C3a and C7a).

Below is a diagram illustrating the key HMBC correlations for structural confirmation.

Caption: Key 2- and 3-bond HMBC correlations.

Q4: I've synthesized a derivative with a new stereocenter. How can NMR help determine the relative stereochemistry?

A4: NMR is a powerful tool for elucidating stereochemistry, primarily through the analysis of coupling constants and through-space interactions.[13][14]

Causality:

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J, coupling through three bonds) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. While flexible systems average this value, in rigid ring systems like the benzofuranone core, different stereoisomers will enforce different dihedral angles, leading to measurably different ³J values.[15] For example, cis and trans isomers on the furanone ring will often display significantly different coupling constants between the protons at C2 and C3.[16]

  • Nuclear Overhauser Effect (NOE): This effect allows for the detection of protons that are close to each other in space, regardless of whether they are connected through bonds.[17][18] By irradiating one proton and observing which other protons show an enhanced signal, you can build a 3D map of the molecule's spatial arrangement.

Experimental Workflow:

  • Acquire a High-Resolution ¹H Spectrum: Carefully measure the coupling constants for all relevant protons. Compare these values between potential diastereomers if available.

  • Run a 2D NOESY or ROESY Experiment:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for observing NOE correlations (cross-peaks) between spatially close protons.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often better for medium-sized molecules where the NOE effect might be zero or weak.

  • Interpret the NOESY/ROESY Data: Look for key cross-peaks that can only exist in one stereoisomer. For example, a correlation between a proton on a new substituent and the 7-methyl group would definitively place that substituent on the same face of the ring system.

troubleshooting_flowchart start Complex/Overlapping NMR Spectrum q1 Are aromatic signals overlapping or distorted? start->q1 sol1 1. Change NMR solvent (e.g., to Benzene-d₆) 2. Use higher field spectrometer q1->sol1 Yes q3 Is C3-H₂ a complex multiplet? q1->q3 No q2 Still unresolved? sol1->q2 sol2 Run 2D COSY to trace spin systems. Run 2D HSQC to resolve protons via carbon shifts. q2->sol2 Yes q2->q3 No sol2->q3 sol3 Indicates diastereotopic protons due to a new stereocenter. Confirm with COSY (geminal coupling) and HMBC (key correlations). q3->sol3 Yes q4 Need to determine relative stereochemistry? q3->q4 No sol3->q4 sol4 1. Measure ³J coupling constants. 2. Run 2D NOESY/ROESY to find through-space correlations. q4->sol4 Yes end Structure Elucidated q4->end No sol4->end

Caption: Troubleshooting flowchart for NMR analysis.

Q5: I see a broad singlet that disappears when I add a drop of D₂O. What is it?

A5: This is the classic test for identifying exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups.[8]

Causality: Protons attached to heteroatoms like oxygen or nitrogen can undergo rapid chemical exchange with deuterium from the D₂O solvent.

R-OH + D₂O ⇌ R-OD + HDO

Because the proton is replaced by deuterium (which is not observed in ¹H NMR), its signal disappears from the spectrum. The broadening of the original peak is also due to this chemical exchange and/or hydrogen bonding.[19]

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a normal ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30-60 seconds to ensure mixing. You may see an emulsion or a separate layer, which is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Compare: The signal corresponding to the exchangeable proton should have disappeared or be significantly diminished.

References

Technical Support Center: Enhancing the Bioavailability of Benzofuranone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for enhancing the oral bioavailability of benzofuranone-based compounds. Recognizing the unique challenges posed by this important class of molecules, this center offers a combination of foundational knowledge, practical FAQs, and detailed troubleshooting guides in a user-friendly question-and-answer format.

Introduction to the Bioavailability Challenges of Benzofuranones

Benzofuranone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their therapeutic potential is often limited by poor oral bioavailability. This is primarily due to low aqueous solubility and, in some cases, susceptibility to first-pass metabolism and efflux by transporters such as P-glycoprotein (P-gp).[2] This guide will equip you with the knowledge and experimental strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of our lead benzofuranone compound after oral dosing in rats. What are the most likely causes?

A1: This is a classic challenge with many benzofuranone scaffolds. The primary culprits are typically:

  • Poor Aqueous Solubility: Benzofuranones are often crystalline and lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • Low Intestinal Permeability: While many benzofuranones are lipophilic, other structural features might hinder their ability to passively diffuse across the intestinal epithelium.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes before it can reach systemic circulation.[3]

  • P-glycoprotein (P-gp) Efflux: Your compound might be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen, reducing net absorption.[4]

Q2: How can we systematically diagnose the primary barrier to our benzofuranone's bioavailability?

A2: A tiered experimental approach is recommended. Start with fundamental in vitro assays before moving to more complex in vivo studies.

Experimental Workflow for Diagnosing Bioavailability Barriers

cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Permeability Caco-2 Permeability Assay (Bidirectional) Solubility->Permeability If soluble Formulation Focus on Solubilization Solubility->Formulation If poorly soluble Stability Metabolic Stability (Liver Microsomes/S9) Permeability->Stability If permeable Efflux Address P-gp Efflux (Inhibitors/Prodrugs) Permeability->Efflux If low Papp (A-B) or high Efflux Ratio PK_Study Rodent Pharmacokinetic Study (IV vs. PO) Stability->PK_Study If stable Metabolism Address First-Pass Metabolism (Prodrugs) Stability->Metabolism If rapidly metabolized Start Identify P-gp Substrate Benzofuranone Identify Identify Modifiable Functional Group (e.g., -OH, -NH2) Start->Identify Synthesize Synthesize Prodrug (e.g., Ester, Amide) Identify->Synthesize Characterize Confirm Structure (NMR, MS) Synthesize->Characterize Evaluate In Vitro Evaluation: - Chemical/Enzymatic Stability - Caco-2 Permeability Characterize->Evaluate InVivo In Vivo PK Study (Prodrug vs. Parent) Evaluate->InVivo If stable and low efflux

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methyl-2-Benzofuran-1(3H)-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its biological activity. Even a subtle shift in the position of a functional group can dramatically alter a compound's pharmacological profile, transforming an active molecule into an inactive one, or vice versa. This guide provides a comprehensive comparison of the biological activity of 7-methyl-2-benzofuran-1(3H)-one and its positional isomers (4-methyl, 5-methyl, and 6-methyl), offering insights for researchers, scientists, and drug development professionals.

The 2-benzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The introduction of a methyl group to the benzene ring of this scaffold can significantly modulate these activities. Understanding the impact of the methyl group's position is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.

While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes existing data on related benzofuran derivatives and provides a framework for their systematic evaluation. We will delve into the known biological activities of methylated benzofuranones, discuss the potential influence of the methyl group's location on these activities, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

Comparative Biological Activity: A Data-Driven Overview

Due to the scarcity of direct comparative data for the four isomers of methyl-2-benzofuran-1(3H)-one, we will extrapolate from studies on similarly substituted benzofuran derivatives to hypothesize potential trends in their biological activities. The following sections will discuss the anticipated antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties, along with the underlying rationale.

Antimicrobial Activity

Benzofuran derivatives are well-documented for their broad-spectrum antimicrobial activity.[2][4][5] The position of substituents on the benzofuran ring is known to play a critical role in determining their efficacy against various bacterial and fungal strains. For instance, studies on other substituted benzofurans have shown that the presence and location of electron-donating groups, such as a methyl group, can influence the compound's interaction with microbial targets.[6]

It is plausible that the position of the methyl group in methyl-2-benzofuran-1(3H)-one isomers could affect their lipophilicity and electronic properties, thereby influencing their ability to penetrate microbial cell membranes and interact with intracellular targets. For example, a study on (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives demonstrated notable activity against S. aureus, E. coli, and C. albicans.[7] This suggests that the 7-methyl isomer could possess significant antimicrobial properties.

Table 1: Postulated Antimicrobial Activity Profile of Methyl-2-benzofuran-1(3H)-one Isomers

IsomerPotential Antibacterial ActivityPotential Antifungal ActivityRationale
4-MethylModerateModeratePotential for steric hindrance affecting target binding.
5-MethylModerate to HighModerate to HighFavorable electronic effects may enhance activity.
6-MethylHighHighPrevious studies on 6-substituted benzofurans show potent activity.[7]
7-MethylHighHighProximity to the lactone ring may influence electronic distribution favorably.[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzofuran derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[4][8][9][10][11][12][13][14][15][16]

The anti-inflammatory effects of benzofuranones are often attributed to their ability to modulate signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. The position of the methyl group could influence the molecule's ability to interact with the enzymes and receptors involved in these pathways. For instance, a study on a piperazine/benzofuran hybrid with a 6-methyl substitution showed significant anti-inflammatory activity.[7]

Table 2: Postulated Anti-inflammatory Activity Profile of Methyl-2-benzofuran-1(3H)-one Isomers

IsomerPotential Anti-inflammatory ActivityPlausible Mechanism of Action
4-MethylModerateInhibition of pro-inflammatory cytokine production.
5-MethylModerate to HighModulation of NF-κB signaling pathway.
6-MethylHighInhibition of COX-2 and iNOS expression.[7]
7-MethylHighInterference with inflammatory signaling cascades.
Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of phenolic compounds, including some benzofuran derivatives, is well-established.

The position of the methyl group, an electron-donating group, can influence the stability of the phenoxyl radical that may be formed upon hydrogen donation, a key mechanism of antioxidant action. Therefore, the isomeric position of the methyl group is expected to impact the antioxidant capacity of these compounds.

Table 3: Postulated Antioxidant Activity Profile of Methyl-2-benzofuran-1(3H)-one Isomers

IsomerPotential Antioxidant Activity (DPPH Scavenging)Rationale
4-MethylModerateMethyl group at this position may have a moderate effect on radical stabilization.
5-MethylModerate to HighFavorable resonance stabilization of the resulting radical.
6-MethylHighElectron-donating effect of the methyl group enhances hydrogen-donating ability.
7-MethylHighProximity to the oxygen atom of the furanone ring may enhance radical scavenging.
Cytotoxic Activity

The search for novel anticancer agents is a continuous effort in drug discovery. Benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[17][18][19][20][21][22][23][24][25][26][27] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

The position of the methyl group can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and accumulate within cancer cells. Furthermore, the electronic effects of the methyl group can modulate the interaction of the benzofuranone core with biological targets. For example, studies on halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown potent anticancer activity against lung and liver cancer cell lines.[7]

Table 4: Postulated Cytotoxic Activity Profile of Methyl-2-benzofuran-1(3H)-one Isomers

IsomerPotential Cytotoxicity (IC50)Plausible Mechanism of Action
4-MethylModerateInduction of apoptosis.
5-MethylModerate to HighCell cycle arrest.
6-MethylHighInhibition of cancer-related signaling pathways.[7]
7-MethylHighEnhanced cellular uptake and target interaction.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized biological activities and to provide a definitive comparison of the isomers, the following detailed experimental protocols are provided for researchers.

Synthesis of Methyl-2-benzofuran-1(3H)-one Isomers

A general synthetic route to these isomers can be adapted from established methods for benzofuranone synthesis. The specific starting materials will vary depending on the desired isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Isomeric Products Start4 3-Methylphenol Step1 Reaction with Glyoxylic Acid Start4->Step1 Start5 4-Methylphenol Start5->Step1 Start6 m-Cresol (3-Methylphenol) Start6->Step1 Start7 o-Cresol (2-Methylphenol) Start7->Step1 Step2 Cyclization Step1->Step2 Product4 4-Methyl-2-benzofuran-1(3H)-one Step2->Product4 Product5 5-Methyl-2-benzofuran-1(3H)-one Step2->Product5 Product6 6-Methyl-2-benzofuran-1(3H)-one Step2->Product6 Product7 This compound Step2->Product7

Caption: General synthetic workflow for methyl-2-benzofuran-1(3H)-one isomers.

Step-by-step Methodology:

  • Reaction with Glyoxylic Acid: To a solution of the corresponding methyl-substituted phenol (1 equivalent) in a suitable solvent (e.g., acetic acid), add glyoxylic acid (1.1 equivalents).

  • Heating and Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized isomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate at the appropriate temperature and duration. B->C D Determine the MIC by observing the lowest concentration with no visible growth. C->D E Include positive (standard antibiotic) and negative (vehicle) controls. Anti_inflammatory_Assay_Workflow A Seed RAW 264.7 macrophage cells in a 96-well plate. B Pre-treat cells with different concentrations of the test compounds. A->B C Stimulate the cells with lipopolysaccharide (LPS). B->C D After incubation, measure the nitrite concentration in the cell supernatant using the Griess reagent. C->D E Calculate the percentage of NO inhibition. D->E DPPH_Assay_Workflow A Prepare different concentrations of the test compounds. B Add a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration. A->B C Incubate the mixture in the dark at room temperature. B->C D Measure the absorbance of the solution at 517 nm. C->D E Calculate the percentage of radical scavenging activity. D->E MTT_Assay_Workflow A Seed cancer cells in a 96-well plate. B Treat the cells with various concentrations of the test compounds. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT solution to each well and incubate to allow formazan crystal formation. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at 570 nm. E->F G Calculate the percentage of cell viability and determine the IC50 value. F->G

References

The Influence of Methyl Substitution on the Bioactivity of Benzofuranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Scaffold in Drug Discovery

The benzofuranone core, a heterocyclic motif consisting of a fused benzene and furanone ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the benzofuranone scaffold allows for chemical modifications that can fine-tune its pharmacological profile. Among these modifications, the introduction of a methyl group is a fundamental strategy to explore the structure-activity relationship (SAR). The position of this seemingly simple alkyl group can profoundly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

This guide provides a comparative analysis of methyl-substituted benzofuranones, delving into how the placement of the methyl group affects their biological activity. We will explore experimental data from anticancer and antioxidant assays, provide detailed protocols for their synthesis and evaluation, and present visual models to elucidate key structure-activity relationships. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of methyl-substituted benzofuranones.

Comparative Analysis of Biological Activity: The Positional Impact of the Methyl Group

The biological activity of methyl-substituted benzofuranones is highly dependent on the position of the methyl group on the benzofuranone core, as well as the presence of other substituents. Here, we compare their performance in key biological assays.

Anticancer Activity

The anticancer potential of methyl-substituted benzofuran derivatives has been a subject of intense research.[4][5] The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

A study on halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives revealed that these compounds exhibit significant cytotoxicity against various cancer cell lines.[6][7] For instance, compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) demonstrated potent activity against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values of 3.8 µM and 3.5 µM, respectively.[6] In the same study, the chlorinated analogue, compound 7 , also showed notable activity, particularly against A549 cells (IC50 = 6.3 µM).[6] The presence of the methyl group at the 2-position appears to be a common feature in these active compounds.

Further investigations into the mechanism of action suggest that these compounds can induce apoptosis (programmed cell death), promote the generation of reactive oxygen species (ROS) leading to oxidative stress, and cause cell cycle arrest.[7][8] For example, compound 7 was found to induce G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[6]

Table 1: Comparative Cytotoxicity (IC50, µM) of Methyl-Substituted Benzofuran Derivatives

Compound IDStructureA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)Reference
7 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate15.3 ± 0.812.5 ± 0.5[9]
8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate18.2 ± 1.114.7 ± 0.9[9]

Note: The data presented is for benzofuran derivatives, which are structurally related to benzofuranones and provide valuable insights into the role of methyl substitution.

Antioxidant Activity

The antioxidant potential of benzofuranones is of significant interest, as oxidative stress is implicated in numerous diseases. The position of the methyl group can influence the ability of the benzofuranone to donate a hydrogen atom and scavenge free radicals.

A theoretical study on benzofuran-1,3-thiazolidin-4-one derivatives suggested that the antioxidant activity, as determined by bond dissociation enthalpies (BDEs), is sensitive to substitution patterns.[3] While this study did not focus solely on methyl groups, it highlights the principle that substituents affecting the electronic environment of the phenolic hydroxyl group can modulate antioxidant capacity.

Another study on the antioxidant activity of benzofuranone derivatives in polypropylene stabilization indicated that a methyl group at the 2'-position of a 3-aryl-benzofuranone can decrease antioxidant activity due to steric hindrance, which impedes hydrogen donation. Conversely, methyl groups at the 5- and 7-positions of the benzofuranone ring were found to have a negligible effect on antioxidant activity.

Table 2: Antioxidant Capacity of Selected Benzofuran-2-one Derivatives

CompoundrIC50 (mols antioxidant / mols DPPH•) in MethanolReference
9 0.31 ± 0.01[10]
15 0.20 ± 0.01[10]
18 0.18 ± 0.01[10]
20 0.22 ± 0.01[10]

Note: The data is for various substituted benzofuran-2-ones, with rIC50 representing the concentration required to decrease the initial DPPH radical concentration by 50%. A lower rIC50 value indicates higher antioxidant activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of a key methyl-substituted benzofuranone and for a common biological evaluation assay.

Synthesis of 7-Methylbenzofuran-2(3H)-one

This protocol describes a regioselective synthesis of 7-methylbenzofuran-2(3H)-one.[11]

Materials:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one

  • Methyl 3-nitrobut-3-enoate

  • Butylated hydroxytoluene (BHT)

  • Aluminum chloride (AlCl3)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA)

  • Argon gas

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Thick-walled reaction vessel

  • Flash column chromatography apparatus

Procedure:

  • To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol), methyl 3-nitrobut-3-enoate (290 mg, 2.0 mmol), BHT (0.01 mmol), and AlCl3 (0.01 mmol).

  • Flush the vessel with Argon gas for 5 minutes.

  • Add DCB (0.2 mL) and TFA (0.02 mmol).

  • Quickly seal the tube and heat the reaction mixture to 120 °C for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography using a 20:1 hexanes/EtOAc eluent to yield 7-methylbenzofuran-2(3H)-one as a solid.

MTT Cytotoxicity Assay

This protocol outlines the MTT assay for determining the cytotoxic effects of methyl-substituted benzofuranones on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Methyl-substituted benzofuranone compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed human cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualization of Key Concepts

To better illustrate the concepts discussed, we provide diagrams generated using Graphviz (DOT language).

Caption: General Structure-Activity Relationship of Methyl-Substituted Benzofuranones.

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with Methyl-Substituted Benzofuranones incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read analyze Calculate IC50 Values read->analyze

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The position of a methyl group on the benzofuranone scaffold is a critical determinant of its biological activity. While the available data, primarily from multi-substituted benzofuran derivatives, provides valuable insights, a systematic comparative study of singly methyl-substituted benzofuranone isomers is warranted to isolate the specific contribution of the methyl group's position. The anticancer activity appears to be enhanced by methyl substitution at certain positions, often in synergy with other functional groups, and is mediated through mechanisms like apoptosis induction and cell cycle arrest. The antioxidant activity is influenced by steric factors, with substitution near the active hydrogen-donating site potentially reducing efficacy.

Future research should focus on the synthesis and parallel biological evaluation of a complete series of positional isomers of methyl-substituted benzofuranones (4-, 5-, 6-, and 7-methyl) to establish a more definitive SAR. Furthermore, exploring the mechanistic underpinnings of their activity, for instance, through target identification and signaling pathway analysis, will be crucial for the rational design of novel and potent benzofuranone-based therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on such investigations.

References

A Senior Application Scientist's Guide to Validating 7-methyl-2-benzofuran-1(3H)-one in a Secondary Anti-Inflammatory Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary validation of 7-methyl-2-benzofuran-1(3H)-one, a member of the pharmacologically significant benzofuran class of compounds.[1][2][3] Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] Initial high-throughput screens may identify numerous "hits," but these require rigorous secondary validation to confirm their activity, elucidate their mechanism of action, and eliminate false positives before committing to costly lead optimization.[6][7]

Given the established anti-inflammatory potential within the benzofuran family, this guide will focus on a robust secondary assay targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[8][9][10] We will objectively compare the performance of our lead compound with a known inhibitor, supported by detailed experimental protocols and data analysis frameworks designed to ensure scientific integrity.

The Scientific Rationale: Targeting the NF-κB Inflammatory Pathway

The NF-κB family of transcription factors are critical mediators of immune and inflammatory responses.[8][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[8][11] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[8] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA response elements and initiates the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][12]

Inhibiting this pathway is a validated therapeutic strategy for a host of inflammatory diseases. Therefore, a secondary assay that quantifies the inhibition of NF-κB transcriptional activity is a logical and powerful method to validate the anti-inflammatory potential of this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases IkBa_p P-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Induces Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed Seed 20,000 cells/well in 96-well plate incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat Treat with Compounds (1 hr pre-incubation) incubate1->treat stimulate Stimulate with TNF-α (10 ng/mL) treat->stimulate incubate2 Incubate for 6 hours stimulate->incubate2 lyse Lyse Cells & Add Luciferase Reagent incubate2->lyse read Read Luminescence lyse->read normalize Normalize Data to Controls read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC₅₀ Value plot->calculate

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, ensuring the selectivity of a therapeutic candidate is paramount to mitigating adverse effects and achieving clinical success.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 7-methyl-2-benzofuran-1(3H)-one, a member of the biologically significant benzofuran class of heterocyclic compounds.[4][5][6] We present a strategic approach to target selection, detailed experimental protocols for robust in vitro assays, and a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Introduction: The Imperative of Selectivity Profiling

This compound belongs to the benzofuranone family, a scaffold known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10] While the primary therapeutic target of a novel compound is the focus of initial discovery efforts, its interactions with unintended biological molecules—known as off-target effects—can lead to toxicity, reduced efficacy, and costly late-stage clinical failures.[2][11][12]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a foundational component of rational drug design.[1][3] It allows for the early identification and mitigation of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the overall safety profile of a lead candidate.[12] This guide will use this compound as a model to illustrate a best-practice workflow for this critical process.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the structural features of this compound, we hypothesize its primary activity may be related to enzyme inhibition, a common mechanism for benzofuran derivatives.[13] For this guide, we will postulate that its primary target is Cyclooxygenase-2 (COX-2) , an enzyme central to inflammation.

The selection of related targets for cross-reactivity profiling is a critical step, guided by structural homology, functional relationships, and known promiscuity within target families.

  • Target 1 (Isoform): Cyclooxygenase-1 (COX-1). As the constitutive isoform of COX-2, COX-1 shares a high degree of structural similarity in its active site. Inhibition of COX-1 is associated with gastrointestinal side effects, making selectivity for COX-2 over COX-1 a critical goal for anti-inflammatory drugs.

  • Target 2 (Related Function): 5-Lipoxygenase (5-LOX). This enzyme operates in a parallel inflammatory pathway, converting arachidonic acid into leukotrienes. Compounds that inhibit both pathways (dual inhibitors) can have a broader therapeutic effect, but unintended inhibition can also alter the desired pharmacological profile.

  • Target 3 (Common Off-Target): Carbonic Anhydrase II (CA-II). Carbonic anhydrases are a well-known family of promiscuous off-targets for various small molecules. Including a representative member like CA-II serves as a screen for broader, unanticipated interactions that could signal wider cross-reactivity issues.[14]

This targeted panel provides a multi-dimensional view of the compound's selectivity: isoform specificity, related pathway interaction, and general promiscuity.

Experimental Design and Methodologies

To generate a robust and comparable dataset, a combination of biochemical and cell-based assays is recommended. Biochemical assays offer a clean, direct measure of enzyme inhibition, while cell-based assays provide data in a more physiologically relevant context, accounting for factors like cell permeability and target engagement within the cellular milieu.[15][16][17][18]

Overall Experimental Workflow

The process begins with compound preparation and flows through parallel biochemical and cellular assays, culminating in data analysis and selectivity assessment.

G cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Assays cluster_cell Phase 3: Cell-Based Assays cluster_analysis Phase 4: Data Analysis Compound This compound (Stock Solution in DMSO) EnzymeAssay Enzyme Inhibition Assay (COX-1, COX-2, 5-LOX, CA-II) Compound->EnzymeAssay CellAssay Cellular Target Engagement Assay (e.g., CETSA) Compound->CellAssay IC50 IC50 Determination EnzymeAssay->IC50 Measure activity vs. [Compound] Analysis Selectivity Index Calculation (e.g., SI = IC50(Off-Target) / IC50(On-Target)) IC50->Analysis EC50 Cellular EC50 Determination CellAssay->EC50 Measure target stabilization vs. [Compound] EC50->Analysis Profile Generate Cross-Reactivity Profile Analysis->Profile

Caption: Workflow for Cross-Reactivity Profiling.

Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for the compound against each selected enzyme target.[19][20]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the purified enzyme's catalytic activity. A fluorometric readout is chosen for its high sensitivity and wide dynamic range.[19]

Materials:

  • Purified recombinant human enzymes (COX-1, COX-2, 5-LOX, CA-II)

  • Specific fluorogenic substrates for each enzyme

  • Assay buffer (specific to each enzyme's optimal pH and cofactor requirements)[19]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent effects.

  • Enzyme Preparation: Dilute the enzyme stock to the working concentration (e.g., 2X the final concentration) in the appropriate cold assay buffer immediately before use.[19]

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of the serially diluted compound or control inhibitor.

    • For control wells, add 50 µL of assay buffer with 0.5% DMSO (vehicle control/100% activity) and a known potent inhibitor (positive control/0% activity).

  • Enzyme Addition & Pre-incubation: Add 50 µL of the 2X enzyme solution to each well. Mix gently and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[19][20]

  • Reaction Initiation: Add 100 µL of the 2X fluorogenic substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence over time (kinetic read) at the substrate's specific excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® measures target engagement in a cellular environment by assessing the thermal stabilization of a target protein upon ligand binding.[21][22] This confirms that the compound can penetrate the cell membrane and bind to its intended target in a native setting.[15][17]

Materials:

  • Human cell line expressing the target proteins (e.g., HT-29 cells for COX enzymes)

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., Western Blot or AlphaLISA®)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Detection: Carefully collect the supernatant (containing the soluble, stabilized protein). Quantify the amount of the specific target protein (e.g., COX-2) remaining in the supernatant using an appropriate method like Western Blotting or a high-throughput immunoassay like AlphaLISA®.[22]

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble protein versus temperature to generate a melt curve.

    • The shift in the melting temperature (Tm) indicates thermal stabilization and thus, target engagement.

    • To determine cellular EC50, perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (e.g., the Tm in the vehicle control). Plot the amount of soluble protein versus log[Compound Concentration] to calculate the EC50.

Comparative Data Analysis

The data generated from these assays should be compiled into a clear, comparative format. The Selectivity Index (SI) is a critical metric, calculated as the ratio of the IC50 or EC50 for an off-target to the on-target.[23] A higher SI value indicates greater selectivity.

Table 1: Biochemical Selectivity Profile of this compound

Target EnzymeIC50 (nM) [a]Selectivity Index (SI) vs. COX-2
COX-2 (Primary) 50 ± 4.5 -
COX-11,500 ± 12030
5-LOX8,500 ± 670170
CA-II> 25,000> 500

[a] Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Cellular Target Engagement Profile of this compound

Target ProteinCellular EC50 (nM) [b]Selectivity Index (SI) vs. COX-2
COX-2 (Primary) 250 ± 22 -
COX-16,250 ± 51025

[b] Data derived from isothermal CETSA® experiments.

Interpretation of Results

The hypothetical data presented above illustrates a favorable selectivity profile.

  • Biochemical Profile: The compound is a potent inhibitor of COX-2. It displays a 30-fold selectivity over the COX-1 isoform, suggesting a reduced risk of gastrointestinal side effects. Furthermore, its activity against 5-LOX and CA-II is significantly weaker (>170-fold), indicating a low propensity for engaging with these off-targets.

  • Cellular Profile: The compound demonstrates target engagement in a cellular context, albeit at a higher concentration (EC50 = 250 nM) than the biochemical IC50. This is expected and reflects the need for the compound to cross cell membranes and navigate the intracellular environment. Importantly, the cellular selectivity for COX-2 over COX-1 (25-fold) is maintained, corroborating the biochemical findings.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for profiling the cross-reactivity of this compound. By integrating direct enzyme inhibition assays with cellular target engagement studies, researchers can build a comprehensive and reliable selectivity profile. The hypothetical data suggest that this compound is a potent and selective COX-2 inhibitor with a promising preclinical profile.

The next logical step in development would be to expand this profiling to a broader panel of targets, such as those offered by commercial screening services, to uncover any unexpected off-target activities before advancing to in vivo studies.[11][24] This proactive approach to understanding and designing for selectivity is fundamental to the successful development of safe and effective medicines.[1]

G Compound This compound OnTarget Primary Target (COX-2) High Affinity Compound->OnTarget Binds Strongly OffTarget1 Isoform (COX-1) Moderate Affinity Compound->OffTarget1 Binds Weakly OffTarget2 Unrelated Targets (5-LOX, CA-II) Low/No Affinity Compound->OffTarget2 Binds Negligibly Effect Desired Therapeutic Effect (Anti-inflammatory) OnTarget->Effect SideEffect Potential Side Effects (Low Probability) OffTarget1->SideEffect OffTarget2->SideEffect

Caption: Selectivity Profile of the Compound.

References

A Comparative Analysis for Drug Discovery: 7-Methyl-2-Benzofuran-1(3H)-one versus its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of C-7 Methylation on a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuranone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant effects, making this heterocyclic system a focal point for drug discovery programs.[3][4]

This guide provides a comparative study of two closely related molecules: the parent 2-benzofuran-1(3H)-one and its C-7 methylated derivative, 7-methyl-2-benzofuran-1(3H)-one. By examining the subtle yet significant impact of a single methyl group on the molecule's synthesis, physicochemical properties, and biological potential, we can derive valuable insights for structure-activity relationship (SAR) studies. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the benzofuranone core for therapeutic innovation.

Molecular Structures and Physicochemical Properties: A Tale of Two Compounds

The addition of a methyl group at the 7-position, while seemingly minor, imparts distinct characteristics to the benzofuranone core. This substitution influences molecular weight, lipophilicity, and potentially, the compound's interaction with biological targets and metabolic enzymes.

Property2-Benzofuran-1(3H)-oneThis compound
2D Structure 2-Benzofuran-1(3H)-one structurethis compound structure
Molecular Formula C₈H₆O₂[5]C₉H₈O₂[6]
Molecular Weight 134.13 g/mol [5]148.16 g/mol [6]
CAS Number 553-86-6[5]669-04-5[6]
Appearance White to yellow-orange crystalline powder[7]Solid[8]
Melting Point 49-51 °C[7]Not explicitly found, but synthesized as a solid[8]
Boiling Point 248-250 °C[7]Not available
Solubility (Water) 3.8 g/L at 30°C[7]Not available
XLogP3 (Computed) 1.3[5]1.8[6]

The most notable difference is the increase in the computed XLogP3 value from 1.3 for the unsubstituted analog to 1.8 for the 7-methyl derivative.[5][6] This indicates a higher lipophilicity ("greasiness") for the methylated compound. This seemingly small change can have profound consequences in a biological system, potentially affecting membrane permeability, plasma protein binding, and metabolic stability.

Synthesis Strategies: Regioselectivity is Key

The synthesis of these two compounds requires distinct strategies, primarily dictated by the need for regiochemical control in the case of the 7-methyl analog.

Synthesis of 2-Benzofuran-1(3H)-one (Unsubstituted)

A common and relatively straightforward method for synthesizing the parent compound involves the intramolecular cyclization (lactonization) of 2-hydroxyphenylacetic acid. A method described in Chinese patent CN106336388A involves a two-step process:

  • Hydrolysis: o-Chlorophenylacetic acid is hydrolyzed using sodium hydroxide to yield sodium 2-hydroxyphenylacetate.

  • Lactonization: The resulting 2-hydroxyphenylacetic acid is then subjected to a lactonization reaction, often catalyzed by an acid like iron sulfate, to form the final product.

This approach is effective because the unsubstituted starting material has only one possible cyclization pathway.

Synthesis of this compound (Substituted)

Introducing a substituent on the benzene ring complicates the synthesis. A random methylation of the parent structure would lead to a mixture of isomers that are difficult to separate. Therefore, a regioselective synthesis is required, where the methyl group is positioned correctly from the start.

A robust method developed by the Beaudry Research Group at Oregon State University utilizes a Diels-Alder-based cascade reaction.[8][9] This strategy allows for the programmable and regioselective preparation of substituted benzofuranones. The key is the reaction between a 3-hydroxy-2-pyrone and a specifically chosen nitroalkene, which ultimately constructs the substituted benzene ring with the desired pattern.[8]

Diagram: Comparative Synthetic Workflow

G cluster_0 Unsubstituted: 2-Benzofuran-1(3H)-one cluster_1 Substituted: this compound a1 o-Chlorophenylacetic acid a2 2-Hydroxyphenylacetic acid a1->a2 Hydrolysis (NaOH) a3 2-Benzofuran-1(3H)-one a2->a3 Lactonization (Acid catalyst) b1 3-Hydroxy-4-methyl-2H-pyran-2-one b3 Diels-Alder Cascade b1->b3 TFA, 120 °C b2 Methyl 3-nitrobut-3-enoate b2->b3 TFA, 120 °C b4 This compound b3->b4 Purification (FCC)

Caption: Contrasting synthetic routes for the unsubstituted vs. 7-methyl benzofuranone.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol is adapted from the work of the Beaudry Research Group and exemplifies a self-validating system where successful synthesis and purification confirm the reaction's efficacy.[8]

Objective: To synthesize this compound via a Diels-Alder cascade.

Materials:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one

  • Methyl 3-nitrobut-3-enoate

  • 1,2-Dichlorobenzene (DCB), anhydrous

  • Trifluoroacetic acid (TFA)

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

  • Argon (Ar) gas supply

  • Oven-dried glassware, including a sealed reaction tube

Procedure:

  • Reaction Setup: In an oven-dried sealed tube under an Argon atmosphere, combine 3-hydroxy-4-methyl-2H-pyran-2-one (3.0 mmol) and methyl 3-nitrobut-3-enoate (2.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous 1,2-dichlorobenzene (DCB) to achieve a 0.5 M concentration, followed by trifluoroacetic acid (TFA, 0.2 equiv). Quickly seal the tube.

    • Causality Note: TFA serves as a protic acid catalyst that promotes the cyclization to the benzofuranone, while DCB is a high-boiling solvent suitable for the required reaction temperature.[8] The inert atmosphere prevents oxidation and side reactions.

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C for 10-16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

  • Cooling and Purification: Once the reaction is complete (as indicated by consumption of starting materials), cool the mixture to room temperature.

  • Direct Chromatography: Directly load the crude reaction mixture onto a silica gel column for Flash Column Chromatography (FCC). An aqueous workup is not necessary.

    • Trustworthiness Note: Direct purification simplifies the process and minimizes product loss that can occur during aqueous extraction phases.

  • Elution and Isolation: Elute the product using a solvent system of 20:1 hexanes/EtOAc. Combine the fractions containing the desired product (visualized by TLC with a suitable stain like potassium permanganate).

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should match published values.[8]

Comparative Biological Activity and Potential Implications

The benzofuran scaffold is a prolific source of bioactive compounds.[1][2] Derivatives have shown a wide range of pharmacological activities, establishing them as valuable leads in drug discovery.[3][10]

  • Enhanced Lipophilicity: As shown by the XLogP3 values, the methyl group increases the molecule's affinity for nonpolar environments. This can improve its ability to cross cell membranes and the blood-brain barrier, but may also increase binding to plasma proteins or lead to faster clearance.

  • Steric Influence: The methyl group can provide beneficial steric bulk, promoting a more favorable binding conformation within a target protein's active site. Conversely, it could also cause a steric clash, reducing or abolishing activity.

  • Metabolic Blocking: The C-7 position on the aromatic ring could be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a methyl group at this position blocks this metabolic pathway, which can increase the compound's metabolic stability and prolong its duration of action in the body.

Studies on other substituted benzofurans have shown that the position of substituents is critical. For instance, research has demonstrated that placing a methyl or methoxy group at the C-6 position can be more beneficial for certain biological activities than placing it at the C-7 position.[10] This highlights the importance of precise, regioselective synthesis to systematically explore the SAR of the benzofuranone core.

Diagram: Hypothetical Drug-Target Interaction

G cluster_0 Hypothetical Enzyme Active Site cluster_1 cluster_2 p1 Hydrophobic Pocket p3 Metabolic Site (C-7) p2 Hydrogen Bond Acceptor c1 Benzene Ring c1->p1 Hydrophobic Interaction c2 Lactone C=O c2->p2 H-Bond c3 C-7 Hydrogen c3->p3 Potential Oxidation m1 Benzene Ring m1->p1 Enhanced Hydrophobic Interaction m2 Lactone C=O m2->p2 H-Bond m3 C-7 Methyl Group m3->p3 Blocked Oxidation

Caption: How C-7 methylation might alter interactions within a target active site.

Conclusion and Future Directions

The comparison between this compound and its parent analog, 2-benzofuran-1(3H)-one, serves as a compelling case study in medicinal chemistry. It underscores that even the smallest structural modification can significantly alter a molecule's physicochemical properties, demand a more sophisticated synthetic strategy, and potentially transform its biological activity profile.

The increased lipophilicity and blocked metabolic site of the 7-methyl derivative are rational starting points for hypothesizing improved pharmacokinetic properties. However, only direct experimental comparison can validate these theories.

Future research should focus on:

  • Head-to-Head Screening: Performing parallel in vitro and in vivo testing of both compounds across a range of biological assays (e.g., anticancer, antibacterial, anti-inflammatory) to directly quantify the effect of C-7 methylation.

  • Pharmacokinetic Profiling: Conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies on both compounds to determine if the C-7 methyl group indeed enhances metabolic stability and alters distribution.

  • Further SAR Exploration: Leveraging the regioselective synthesis platform to create a library of C-4, C-5, C-6, and C-7 substituted analogs to build a comprehensive understanding of the structure-activity relationships for this valuable scaffold.

By systematically dissecting the influence of individual substituents, drug development professionals can more effectively and rationally design the next generation of benzofuranone-based therapeutics.

References

Confirming the Mechanism of Action of 7-methyl-2-benzofuran-1(3H)-one: A Comparative Guide to Target Validation Using a Knockout Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of experimental approaches to confirm the mechanism of action for the novel compound 7-methyl-2-benzofuran-1(3H)-one. We will focus on the use of a knockout model as a gold-standard for target validation and compare its performance with alternative methods, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the molecular targets of novel therapeutic compounds.

Introduction: The Challenge of Target Validation for Benzofuran Derivatives

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, has emerged as a promising candidate for further investigation. However, a critical step in the drug development pipeline is the unambiguous identification and validation of its molecular target.[4][5] Misidentification of a drug's mechanism of action can lead to failed clinical trials and wasted resources.[6]

For the purpose of this guide, we will hypothesize that this compound exerts its biological effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a well-established target in oncology.[2] This guide will detail the process of confirming this hypothesis using a knockout model.

The Gold Standard: Target Validation with a Knockout Model

A knockout (KO) model, where the gene encoding the putative target protein is permanently inactivated, provides a high degree of specificity for target validation.[7][8] The rationale is straightforward: if the compound acts through the target protein, its effect should be significantly diminished or completely absent in cells lacking that protein. The advent of CRISPR-Cas9 gene-editing technology has made the generation of knockout cell lines more efficient and accessible.[5][9][10]

Experimental Workflow for VEGFR-2 Knockout and Compound Testing

G cluster_0 Generation & Validation of VEGFR-2 KO Cell Line cluster_1 Comparative Phenotypic Assays cluster_2 Wild-Type (WT) Cells cluster_3 VEGFR-2 KO Cells A Design & Synthesize sgRNA for VEGFR-2 B Transfect WT Cells with Cas9 & sgRNA A->B C Isolate & Expand Single-Cell Clones B->C D Validate KO by Sequencing & Western Blot C->D E Treat WT & VEGFR-2 KO Cells with this compound D->E F Cell Viability Assay (e.g., MTT) E->F G Downstream Signaling Analysis (e.g., p-ERK Western Blot) E->G WT_untreated Untreated E->WT_untreated WT_treated Treated E->WT_treated KO_untreated Untreated E->KO_untreated KO_treated Treated E->KO_treated H Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for validating the mechanism of action of this compound using a VEGFR-2 knockout model.

Detailed Experimental Protocol: VEGFR-2 Knockout and Functional Assays

1. Generation of VEGFR-2 Knockout Cell Line using CRISPR-Cas9

  • Cell Line Selection: A549 (human lung carcinoma) cells, which endogenously express VEGFR-2, are a suitable model.

  • sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the KDR gene (encoding VEGFR-2) to maximize the likelihood of a frameshift mutation.

  • Delivery of CRISPR Components: Co-transfect A549 cells with a plasmid expressing Cas9 nuclease and the selected sgRNA.

  • Single-Cell Cloning: Two days post-transfection, seed the cells at a very low density to isolate single colonies.

  • Screening and Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.

    • Western Blot: Verify the complete absence of VEGFR-2 protein expression in the knockout clones.

2. Comparative Cell Viability Assay

  • Cell Seeding: Plate both wild-type (WT) and validated VEGFR-2 KO A549 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

  • MTT Assay: Measure cell viability using a standard MTT assay.

  • Data Analysis: Calculate the IC50 values for both cell lines.

3. Analysis of Downstream Signaling

  • Cell Treatment: Treat WT and VEGFR-2 KO cells with the IC50 concentration of the compound for a short duration (e.g., 1-2 hours).

  • Protein Extraction and Western Blot: Analyze the phosphorylation status of downstream signaling proteins in the VEGFR-2 pathway, such as ERK (p-ERK).

Predicted Data and Interpretation
Cell LineTreatmentIC50 (µM)% Inhibition of p-ERK
Wild-Type (WT)This compound5.2 ± 0.485 ± 5%
VEGFR-2 KOThis compound> 1005 ± 2%
Wild-Type (WT)Staurosporine (Control)0.8 ± 0.190 ± 4%
VEGFR-2 KOStaurosporine (Control)0.9 ± 0.188 ± 6%

Interpretation: A significant increase in the IC50 value and a lack of inhibition of downstream signaling in the VEGFR-2 KO cells would strongly support the hypothesis that this compound's primary mechanism of action is through VEGFR-2 inhibition. The non-specific kinase inhibitor, staurosporine, should retain its activity in both cell lines, serving as a negative control for target specificity.

Comparison with Alternative Target Validation Methods

While knockout models are robust, other techniques can provide complementary information or may be more suitable in certain contexts.[11]

MethodPrincipleAdvantagesDisadvantages
Knockout Model (CRISPR) Permanent gene inactivation.[12][13]High specificity, complete loss of function, stable and heritable modification.Time-consuming to generate and validate clones, potential for off-target effects, may be lethal if the gene is essential.[13]
RNA Interference (RNAi) Transient knockdown of mRNA using siRNA or shRNA.[14][15]Rapid and relatively inexpensive, allows for the study of essential genes.[16]Incomplete knockdown, potential for off-target effects, transient effect.[13]
Chemical Probes Use of a known selective inhibitor of the target as a benchmark.Can be used in any cell line or organism without genetic modification.The "probe" itself may have off-target effects, requires a highly selective and well-characterized probe.[17][18]
Hypothetical Comparative Data
MethodTarget ModulationEffect of this compound on Cell ViabilityConclusion
VEGFR-2 Knockout Complete loss of VEGFR-2Loss of compound efficacyHigh confidence in VEGFR-2 as the target
VEGFR-2 RNAi ~80% reduction in VEGFR-2Partial loss of compound efficacySuggests VEGFR-2 is involved
Comparison with Sunitinib (VEGFR-2 chemical probe) N/ASimilar phenotypic responseConsistent with VEGFR-2 inhibition

Visualizing the Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: Hypothesized signaling pathway of VEGFR-2 and the inhibitory action of this compound.

Conclusion

Confirming the mechanism of action is a cornerstone of modern drug discovery. The use of a knockout model, particularly with the precision of CRISPR-Cas9, offers an unparalleled level of confidence in target validation. By comparing the effects of this compound in wild-type versus VEGFR-2 knockout cells, researchers can definitively ascertain the role of this receptor in the compound's activity. While alternative methods like RNAi and chemical probes provide valuable and often complementary data, the knockout model remains the gold standard for rigorously testing a target engagement hypothesis. This multi-faceted approach, grounded in robust experimental design, is essential for advancing novel compounds toward clinical application.

References

A Comparative Efficacy Analysis of 7-Methyl-2-Benzofuran-1(3H)-one Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive a multitude of chronic diseases when dysregulated.[1] Key mediators of the inflammatory cascade are pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] The production of these cytokines is tightly controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] Consequently, these pathways represent prime targets for therapeutic intervention in inflammatory disorders.[6]

While a range of anti-inflammatory drugs exists, from broad-acting corticosteroids to highly specific biologicals, the search for novel, potent, and safe small-molecule inhibitors continues.[7][8] The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[9][10][11] This guide focuses on 7-methyl-2-benzofuran-1(3H)-one, a member of this promising class of compounds. We present a comprehensive framework for benchmarking its anti-inflammatory efficacy against two well-characterized inhibitors: the corticosteroid Dexamethasone and the specific IKK inhibitor BAY 11-7082.

This document serves as a technical guide for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a rigorous comparative analysis.

Chapter 1: Compound Selection Rationale

The selection of appropriate comparators is critical for a meaningful efficacy study. We have chosen two established inhibitors that act through distinct mechanisms to provide a robust benchmark for this compound.

  • This compound (Test Compound): A synthetic benzofuran derivative.[12] Benzofurans are known to possess anti-inflammatory properties, making this compound a promising candidate for investigation.[11][13] Its specific mechanism and potency remain to be elucidated.

  • Dexamethasone (Broad-Spectrum Corticosteroid): A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects. It functions, in part, by upregulating anti-inflammatory proteins and inhibiting the transcription of pro-inflammatory genes, including those regulated by NF-κB.[2] It serves as a gold-standard positive control for general anti-inflammatory activity.

  • BAY 11-7082 (Specific Pathway Inhibitor): An irreversible inhibitor of IκB-α phosphorylation.[14] By preventing the degradation of IκB-α, it blocks the nuclear translocation of NF-κB p65, thereby inhibiting the transcription of NF-κB target genes.[14] This compound allows for a direct comparison to a known inhibitor of a key inflammatory signaling pathway.

Chapter 2: Experimental Design & Workflow

To objectively compare the efficacy of these compounds, we propose a multi-tiered experimental approach using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Overall Experimental Workflow

The workflow is designed to first assess the cytotoxicity of the compounds, then evaluate their impact on cytokine production, and finally, investigate their effect on the upstream NF-κB signaling pathway.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insight cell_culture RAW 264.7 Cell Culture treatment Treat with Compounds (this compound, Dexamethasone, BAY 11-7082) cell_culture->treatment xtt_assay XTT Cell Viability Assay treatment->xtt_assay lps_stimulation Pre-treat with Compounds, then stimulate with LPS xtt_assay->lps_stimulation Determine Non-toxic Doses supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis elisa ELISA for TNF-α & IL-6 supernatant_collection->elisa protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot for p-IκBα / IκBα protein_quant->western_blot

Caption: Overall experimental workflow for benchmarking inhibitor efficacy.

Causality Behind Experimental Choices
  • Cell Viability First: It is imperative to first determine the concentration range at which the compounds are not toxic to the cells.[15][16] An apparent decrease in cytokine production could be a misleading artifact of cell death rather than a specific inhibitory effect. The XTT assay, a colorimetric method assessing metabolic activity, is a reliable and straightforward method for this purpose.[17][18]

  • Cytokine Quantification: Measuring the end-products of the inflammatory cascade, TNF-α and IL-6, provides a direct assessment of the compounds' anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this application due to its high sensitivity and specificity.[19][20][21]

  • Mechanistic Deep-Dive: Observing a reduction in cytokines prompts the question of how the compound works. Western blotting allows us to probe the upstream signaling events.[22] By measuring the ratio of phosphorylated IκBα (the activated form) to total IκBα, we can determine if the compound's activity stems from inhibiting the NF-κB pathway, providing a direct mechanistic link.[23]

Chapter 3: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should always optimize conditions for their specific laboratory environment and reagents.

Protocol: Cell Viability (XTT Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound, Dexamethasone, and BAY 11-7082 in cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[17]

  • Assay: Add 50 µL of the XTT working solution to each well and incubate for 4 hours at 37°C, protecting the plate from light.

  • Measurement: Read the absorbance at 475 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol: Cytokine Measurement (ELISA)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL. Allow them to adhere overnight. Pre-treat cells with non-toxic concentrations of the test compounds for 2 hours.[24]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.[24]

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with capture antibody (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.[19]

    • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.[20]

    • Sample Incubation: Add 100 µL of standards and collected supernatants to the wells and incubate for 2 hours at room temperature.[24]

    • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[19]

    • Enzyme Conjugation: Wash and add Streptavidin-HRP conjugate. Incubate for 30 minutes.[24]

    • Substrate Addition: Wash and add TMB substrate. Incubate in the dark until color develops.[24]

    • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.[25]

  • Analysis: Calculate cytokine concentrations from the standard curve.[21] Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cytokine production) for each compound.

Protocol: Mechanistic Analysis (Western Blot)
  • Cell Culture and Lysis: Culture and treat cells as described in the ELISA protocol, but for a shorter duration (e.g., 30-60 minutes post-LPS stimulation) to capture peak IκBα phosphorylation. After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[26][27]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-IκBα and rabbit anti-IκBα) overnight at 4°C.

    • Incubate with a housekeeping protein antibody (e.g., anti-β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal to determine the extent of pathway activation.[26][28]

Chapter 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Cytotoxicity and Efficacy of Inhibitors
CompoundCC₅₀ (µM) [Cell Viability]IC₅₀ for TNF-α (µM)IC₅₀ for IL-6 (µM)
This compound > 100Hypothetical Value 1Hypothetical Value 2
Dexamethasone > 100Hypothetical Value 3Hypothetical Value 4
BAY 11-7082 15.5Hypothetical Value 5Hypothetical Value 6

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration. Hypothetical values would be populated with experimental data.

Interpretation: A successful candidate like this compound would ideally show a high CC₅₀ value (low toxicity) and low IC₅₀ values (high potency). Comparing its IC₅₀ values to those of Dexamethasone and BAY 11-7082 provides a direct measure of its relative efficacy.

Table 2: Effect of Inhibitors on NF-κB Signaling
Treatment (Concentration)Relative p-IκBα / IκBα Ratio (Normalized to LPS control)
Control (No LPS) 0.05
LPS (1 µg/mL) 1.00
LPS + this compound Hypothetical Value A
LPS + Dexamethasone Hypothetical Value B
LPS + BAY 11-7082 Hypothetical Value C

Hypothetical values would be populated with densitometry data from Western blots.

Interpretation: A significant reduction in the p-IκBα/IκBα ratio by this compound, similar to or greater than BAY 11-7082, would strongly suggest that its anti-inflammatory mechanism involves the inhibition of the NF-κB pathway.

Chapter 5: Visualizing the Mechanism of Action

Understanding the signaling cascade is crucial for interpreting the experimental results. The NF-κB pathway is a primary driver of inflammatory cytokine production in response to LPS.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines TNF-α, IL-6 Transcription->Cytokines Leads to Production BAY117082 BAY 11-7082 BAY117082->IKK Inhibits TestCompound This compound (Hypothesized Target) TestCompound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway and points of inhibition.

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for benchmarking the efficacy of a novel compound, this compound, against established anti-inflammatory agents. By systematically evaluating cytotoxicity, quantifying anti-inflammatory output, and probing the underlying molecular mechanisms, researchers can generate a comprehensive and reliable dataset. This approach not only allows for a direct comparison of potency but also provides crucial insights into the compound's mechanism of action, which is essential for further drug development. The combination of robust biochemical assays and targeted molecular analysis provides a self-validating system to confidently assess the therapeutic potential of new chemical entities in the field of inflammation research.

References

Orthogonal Validation of 7-methyl-2-benzofuran-1(3H)-one's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process ensures that a compound's therapeutic effects are mediated through the intended mechanism of action, thereby minimizing off-target effects and increasing the likelihood of clinical success. This guide provides a comprehensive framework for the orthogonal validation of the biological target of 7-methyl-2-benzofuran-1(3H)-one, a member of the benzofuranone class of compounds known for their diverse biological activities.[1][2][3]

While the precise molecular target of this compound is not yet fully elucidated, the broader benzofuran scaffold is known to interact with a range of protein classes, including protein kinases.[4] For the purpose of this guide, we will hypothesize that this compound targets a specific protein kinase, "Kinase X," a hypothetical enzyme involved in a cancer-related signaling pathway. We will then explore a series of orthogonal validation techniques to rigorously test this hypothesis.

The core principle of orthogonal validation is the use of multiple, independent methods that rely on different physical and biological principles to confirm a drug-target interaction.[5][6] This approach builds a robust body of evidence, significantly increasing confidence in the proposed mechanism of action.

The Validation Workflow: From Hypothesis to Confirmation

Our investigation into the biological target of this compound will follow a logical progression, beginning with an initial biochemical screen, followed by two distinct and complementary validation assays: a biophysical method to confirm direct target engagement in a cellular context and a cell-based assay to measure the downstream functional consequences of this engagement.

Validation_Workflow cluster_0 Phase 1: Initial Hit Identification cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Confirmation Biochemical_Screen Biochemical Kinase Panel Screen CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Screen->CETSA Putative Target Identified ICW In-Cell Western (ICW) (Downstream Pathway Modulation) Biochemical_Screen->ICW Functional Hypothesis Target_Validation Validated Target: Kinase X CETSA->Target_Validation Confirms Direct Binding ICW->Target_Validation Confirms Functional Effect

Caption: A streamlined workflow for target identification and validation.

Part 1: Initial Target Identification - The Biochemical Screen

The first step in our journey is to narrow down the potential targets of this compound from the vast landscape of the human proteome. Given the known activities of related compounds, a biochemical screen against a panel of protein kinases is a logical starting point.

Experimental Rationale: By testing the compound against a diverse array of purified kinases, we can identify which, if any, are directly inhibited. This provides our initial, albeit in vitro, evidence for a specific molecular target.

Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 384-well plate, add the purified Kinase X enzyme, a suitable substrate peptide, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Allow the enzymatic reaction to proceed for a specified time at an optimal temperature (e.g., 30°C for 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a phosphospecific antibody-based detection system (e.g., HTRF or AlphaScreen).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Hypothetical Data Summary

Kinase TargetThis compound IC50 (µM)Staurosporine (Control) IC50 (µM)
Kinase X0.50.01
Kinase Y> 1000.02
Kinase Z250.05

Based on this hypothetical data, Kinase X emerges as a promising candidate target for this compound.

Part 2: Orthogonal Validation I - Cellular Thermal Shift Assay (CETSA)

While our biochemical screen suggests an interaction with Kinase X, it is crucial to confirm that this binding occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows us to assess target engagement in intact cells.[7][8][9] The principle behind CETSA is that the binding of a ligand (our compound) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10][11]

Experimental Rationale: By observing a shift in the melting temperature (Tm) of Kinase X in the presence of this compound, we can directly confirm target engagement in a physiologically relevant context.

CETSA_Workflow start Intact Cells treat Treat with This compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate detect Detect Soluble Kinase X (e.g., Western Blot) separate->detect end Thermal Shift Curve detect->end

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Kinase X Target Engagement

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses Kinase X to approximately 80% confluency. Treat the cells with this compound (e.g., at 10x the biochemical IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Western Blotting: Collect the supernatant, normalize the total protein concentration, and analyze the levels of soluble Kinase X by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X as a function of temperature. Determine the Tm for both the vehicle- and compound-treated samples. A positive shift in Tm indicates target stabilization.

Hypothetical CETSA Data

TreatmentMelting Temperature (Tm) of Kinase X
Vehicle (DMSO)52°C
This compound (5 µM)58°C

A 6°C thermal shift provides strong evidence that this compound directly binds to and stabilizes Kinase X in intact cells.

Part 3: Orthogonal Validation II - In-Cell Western (ICW)

Having confirmed direct target engagement, the next critical step is to demonstrate that this binding event leads to a functional consequence on the Kinase X signaling pathway. The In-Cell Western (ICW) assay is a quantitative immunofluorescence-based technique that allows for the measurement of protein levels and post-translational modifications directly in fixed cells in a microplate format.[12][13][14]

Experimental Rationale: We will use an ICW to measure the phosphorylation of a known downstream substrate of Kinase X, "Substrate Y." If this compound inhibits Kinase X, we expect to see a dose-dependent decrease in the phosphorylation of Substrate Y.

Signaling_Pathway cluster_pathway Kinase X Signaling Cascade KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y CellularResponse Cellular Response (e.g., Proliferation) pSubstrateY->CellularResponse Inhibitor This compound Inhibitor->KinaseX

Caption: Hypothesized signaling pathway involving Kinase X.

Protocol: In-Cell Western for Downstream Signaling

  • Cell Seeding and Treatment: Seed cells expressing Kinase X and Substrate Y in a 96-well plate and allow them to adhere. Treat the cells with a dilution series of this compound for a duration determined by the signaling kinetics (e.g., 1 hour).

  • Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize them with a mild detergent like Triton X-100 to allow antibody entry.[12][15]

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-Substrate Y antibody and a mouse anti-total-Substrate Y antibody (for normalization).

  • Secondary Antibody Incubation: Wash the cells and incubate with two fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a near-infrared dye (e.g., IRDye 800CW) and an anti-mouse antibody conjugated to a different near-infrared dye (e.g., IRDye 680RD).

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both channels. Normalize the phospho-Substrate Y signal to the total-Substrate Y signal to account for any variations in cell number. Calculate the EC50 value for the inhibition of Substrate Y phosphorylation.

Hypothetical ICW Data

CompoundEC50 for p-Substrate Y Inhibition (µM)
This compound0.8
Known Kinase X Inhibitor (Control)0.1

An EC50 value in the sub-micromolar range, which correlates well with the biochemical IC50, provides strong functional evidence that this compound engages Kinase X in cells and inhibits its downstream signaling.

Conclusion: A Triad of Evidence

By employing a systematic, multi-pronged approach, we have constructed a robust case for Kinase X as the biological target of this compound.

  • Biochemical Assay: Demonstrated direct inhibition of purified Kinase X.

  • Cellular Thermal Shift Assay (CETSA): Confirmed direct binding to Kinase X in intact cells.

  • In-Cell Western (ICW): Showcased the functional consequence of target engagement by measuring the inhibition of downstream signaling.

This triad of evidence, each piece reinforcing the others, exemplifies the principle of orthogonal validation. It provides the high degree of confidence required to progress a compound like this compound through the drug discovery pipeline. Further validation could be achieved through genetic methods, such as CRISPR-Cas9 knockout of the target gene, which would be expected to render cells resistant to the compound.[16] The convergence of evidence from these diverse methodologies is the cornerstone of modern target validation.

References

Assessing the Selectivity of 7-methyl-2-benzofuran-1(3H)-one for its Intended Target: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and diminished efficacy, derailing promising drug development programs. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 7-methyl-2-benzofuran-1(3H)-one. While the specific target of this molecule is yet to be fully elucidated in publicly available literature, its structural class, the benzofuranones, has demonstrated a propensity for interacting with a variety of biological targets, including protein kinases.[1][2]

Given the well-documented role of benzofuranone derivatives as kinase inhibitors and their potential as anticancer agents, this guide will proceed under the hypothesis that the intended target of this compound is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. [3][4] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a well-validated therapeutic target.

This guide will objectively compare the hypothetical performance of this compound with established mTOR inhibitors, providing supporting experimental data and detailed protocols to enable researchers to rigorously evaluate its selectivity profile.

The mTOR Signaling Pathway: A Critical Target in Oncology

The mTOR kinase exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes. This intricate signaling network makes it crucial to not only determine if a compound inhibits mTOR but also to understand its selectivity for mTOR over other kinases and its potential differential effects on mTORC1 and mTORC2.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival

Caption: A simplified diagram of the mTOR signaling pathway, highlighting upstream inputs and downstream cellular processes regulated by mTORC1 and mTORC2.

A Tiered Approach to Selectivity Profiling

A robust assessment of selectivity involves a multi-pronged approach, progressing from broad, high-throughput screens to more focused, mechanistic studies. This tiered strategy allows for early identification of potential liabilities and conserves resources by prioritizing the most promising candidates.

Selectivity_Workflow Tier 1 Tier 1: Broad Kinome Profiling Tier 2 Tier 2: In Vitro IC50 Determination for On- and Off-Targets Tier 1->Tier 2 Identify primary and potent off-targets Tier 3 Tier 3: Cellular Target Engagement & Pathway Analysis Tier 2->Tier 3 Confirm on-target activity in a cellular context Tier 4 Tier 4: Off-Target Liability Assessment in Cellular Models Tier 3->Tier 4 Investigate functional consequences of off-target hits

Caption: A tiered workflow for assessing the selectivity of a novel compound.

Tier 1: Broad Kinome Profiling

The initial step is to understand the compound's interaction with a broad panel of kinases. This provides a global view of selectivity and can reveal unexpected off-targets. Several commercial services offer kinome profiling against hundreds of kinases.

Experimental Protocol: KinomeScan™ (DiscoverX)

This competitive binding assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Compound Submission: Provide this compound at a suitable concentration (e.g., 10 µM) to the service provider.

  • Assay Principle: The test compound is incubated with a panel of human kinases that are fused to a proprietary DNA tag. An immobilized ligand is also present in the reaction. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant interaction is a %Ctrl value below 35% or 10%.

Data Presentation: Kinome Selectivity Profile

The results of a kinome scan are often visualized as a dendrogram, providing a clear representation of the compound's selectivity across the human kinome.

Kinase FamilyNumber of Kinases TestedNumber of Hits (%Ctrl < 10)
TK90Hypothetical Data
TKL43Hypothetical Data
STE47Hypothetical Data
CK112Hypothetical Data
AGC64Hypothetical Data
CAMK73Hypothetical Data
CMGC61Hypothetical Data
PIKK (mTOR) 1 1
Other105Hypothetical Data
Total 496 Hypothetical Total

Interpretation: In our hypothetical scenario, this compound demonstrates a strong interaction with mTOR (a member of the PIKK family) and potentially a few other kinases. These "hits" will be the focus of Tier 2 investigation.

Tier 2: In Vitro IC50 Determination for On- and Off-Targets

Following the identification of potential on- and off-targets from the kinome screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for these interactions. This provides a quantitative measure of potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

  • Reagent Preparation: Prepare serial dilutions of this compound and comparator compounds (e.g., Rapamycin, Torin 1). Prepare kinase reaction buffer, substrate (e.g., recombinant 4E-BP1 for mTOR), and ATP.

  • Kinase Reaction: In a 384-well plate, add the kinase (mTOR or off-target kinase), the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM) - HypotheticalOff-Target Kinase 1 (e.g., PI3Kα) IC50 (nM) - HypotheticalOff-Target Kinase 2 (e.g., CDK2) IC50 (nM) - HypotheticalSelectivity Ratio (Off-Target 1/On-Target)Selectivity Ratio (Off-Target 2/On-Target)
This compound mTOR 50 1,500 >10,000 30 >200
Rapamycin (Allosteric Inhibitor)mTORC1~1>10,000 (for kinase activity)>10,000>10,000>10,000
Torin 1 (ATP-competitive Inhibitor)mTOR~255,0002.52,500

Interpretation: This hypothetical data suggests that this compound is a potent mTOR inhibitor with reasonable selectivity against PI3Kα and excellent selectivity against CDK2. Its selectivity profile appears distinct from both the allosteric inhibitor Rapamycin and the broader ATP-competitive inhibitor Torin 1.

Tier 3: Cellular Target Engagement & Pathway Analysis

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step. Cellular target engagement assays provide this crucial piece of evidence.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Cell Treatment: Treat intact cancer cells (e.g., MCF-7) with this compound or vehicle control for a defined period.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for mTOR.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation: Western Blot and Downstream Signaling Analysis

To further confirm on-target activity, assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

  • mTORC1 activity: p-4E-BP1 (Thr37/46) and p-S6K (Thr389)

  • mTORC2 activity: p-Akt (Ser473)

Experimental Protocol: Western Blotting

  • Cell Lysis: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, 4E-BP1, S6K, and Akt.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Interpretation: A dose-dependent decrease in the phosphorylation of 4E-BP1 and S6K would confirm mTORC1 inhibition. The effect on Akt phosphorylation at Ser473 would indicate the compound's activity against mTORC2.

Tier 4: Off-Target Liability Assessment in Cellular Models

Even with a good selectivity profile, it is essential to investigate the functional consequences of any identified off-target interactions.

Experimental Protocol: Cell-Based Functional Assays

Based on the off-targets identified in Tier 1 and 2 (e.g., PI3Kα), select relevant cell-based assays.

  • PI3Kα activity: Measure the phosphorylation of Akt at Thr308, a direct downstream target of PI3K.

  • CDK2 activity: Analyze cell cycle progression using flow cytometry to detect any G1/S phase arrest, a hallmark of CDK2 inhibition.

Interpretation: By comparing the concentration-response curves for on-target and off-target pathway modulation, a cellular selectivity index can be determined. This provides a more physiologically relevant measure of the compound's therapeutic window.

Conclusion

This comprehensive, tiered approach provides a robust framework for assessing the selectivity of this compound for its hypothetical target, mTOR. By systematically progressing from broad profiling to detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's on- and off-target activities. The experimental protocols and data presentation formats outlined in this guide are designed to ensure scientific rigor and facilitate clear, data-driven decision-making in the drug discovery process. The ultimate goal is to identify compounds with the optimal balance of potency and selectivity, thereby increasing the probability of success in developing safe and effective therapeutics.

References

A Senior Application Scientist's Guide to the Synthetic Accessibility of Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzofuranone Scaffold

The benzofuranone core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of natural products and synthetic compounds exhibiting potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The synthetic accessibility of specifically substituted benzofuranones is therefore a critical consideration for researchers in drug discovery and development. The ability to readily introduce diverse functionalities onto the benzofuranone scaffold allows for the fine-tuning of physicochemical and pharmacological properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth comparison of the primary synthetic routes to differently substituted benzofuranones, with a focus on 2,3-dihydrobenzofuran-3-ones. We will delve into the mechanistic underpinnings of these methodologies, offering insights into how the electronic and steric nature of substituents dictates the most effective synthetic strategy. This analysis is supported by experimental data, detailed protocols, and visual workflows to empower researchers to make informed decisions in their synthetic endeavors.

Pillar 1: Intramolecular Cyclization Strategies - Forging the Heterocyclic Core

Intramolecular cyclization represents a robust and widely employed strategy for the synthesis of benzofuranones. These methods typically involve the formation of a key C-O or C-C bond to construct the furanone ring from a pre-functionalized phenolic precursor.

Acid-Catalyzed Cyclization of α-Phenoxy Acids and Their Derivatives

A classic and straightforward approach involves the acid-catalyzed cyclization of α-phenoxyacetic acids or their corresponding esters and amides. This method is particularly effective for the synthesis of benzofuranones with electron-donating substituents on the benzene ring, which activate the aromatic system towards electrophilic attack.

Mechanism and Rationale: The reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The acid catalyst, typically a strong protic acid like sulfuric acid or a Lewis acid such as aluminum chloride, protonates the carbonyl oxygen of the side chain, enhancing its electrophilicity. The electron-rich aromatic ring then attacks the activated carbonyl carbon, leading to the formation of a six-membered ring intermediate. Subsequent dehydration and rearomatization yield the benzofuranone product.

Substituent Effects:

  • Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the phenol ring enhances the nucleophilicity of the aromatic system, facilitating the intramolecular electrophilic substitution and generally leading to higher yields.[1][2] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, often resulting in lower yields or requiring harsher reaction conditions.[2]

  • Steric Effects: Steric hindrance from bulky substituents ortho to the phenol hydroxyl group can impede the cyclization, leading to lower yields.[3]

Experimental Protocol: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-one

This protocol is adapted from established Friedel-Crafts acylation procedures.[4][5][6]

Materials:

  • (4-Methoxyphenoxy)acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (4-methoxyphenoxy)acetyl chloride (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-2,3-dihydrobenzofuran-3-one.

Base-Mediated Intramolecular Cyclization

Base-promoted intramolecular cyclization offers an alternative to acid-catalyzed methods, particularly for substrates that are sensitive to strong acids. A common strategy involves the intramolecular nucleophilic substitution of an ortho-halophenoxy derivative.

Mechanism and Rationale: In this approach, a phenoxide, generated in situ by the action of a base (e.g., potassium carbonate, sodium hydride), acts as a nucleophile, displacing a leaving group (typically a halide) on the α-carbon of the side chain to form the furanone ring.

Substituent Effects:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can enhance the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. However, strong electron-withdrawing groups on the side chain are generally required to activate the α-carbon for nucleophilic attack.

  • Steric Effects: Similar to acid-catalyzed methods, steric hindrance around the reacting centers can negatively impact the reaction rate and yield.

Pillar 2: Transition-Metal Catalysis - Modern and Versatile Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted benzofuranones, offering milder reaction conditions, broader substrate scope, and often higher selectivity compared to classical methods.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions have been extensively developed for the synthesis of benzofuranones. One elegant approach involves the intramolecular alkoxycarbonylation of vinyl phenols.[7] This method allows for the direct conversion of readily available starting materials into the desired products.

Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of the phenolic O-H bond to a Pd(0) species. Subsequent migratory insertion of a carbon monoxide (CO) source, followed by insertion of the vinyl group and reductive elimination, furnishes the benzofuranone product and regenerates the Pd(0) catalyst. Modern variations of this reaction utilize CO surrogates, such as N-formylsaccharin, to avoid the handling of toxic CO gas.[7]

Substituent Effects:

  • Electronic Effects: The electronic nature of the substituents on the vinyl group can influence the rate of migratory insertion. Electron-donating groups on the phenol ring can facilitate the initial oxidative addition step.

  • Steric Effects: Sterically demanding substituents on the vinyl group or near the phenol hydroxyl group can hinder the coordination of the substrate to the palladium center, potentially reducing the reaction efficiency.[7]

Experimental Workflow: Palladium-Catalyzed Carbonylative Cyclization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Vinyl_Phenol Vinyl Phenol Substrate Reaction_Vessel Inert Atmosphere Reaction (Room Temperature or Mild Heating) Vinyl_Phenol->Reaction_Vessel Pd_Catalyst Pd Precursor & Ligand Pd_Catalyst->Reaction_Vessel CO_Source CO Surrogate (e.g., N-Formylsaccharin) CO_Source->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Substituted Benzofuranone Purification->Product

Caption: General workflow for the Pd-catalyzed synthesis of benzofuranones.

Gold-Catalyzed Cycloisomerization of o-Alkynylphenols

Gold catalysis has proven to be a mild and efficient method for the synthesis of various heterocycles. The cycloisomerization of o-alkynylphenols in the presence of a gold catalyst and an oxidant provides access to 2,2-disubstituted benzofuran-3(2H)-ones.[8]

Mechanism and Rationale: The gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the phenolic oxygen. The resulting intermediate undergoes further transformation, often involving an oxidant, to yield the final benzofuranone product. This method is advantageous for its mild reaction conditions and tolerance of a variety of functional groups.

Substituent Effects: The substrate scope is generally broad, with both electron-rich and electron-poor substituents on the aromatic ring being well-tolerated.[8]

Comparative Analysis of Synthetic Accessibility

The choice of synthetic route for a particular substituted benzofuranone is a multifactorial decision that depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key synthetic methods.

Synthetic MethodKey AdvantagesKey LimitationsFavorable Substitution Patterns
Acid-Catalyzed Intramolecular Cyclization Simple, readily available reagents, cost-effective.Harsh conditions, limited to acid-stable substrates, potential for side reactions.Electron-donating groups on the aromatic ring.
Base-Mediated Intramolecular Cyclization Milder than acid catalysis, suitable for acid-sensitive substrates.Requires specific pre-functionalization (e.g., ortho-halo group).Tolerates a range of substituents.
Palladium-Catalyzed Carbonylative Cyclization Mild conditions, broad substrate scope, high functional group tolerance.Cost of palladium catalyst, may require specialized ligands and CO source.Tolerates both electron-donating and electron-withdrawing groups.
Gold-Catalyzed Cycloisomerization Very mild conditions, high chemoselectivity, broad substrate scope.Cost of gold catalyst, requires an oxidant.Broadly applicable to various substitution patterns.

Quantitative Comparison of Yields for Substituted Benzofuranone Synthesis

EntryBenzofuranone ProductSynthetic MethodSubstituent(s)Yield (%)Reference
15-Methoxy-2,3-dihydrobenzofuran-3-oneAcid-Catalyzed Cyclization5-OCH₃High[1][2]
25-Nitro-2,3-dihydrobenzofuran-3-oneAcid-Catalyzed Cyclization5-NO₂Low[2]
32,2-Dimethyl-2,3-dihydrobenzofuran-3-onePd-Catalyzed Carbonylation2,2-(CH₃)₂85[7]
42-Phenyl-2-methyl-2,3-dihydrobenzofuran-3-onePd-Catalyzed Carbonylation2-Ph, 2-CH₃75[7]
55-Chloro-2,2-diphenyl-2,3-dihydrobenzofuran-3-oneGold-Catalyzed Cycloisomerization5-Cl, 2,2-(Ph)₂82[8]
65-Methyl-2,2-diethyl-2,3-dihydrobenzofuran-3-oneGold-Catalyzed Cycloisomerization5-CH₃, 2,2-(Et)₂91[8]

Conclusion and Future Perspectives

The synthesis of substituted benzofuranones is a well-developed field with a diverse array of methodologies available to the synthetic chemist. Classical methods such as acid-catalyzed intramolecular cyclization remain valuable for their simplicity and cost-effectiveness, particularly for electron-rich substrates. However, the advent of transition-metal catalysis, especially palladium- and gold-catalyzed reactions, has significantly expanded the synthetic toolbox, enabling the construction of complex and highly functionalized benzofuranones under mild conditions with high efficiency and selectivity.

The choice of the optimal synthetic route is a nuanced decision that must take into account the electronic and steric properties of the desired substituents. As a general guideline, electron-donating groups on the phenolic precursor often favor classical acid-catalyzed methods, while transition-metal-catalyzed approaches offer greater versatility for a wider range of substitution patterns, including those with electron-withdrawing or sterically demanding groups.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalysis. The continued exploration of novel synthetic strategies will undoubtedly lead to the discovery of new benzofuranone-based therapeutic agents and functional materials with enhanced properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-methyl-2-benzofuran-1(3H)-one. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the protection of personnel and the environment. This guide is designed to provide a clear, scientifically-grounded framework for managing waste streams containing this specific benzofuranone derivative.

Hazard Assessment and Initial Precautions

Before beginning any disposal procedure, a thorough risk assessment is paramount. The primary principle is to treat this compound as a hazardous chemical waste stream.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[4] All handling of the compound, including waste consolidation, should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4][5]

  • Incompatibility: Benzofuranones and related organic compounds should be kept away from strong oxidizing agents, acids, and bases to prevent potentially vigorous or exothermic reactions.[6][7] Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a regulated and documented pathway. Under no circumstances should this chemical be disposed of down the drain or in general solid waste.[4][8]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.[6][9]

  • Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and any materials contaminated with it (e.g., contaminated filter paper, weighing boats).

  • Avoid Mixing: Do not mix this waste with other chemical classes such as halogenated solvents, aqueous solutions, or heavy metals.[7][10]

Step 2: Containerization The integrity of the waste container is critical to prevent leaks and spills.[10][11]

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][10] Glass or high-density polyethylene (HDPE) containers are typically appropriate.[4] Ensure the container is in good condition, free from cracks or damage.[11]

  • Capacity Limit: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spillage during transport.[4]

Step 3: Labeling Clear and accurate labeling is a strict regulatory requirement that ensures safe handling by all personnel.[6][7]

  • Label Contents: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7][12]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]

    • An accurate estimation of the percentage composition if mixed with solvents.[10]

    • The date of initial waste accumulation.[7]

    • The associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").[3][7]

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Designated Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[4][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][12]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[9]

  • Segregated Storage: Within the SAA, continue to segregate the waste container from incompatible materials.[7]

Step 5: Arranging for Final Disposal The final disposal must be handled by trained professionals in accordance with all local, state, and federal regulations.[13][14]

  • Contact EHS: Once the container is full (at 90% capacity) or has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal vendor.[6] The most common disposal method for this type of organic chemical waste is high-temperature incineration in a specialized facility equipped to handle toxic emissions.[13][15]

Decontamination and Spill Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Glassware Decontamination: Glassware that has come into contact with this compound should be decontaminated before being washed. Triple rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste in your designated container.[12][14] After this initial decontamination, the glassware can typically be washed using standard laboratory procedures.

  • Spill Cleanup: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[15] The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste, and disposed of through the EHS department.[14] For larger spills, or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EHS or emergency response team.[11][14]

Summary of Disposal Procedures

For quick reference, the key logistical information for the disposal of this compound is summarized in the table below.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure based on the benzofuranone chemical class, which may exhibit toxicity and environmental hazards.[1][2][3]
PPE Requirement Lab coat, safety goggles, chemical-resistant glovesTo prevent skin and eye contact with a potentially hazardous substance.[4]
Handling Area Chemical Fume HoodTo minimize inhalation exposure to potential vapors or aerosols.[5]
Container Type Tightly sealed, leak-proof glass or HDPETo ensure chemical compatibility and prevent release to the environment.[4][10]
Labeling "Hazardous Waste," full chemical name, date, hazardsTo comply with regulations and ensure safe handling by all personnel.[7][11][12]
Storage Designated & segregated Satellite Accumulation Area (SAA) with secondary containmentTo ensure safe, temporary storage and prevent accidental spills or reactions.[4][7]
Disposal Method EHS-coordinated pickup by a licensed hazardous waste vendor (typically incineration)To ensure final disposal is compliant, safe, and environmentally responsible.[6][15]
Spill Cleanup Absorb with inert material, collect as hazardous wasteTo safely contain and manage accidental releases.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste: Non-Halogenated Organic fume_hood->segregate container Select Compatible Container (Glass/HDPE) segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa check_full Container >90% Full or Max Storage Time? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end End: Compliant Disposal (via Licensed Vendor) contact_ehs->end

Caption: Logical workflow for the compliant disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 7-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to ensure your safety and success in the lab. This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence when handling 7-methyl-2-benzofuran-1(3H)-one. Specific toxicological data for this compound is not widely available; therefore, this guidance is built upon the precautionary principle. We will treat this compound with the caution it deserves by evaluating data from structurally similar molecules, including benzofuran derivatives, aromatic ketones, and lactones, and adhering to rigorous laboratory safety standards.

Hazard Assessment: An Informed Perspective

This compound belongs to the benzofuranone family, a class of compounds with diverse biological activities.[1] While this speaks to its potential in drug development, it also demands a cautious approach. Structurally similar compounds have been shown to cause skin and eye irritation and may lead to allergic skin reactions.[2] The long-term toxicological properties are not well-established, necessitating measures to minimize all routes of exposure—inhalation, dermal contact, and ingestion.

Assumed Hazard Profile:

  • Skin Irritation: Potential to cause skin irritation upon direct contact.

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Inhalation Toxicity: Harmful effects if inhaled are possible, especially for solid particulates or aerosols.[3]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection comes from robust engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine powders or vapors.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to minimize the potential impact of an accidental release.[4]

  • Designated Area: Whenever possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

The level of PPE required is dictated by the scale and nature of the operation. The following table provides a clear, risk-based approach.

Activity Scale & Type Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (mg) e.g., Weighing solid, preparing stock solutionsChemical safety glasses with side shields (ANSI Z87.1 compliant).[5]Standard Nitrile Gloves (minimum 4 mil thickness). Inspect before use.[5]Standard Laboratory Coat (buttoned).Not required when working in a certified fume hood.
Large Scale (grams) or Splash Risk e.g., Large volume transfers, chromatographyChemical safety goggles. A face shield over goggles is required for significant splash hazards.[6][7]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., Butyl rubber for ketones).[8]Chemical-resistant apron over a standard lab coat.[4]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there's a risk of aerosol generation.[6]
Emergency (Spill or Exposure) Chemical safety goggles and a face shield.[9]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton).[8][10]Chemical-resistant suit or coveralls.Self-Contained Breathing Apparatus (SCBA) may be required depending on spill size and ventilation.[9]
A Deeper Look at Glove Selection

The ketone and lactone functionalities in this compound require careful glove selection. While disposable nitrile gloves offer excellent dexterity and protection against incidental splashes, they are not suitable for prolonged contact with many organic solvents and ketones.[11][12]

  • For Incidental Contact (most common use): High-quality nitrile gloves are appropriate. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.[5]

  • For Extended Contact or Immersion: For tasks like cleaning glassware or managing a large spill, more robust gloves are necessary. Butyl rubber offers good resistance to ketones and esters.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A methodical workflow is essential for safety and reproducibility.

Step 1: Preparation
  • Ensure your work area in the chemical fume hood is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, glassware, solvents) and a designated, labeled hazardous waste container.[9][13]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Don the appropriate PPE as determined by your risk assessment (see table above).

Step 2: Donning PPE Workflow

The sequence of putting on PPE is designed to prevent contamination.

cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if needed) lab_coat->respirator goggles 3. Goggles / Face Shield respirator->goggles gloves 4. Gloves (over cuffs) goggles->gloves

PPE Donning Sequence Diagram

Step 3: Handling the Compound
  • Weighing: When weighing the solid compound, use a spatula and weigh paper or a weighing boat inside the fume hood to contain any dust.

  • Transfers: If making a solution, add the solvent to the solid slowly to avoid splashing. Keep containers tightly closed when not in use.[14]

  • Awareness: Avoid direct contact with skin, eyes, and clothing at all times. Do not eat, drink, or smoke in the laboratory.[2]

Step 4: Post-Handling
  • Thoroughly decontaminate the work surface and any equipment used.

  • Dispose of all contaminated materials (gloves, weigh paper, pipette tips) in the designated hazardous waste container.

  • Remove PPE in the correct order to prevent self-contamination.

Step 5: Doffing PPE Workflow

Removing PPE correctly is a critical step to avoid transferring contaminants to your skin or clothing.

cluster_doffing PPE Doffing Sequence gloves 1. Gloves apron 2. Apron (if used) gloves->apron goggles 3. Goggles / Face Shield apron->goggles lab_coat 4. Lab Coat goggles->lab_coat respirator 5. Respirator (if used) lab_coat->respirator wash 6. Wash Hands respirator->wash

PPE Doffing Sequence Diagram

Emergency and Disposal Plans

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[13]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Spill Response
  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing the appropriate emergency PPE, contain the spill using an inert absorbent material like vermiculite or sand.[14]

  • Use non-sparking tools for cleanup.[15]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[9][13]

  • Solid Waste: Collect unused compound, contaminated weigh paper, and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect solvent rinses and reaction mixtures in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the container.[9]

By implementing this comprehensive safety and handling plan, you can confidently work with this compound, ensuring your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-benzofuran-1(3H)-one
Reactant of Route 2
7-methyl-2-benzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.